GSK097
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H21N3O3 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C19H21N3O3/c1-11-8-14(11)22-18(24)13-9-15(21-16(10-13)19(25)20-2)17(23)12-6-4-3-5-7-12/h3-7,9-11,14,17,23H,8H2,1-2H3,(H,20,25)(H,22,24)/t11-,14-,17-/m0/s1 |
Clé InChI |
OJSKWCXPUVTNCF-YLVFBTJISA-N |
SMILES isomérique |
C[C@H]1C[C@@H]1NC(=O)C2=CC(=NC(=C2)C(=O)NC)[C@H](C3=CC=CC=C3)O |
SMILES canonique |
CC1CC1NC(=O)C2=CC(=NC(=C2)C(=O)NC)C(C3=CC=CC=C3)O |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of GSK097
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK097 is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide delineates the core mechanism of action of this compound, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing the key signaling pathways and experimental workflows. By competitively binding to the acetyl-lysine binding pocket of the BD2 domain, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of gene transcription. Its high selectivity for BD2 over the first bromodomain (BD1) suggests a potential for a differentiated therapeutic profile compared to pan-BET inhibitors, particularly in the context of inflammation and specific malignancies.
Core Mechanism of Action: Selective BET Bromodomain 2 Inhibition
The primary mechanism of action of this compound is its function as a competitive inhibitor at the acetyl-lysine binding site of the second bromodomain (BD2) of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT.[1] BET proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers them to chromatin, where they recruit transcriptional machinery to regulate the expression of genes involved in cell proliferation, inflammation, and oncogenesis.
This compound exhibits remarkable selectivity for the BD2 domain over the BD1 domain, with a reported 2000-fold selectivity for BRD4-BD2 over BRD4-BD1.[1] This selectivity is a key feature, as the two bromodomains of BET proteins are thought to have distinct, non-redundant functions. While BD1 is implicated in anchoring BET proteins to chromatin at promoters and enhancers, BD2 is believed to be more involved in the recruitment of transcriptional co-regulators. By selectively blocking BD2, this compound is hypothesized to uncouple specific protein-protein interactions and downstream signaling events, potentially leading to a more targeted therapeutic effect with an improved safety profile compared to pan-BET inhibitors that target both BD1 and BD2.
The inhibition of the BET-acetylated histone interaction by this compound leads to the displacement of BET proteins from chromatin, resulting in the downregulation of key target genes. One of the most well-characterized downstream effects of BET inhibition is the suppression of the MYC oncogene, a critical driver of many human cancers. Additionally, BET proteins are known to regulate the expression of pro-inflammatory cytokines, and their inhibition has been shown to have potent anti-inflammatory effects.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related selective BD2 inhibitors.
Table 1: In Vitro Binding Affinity of this compound for BET Bromodomains
| Target | pIC50 |
| BRD2 BD2 | 7.4 |
| BRD3 BD2 | 8.0 |
| BRD4 BD2 | 7.6 |
| BRDT BD2 | 7.9 |
Data sourced from MedChemExpress.[1] pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Signaling Pathways
Inhibition of BET Protein Function in Gene Transcription
This compound's mechanism begins with its binding to the BD2 domain of BET proteins, preventing their association with acetylated histones on the chromatin. This displacement disrupts the recruitment of the positive transcription elongation factor b (P-TEFb) and other transcriptional co-activators, ultimately leading to the suppression of target gene expression.
Downregulation of the NF-κB Inflammatory Pathway
BET proteins are known to play a role in the transcriptional activation of pro-inflammatory genes regulated by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By displacing BET proteins from the promoters and enhancers of these genes, this compound can lead to a reduction in the production of inflammatory cytokines such as IL-6.
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is used to determine the binding affinity of an inhibitor to a specific bromodomain.
-
Principle: TR-FRET measures the proximity of two fluorophore-labeled molecules. In this case, a biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) is bound to a streptavidin-europium cryptate (donor fluorophore), and a GST-tagged BET bromodomain protein is bound to an anti-GST antibody labeled with an acceptor fluorophore (e.g., XL665). When the bromodomain binds to the acetylated histone peptide, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Reagents: Biotinylated histone peptide, streptavidin-europium cryptate, GST-tagged BET bromodomain (e.g., BRD4-BD2), anti-GST-XL665 antibody, assay buffer, and test compound (this compound).
-
Add assay buffer, GST-tagged bromodomain, and the test compound at various concentrations to a microplate.
-
Incubate to allow for compound binding to the bromodomain.
-
Add the biotinylated histone peptide and the donor/acceptor fluorophore mix.
-
Incubate to allow for binding and FRET to occur.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.
-
Cellular Assay: MYC Expression Analysis by Western Blot
This assay assesses the ability of an inhibitor to modulate the expression of a key downstream target gene.
-
Principle: Western blotting is used to detect the levels of the MYC protein in cells treated with the inhibitor. A decrease in MYC protein levels indicates that the inhibitor is effectively disrupting BET protein function.
-
Protocol Outline:
-
Cell Culture: Plate a cancer cell line known to be dependent on MYC (e.g., MOLM-13, a human acute myeloid leukemia cell line).
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the MYC protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Incubate with a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in MYC protein expression.
-
Experimental Workflow Visualization
Conclusion
This compound is a valuable chemical probe for elucidating the specific functions of the BD2 domain of BET proteins. Its high selectivity offers a potential therapeutic advantage over pan-BET inhibitors by allowing for a more targeted modulation of gene expression. The core mechanism of action, centered on the competitive inhibition of the BET-BD2/acetylated-histone interaction, leads to the suppression of key oncogenic and pro-inflammatory signaling pathways. Further research, including the generation of more extensive quantitative cellular data and the elucidation of its effects on a wider range of biological systems, will be crucial in fully understanding the therapeutic potential of this compound and other BD2-selective inhibitors.
References
The Discovery and Synthesis of GSK097: A Technical Guide to a Selective BET Bromodomain 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK097 is a potent and selective small molecule inhibitor targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, this compound exhibits remarkable selectivity for BD2, offering a more targeted approach to modulating BET protein function.[1] This selectivity is significant as emerging evidence suggests that the two bromodomains of BET proteins may have distinct and non-overlapping functions. Inhibition of BD2 is believed to be associated with specific anti-inflammatory and anti-cancer effects, potentially with an improved safety profile compared to pan-BET inhibitors, which have been associated with toxicities such as thrombocytopenia and gastrointestinal issues.[2]
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound and related selective BD2 inhibitors. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and a diagram of the proposed signaling pathway affected by selective BET BD2 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and related compounds, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Potency of this compound against BET Bromodomains
| Target | pIC50 |
| BRD2 BD2 | 7.4 |
| BRD3 BD2 | 8.0 |
| BRD4 BD2 | 7.6 |
| BRDT BD2 | 7.9 |
Data from MedchemExpress.[1] pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Table 2: Selectivity and Solubility of this compound
| Parameter | Value |
| Selectivity for BD2 over BD1 (BRD4) | >2000-fold |
| Solubility in FaSSIF media | >1 mg/mL |
Data from MedchemExpress.[1] FaSSIF is Fasted State Simulated Intestinal Fluid.
Discovery and Synthesis
The discovery of this compound is part of a broader medicinal chemistry effort to develop selective inhibitors for the second bromodomain of BET proteins. While the precise, step-by-step synthesis of this compound is not publicly available in the provided search results, the synthesis of a closely related and highly selective BD2 inhibitor, GSK046 (also known as iBET-BD2), has been described and offers a likely synthetic strategy. The development of these inhibitors often starts from fragment-based screening or optimization of existing scaffolds.
A plausible synthetic approach, based on the synthesis of related compounds, would involve the coupling of key building blocks. For instance, the synthesis of a related BD2 inhibitor involved the preparation of a piperidine-containing intermediate which was then coupled to a substituted pyridine core.
A representative synthetic step for a related compound is as follows:
-
Step 1: Amide Coupling. A key intermediate, tert-butyl 3-(3-aminopropyl)piperidine-1-carboxylate, is coupled with a carboxylic acid-functionalized heterocyclic core using standard amide bond formation conditions to yield a protected intermediate.
-
Step 2: Deprotection. The protecting group on the piperidine nitrogen is removed, typically under acidic conditions, to yield the final product.
This modular approach allows for the exploration of structure-activity relationships by varying the substituents on the different components of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and other BET inhibitors are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition
This assay is a common method to determine the potency of inhibitors against BET bromodomains.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4-tetra-acetylated) and a GST-tagged BET bromodomain protein. A Europium-labeled anti-GST antibody serves as the FRET donor, and Streptavidin-d2 as the acceptor. When the bromodomain binds to the histone peptide, the donor and acceptor are brought into proximity, resulting in a high FRET signal. An inhibitor that binds to the bromodomain will displace the histone peptide, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute the GST-tagged BET bromodomain protein, biotinylated histone peptide, Europium-labeled anti-GST antibody, and Streptavidin-d2 to their final concentrations in the assay buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, and then dilute further in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilution to the assay plate.
-
Add 5 µL of the GST-tagged BET bromodomain protein.
-
Add 5 µL of a pre-mixed solution of the biotinylated histone peptide and Streptavidin-d2.
-
Add 5 µL of the Europium-labeled anti-GST antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (d2).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to its target protein within living cells.[3][4]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (e.g., BRD4-NanoLuc) and a cell-permeable fluorescent tracer that binds to the same target.[5] When the tracer binds to the NanoLuc-fusion protein, BRET occurs. A test compound that enters the cell and engages the target protein will compete with the tracer, leading to a decrease in the BRET signal.[5]
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc-BET bromodomain fusion protein.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound in Opti-MEM® I Reduced Serum Medium.
-
Prepare a solution of the NanoBRET™ tracer in the same medium.
-
Add the test compound dilutions to the cells.
-
Add the NanoBRET™ tracer to the cells.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.
-
Add the substrate/inhibitor solution to each well.
-
Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc, ~460 nm) and acceptor (tracer, >600 nm) emissions simultaneously.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement in live cells.
-
Signaling Pathways and Experimental Workflows
The selective inhibition of BET BD2 by this compound is believed to modulate gene transcription programs that are distinct from those affected by pan-BET inhibitors. A key downstream target of BET proteins is the MYC oncogene.[6] By displacing BRD4 from chromatin, particularly at super-enhancers, BET inhibitors can suppress the transcription of MYC and other oncogenes.[7]
Proposed Signaling Pathway of Selective BET BD2 Inhibition
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Characterizing a Selective BET BD2 Inhibitor
Caption: A typical workflow for characterizing a selective BET BD2 inhibitor.
Conclusion
This compound represents a significant advancement in the field of epigenetic drug discovery, offering a highly selective tool to probe the function of the second bromodomain of BET proteins. Its high potency and selectivity, coupled with favorable solubility, make it a valuable research compound and a potential starting point for the development of novel therapeutics with an improved safety profile. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective BET BD2 inhibitors. Further research into the downstream transcriptional consequences of selective BD2 inhibition will be crucial in fully elucidating its therapeutic potential in oncology, inflammation, and other disease areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into GSK097: A Selective BET Bromodomain 2 Inhibitor
Introduction to BET Proteins and a New Generation of Inhibitors
The landscape of epigenetic drug discovery has been significantly shaped by the emergence of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins are critical readers of the epigenetic code, playing a pivotal role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer and inflammatory conditions, making them a compelling target for therapeutic intervention.
The Bromodomain and Extra-Terminal (BET) Family of Proteins
The BET family comprises four proteins in mammals: BRD2, BRD3, BRD4, and the testis-specific BRDT. A defining feature of these proteins is the presence of two highly conserved N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction serves to tether the BET proteins to chromatin, where they act as scaffolds to recruit transcriptional machinery, thereby facilitating the expression of target genes.
Pan-BET vs. Domain-Selective Inhibition
Initial drug development efforts focused on "pan-BET" inhibitors, which bind with similar affinity to both BD1 and BD2 across all BET family members. While demonstrating promising preclinical activity, these pan-inhibitors have been associated with dose-limiting toxicities in clinical trials, such as thrombocytopenia and gastrointestinal issues. This has spurred the development of a new generation of domain-selective inhibitors that target either BD1 or BD2 specifically, with the hypothesis that this approach may offer an improved therapeutic window by dissociating efficacy from toxicity.
GSK097: A Selective BET Bromodomain 2 (BD2) Inhibitor
This compound is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the BET protein family. Its selectivity provides a valuable tool for dissecting the specific functions of BD2 and offers the potential for a more refined therapeutic strategy compared to pan-BET inhibitors.
Potency and Selectivity
This compound exhibits remarkable selectivity for the BD2 domain over the BD1 domain. In biochemical assays, it has demonstrated a 2000- to 4000-fold greater affinity for BD2 compared to BD1. This high degree of selectivity allows for the specific interrogation of BD2-mediated biological processes.
| Target | pIC50 | IC50 (nM) | Selectivity (BD2 vs. BD1) |
| BRD2 BD2 | 7.4 | ~40 | >2000-fold |
| BRD3 BD2 | 8.0 | ~10 | >2000-fold |
| BRD4 BD2 | 7.6 | ~25 | >2000-fold |
| BRDT BD2 | 7.9 | ~12.5 | >2000-fold |
| BRD4 BD1 | < 4.3 | >50,000 | - |
Table 1: In vitro potency and selectivity of this compound for BET bromodomains. pIC50 values are presented as the negative logarithm of the half-maximal inhibitory concentration.
Mechanism of Action
Like other BET inhibitors, this compound functions by competitively binding to the acetyl-lysine binding pocket of the BD2 domain. This prevents the interaction of BET proteins with acetylated histones and transcription factors, leading to the displacement of BET proteins from chromatin. The subsequent disruption of the transcriptional machinery results in the downregulation of specific target genes, including key oncogenes and pro-inflammatory cytokines.
Preclinical Data
While extensive quantitative data for this compound in the public domain is limited, the available information and data from analogous BD2-selective inhibitors like ABBV-744 and RVX-208 provide strong evidence for its potential therapeutic efficacy.
In Vitro Efficacy
BD2-selective inhibitors have demonstrated potent anti-proliferative and anti-inflammatory effects in a variety of in vitro models.
| Cell Line | Cancer Type | Assay | Endpoint | BD2-Selective Inhibitor (Example) | IC50 / EC50 |
| MV4-11 | Acute Myeloid Leukemia | Cell Viability | Proliferation | ABBV-744 | < 1 µM |
| VCaP | Prostate Cancer | Cell Viability | Proliferation | ABBV-744 | < 1 µM |
| THP-1 | Monocytic Leukemia | Cytokine Release | IL-6 Production | Generic BD2i | Sub-micromolar |
| Primary Macrophages | - | Cytokine Release | TNF-α Production | Generic BD2i | Sub-micromolar |
Table 2: Representative in vitro activity of BD2-selective BET inhibitors in cancer and inflammatory models.
In Vivo Efficacy
In preclinical xenograft models, BD2-selective inhibitors have shown robust anti-tumor activity with an improved tolerability profile compared to pan-BET inhibitors.
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| MV4-11 | Acute Myeloid Leukemia | ABBV-744 | Daily, Oral | Significant | [1] |
| VCaP | Prostate Cancer | ABBV-744 | Daily, Oral | Significant | [2] |
Table 3: Representative in vivo efficacy of the BD2-selective inhibitor ABBV-744 in mouse xenograft models.
Signaling Pathways Modulated by this compound
The selective inhibition of the BD2 domain by this compound is expected to modulate specific signaling pathways that are dependent on BD2-mediated gene regulation.
Downregulation of MYC Oncogene Expression
The MYC family of oncogenes are key drivers of cellular proliferation and are frequently dysregulated in cancer. Their expression is known to be regulated by BET proteins. By displacing BRD4 from the super-enhancers that control MYC transcription, BET inhibitors, including BD2-selective agents, can effectively suppress MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.
Anti-Inflammatory Pathway
BET proteins are key regulators of pro-inflammatory gene expression. In inflammatory cells such as macrophages, BET proteins are recruited to the promoters of genes encoding cytokines and chemokines like IL-6 and TNF-α. BD2-selective inhibitors have been shown to be particularly effective at suppressing the production of these inflammatory mediators, suggesting a critical role for the BD2 domain in the inflammatory response.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize BET inhibitors like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To determine the binding affinity (IC50) of this compound to isolated BET bromodomains.
Methodology:
-
Recombinant, purified BET bromodomain proteins (e.g., His-tagged BRD4-BD2) and a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) are used.
-
The assay is performed in a low-volume 384-well plate in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
A dilution series of this compound is prepared in DMSO and added to the assay wells.
-
The bromodomain protein is then added, followed by the biotinylated histone peptide.
-
After a 30-minute incubation at room temperature, a detection mix containing a terbium-labeled anti-His antibody (donor) and streptavidin-conjugated D2 (acceptor) is added.
-
The plate is incubated for 1-2 hours at room temperature to allow for signal development.
-
The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (D2).
-
The ratio of the acceptor to donor emission is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.
Cell Viability Assays
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology (using a resazurin-based assay):
-
Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in culture medium and added to the cells. A vehicle control (DMSO) is also included.
-
The cells are incubated with the compound for 72-96 hours.
-
Following the incubation period, a resazurin-based reagent (e.g., alamarBlue) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C.
-
The fluorescence (excitation ~560 nm, emission ~590 nm) is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) is determined.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To confirm the displacement of BET proteins from specific gene promoters in cells upon treatment with this compound.
Methodology:
-
Cells are treated with this compound or vehicle (DMSO) for a defined period (e.g., 4-24 hours).
-
Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium.
-
The cross-linking reaction is quenched with glycine.
-
Cells are harvested, lysed, and the chromatin is sheared to an average size of 200-500 bp using sonication.
-
The sheared chromatin is pre-cleared with protein A/G beads.
-
A specific antibody against a BET protein (e.g., anti-BRD4) is added to the chromatin and incubated overnight at 4°C to immunoprecipitate the protein-DNA complexes. An IgG antibody is used as a negative control.
-
Protein A/G beads are added to capture the antibody-protein-DNA complexes.
-
The beads are washed extensively to remove non-specific binding.
-
The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
The DNA is purified and quantified by qPCR using primers specific for the promoter or enhancer regions of target genes (e.g., MYC).
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.
Methodology:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with a human cancer cell line (e.g., MV4-11).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound is formulated in a suitable vehicle and administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
The study is continued until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
This compound represents a significant advancement in the field of BET inhibitor development. Its high selectivity for the BD2 domain provides a unique opportunity to dissect the specific biological roles of this domain and may offer a more favorable therapeutic index compared to pan-BET inhibitors. The preclinical data from analogous BD2-selective compounds are highly encouraging, suggesting potential applications in both oncology and inflammatory diseases. Further investigation into the specific cellular and in vivo effects of this compound will be crucial to fully realize its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the core function of this compound, serving as a valuable resource for researchers and drug development professionals in the field of epigenetics.
References
GSK097 Target Validation: A Technical Guide to a Selective BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK097 is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific genomic loci, thereby controlling the expression of genes involved in cell proliferation, inflammation, and oncogenesis.
Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, this compound exhibits remarkable selectivity for BD2. This selectivity presents a compelling therapeutic hypothesis: by specifically inhibiting BD2, it may be possible to achieve a more targeted modulation of gene expression, potentially leading to an improved therapeutic window with reduced side effects, such as the thrombocytopenia and gastrointestinal toxicity observed with some pan-BET inhibitors.
This technical guide provides a comprehensive overview of the target validation studies for this compound, including its biochemical activity, the rationale for BD2-selective inhibition, and standardized experimental protocols for assessing its cellular and in vivo activity. While specific preclinical data on the cellular effects and in vivo efficacy of this compound are not extensively available in the public domain, this guide outlines the established methodologies for the validation of BET inhibitors, providing a framework for the evaluation of this compound and other BD2-selective compounds.
Biochemical Profile of this compound
This compound is characterized by its high affinity and selectivity for the BD2 domain of BET proteins. Quantitative biochemical assays have demonstrated its potent inhibition of BRD2, BRD3, BRD4, and BRDT through their second bromodomain.
| Target Domain | pIC50 |
| BRD2 BD2 | 7.4 |
| BRD3 BD2 | 8.0 |
| BRD4 BD2 | 7.6 |
| BRDT BD2 | 7.9 |
| Data sourced from MedChemExpress. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). |
This compound displays a selectivity of approximately 2000-fold for the BD2 domain over the BD1 domain of BET proteins[1]. This high degree of selectivity is a key feature of the molecule, enabling its use as a chemical probe to dissect the specific functions of the BD2 domain and as a potential therapeutic agent with a differentiated safety profile.
Rationale for BD2-Selective Inhibition
The development of BD2-selective inhibitors like this compound is driven by the hypothesis that the two tandem bromodomains of BET proteins may have distinct, non-redundant functions. Emerging evidence suggests that while BD1 is critical for the regulation of a broad set of genes, including many housekeeping genes, BD2 may be more specifically involved in the regulation of certain inducible and lineage-specific genes.
Inhibition of BD1 is thought to be associated with some of the on-target toxicities of pan-BET inhibitors. By selectively targeting BD2, this compound may spare the functions of BD1, leading to a reduction in adverse effects while maintaining or even enhancing efficacy in specific disease contexts. For example, in certain cancers, the transcriptional addiction to specific oncogenes may be more dependent on BD2 activity.
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments typically employed in the target validation of BET inhibitors like this compound.
Biochemical Assays for Potency and Selectivity
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To quantify the binding affinity of this compound to isolated BET bromodomains.
-
Methodology:
-
Recombinant, His-tagged BET bromodains (BD1 and BD2 of BRD2, BRD3, and BRD4) and a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) are used.
-
The assay is performed in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
A dilution series of this compound is prepared.
-
The bromodomain protein, histone peptide, and this compound are incubated together.
-
Europium-labeled anti-His antibody (donor) and streptavidin-labeled allophycocyanin (APC) (acceptor) are added.
-
After incubation, the TR-FRET signal is measured on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
The ratio of the emission signals is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Cellular Assays for Target Engagement and Phenotypic Effects
a) Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound engages with BET proteins within a cellular context.
-
Methodology:
-
Cells of interest are cultured and treated with either this compound or a vehicle control.
-
The cells are harvested, washed, and resuspended in a lysis buffer.
-
The cell lysate is divided into aliquots and heated to a range of temperatures.
-
The aggregated proteins are pelleted by centrifugation.
-
The amount of soluble BET protein remaining in the supernatant at each temperature is quantified by Western blotting.
-
Binding of this compound to its target protein is expected to increase its thermal stability, resulting in a shift in the melting curve.
-
b) Cell Proliferation/Viability Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound is added to the wells.
-
Cells are incubated for a defined period (e.g., 72 hours).
-
Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels.
-
Luminescence is read on a plate reader, and GI50 (concentration for 50% growth inhibition) values are calculated.
-
c) Apoptosis Assay
-
Objective: To determine if this compound induces programmed cell death.
-
Methodology:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
d) Gene Expression Analysis (RT-qPCR and RNA-seq)
-
Objective: To measure the effect of this compound on the expression of BET target genes, such as MYC.
-
Methodology:
-
Cells are treated with this compound for a defined period.
-
Total RNA is extracted from the cells.
-
For RT-qPCR, cDNA is synthesized, and quantitative PCR is performed using primers for target genes and a housekeeping gene for normalization.
-
For RNA-sequencing, libraries are prepared from the extracted RNA and sequenced on a next-generation sequencing platform to provide a global view of transcriptional changes.
-
In Vivo Models for Efficacy and Tolerability
a) Human Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered to the treatment group according to a defined dose and schedule (e.g., daily oral gavage).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target gene expression).
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: A typical experimental workflow for the preclinical validation of a BET inhibitor.
Conclusion
This compound represents a valuable tool for elucidating the specific biological roles of the BET BD2 domain and holds promise as a potential therapeutic agent with a differentiated safety and efficacy profile. The target validation of this compound and similar BD2-selective inhibitors relies on a systematic approach encompassing biochemical characterization, cellular target engagement, and phenotypic assessment, followed by in vivo efficacy studies. While detailed preclinical data for this compound remains limited in the public sphere, the methodologies outlined in this guide provide a robust framework for its continued investigation and for advancing our understanding of the therapeutic potential of selective BET bromodomain inhibition.
References
An In-depth Technical Guide on the Selectivity Profile of GSK's Domain-Selective BET Bromodomain Inhibitors
This technical guide provides a detailed overview of the selectivity profiles of GlaxoSmithKline's (GSK) selective inhibitors for the first (BD1) and second (BD2) bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1][2] The development of inhibitors with selectivity for either BD1 or BD2 allows for a more precise dissection of the biological functions of these individual domains and may offer therapeutic advantages.[1][3]
This guide will focus on the well-characterized selective inhibitors, GSK778 (iBET-BD1) and GSK046 (iBET-BD2), as representative examples of domain-selective BET inhibitors.
Data Presentation: Quantitative Selectivity Profiles
The affinities of iBET-BD1 and iBET-BD2 for the individual bromodomains of the BET family have been determined using various biochemical assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The data presented below summarizes the half-maximal inhibitory concentrations (IC50s) for these compounds against the eight bromodomains of the ubiquitously expressed BET proteins.
Table 1: Selectivity Profile of iBET-BD1 (GSK778) against BET Bromodomains (TR-FRET)
| Target Bromodomain | IC50 (nM) |
| BRD2-BD1 | 75 |
| BRD3-BD1 | 41 |
| BRD4-BD1 | 41 |
| BRDT-BD1 | 143 |
| BRD2-BD2 | >100,000 |
| BRD3-BD2 | >100,000 |
| BRD4-BD2 | >100,000 |
| BRDT-BD2 | >100,000 |
Data sourced from publicly available information on iBET-BD1.[1][4]
Table 2: Selectivity Profile of iBET-BD2 (GSK046) against BET Bromodomains (TR-FRET)
| Target Bromodomain | IC50 (nM) |
| BRD2-BD1 | 35,000 |
| BRD3-BD1 | 24,000 |
| BRD4-BD1 | 24,000 |
| BRDT-BD1 | 21,000 |
| BRD2-BD2 | 190 |
| BRD3-BD2 | 110 |
| BRD4-BD2 | 110 |
| BRDT-BD2 | 110 |
Data sourced from publicly available information on iBET-BD2.[1]
As the data indicates, iBET-BD1 demonstrates potent inhibition of the first bromodomains across the BET family with profound selectivity over the second bromodomains. Conversely, iBET-BD2 is a potent inhibitor of the second bromodomains with significant selectivity over the first bromodomains.
Experimental Protocols
The determination of the selectivity profile of BET bromodomain inhibitors relies on robust and sensitive biophysical and biochemical assays. The most common methods employed are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen, and Isothermal Titration Calorimetry (ITC).
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a widely used technique for studying molecular interactions in a homogeneous format, making it ideal for high-throughput screening.[5][6][7][8]
-
Principle: The assay measures the transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide chelate like Europium or Terbium) to a suitable acceptor fluorophore (like allophycocyanin or a fluorescently labeled peptide) when they are in close proximity (<10 nm).[9] In the context of BET bromodomains, a biotinylated histone peptide containing an acetylated lysine residue is bound to a streptavidin-conjugated donor, and a His-tagged BET bromodomain is bound to an anti-His antibody conjugated to an acceptor. When the bromodomain binds to the acetylated peptide, the donor and acceptor are brought close enough for FRET to occur. A test compound that inhibits this interaction will disrupt FRET, leading to a decrease in the acceptor signal.
-
Protocol Outline:
-
A solution of the His-tagged BET bromodomain protein is pre-incubated with varying concentrations of the test inhibitor (e.g., iBET-BD1) in an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
A mixture containing a biotinylated, acetylated histone peptide (e.g., H4K12ac), a Europium-labeled anti-His antibody (donor), and streptavidin-conjugated allophycocyanin (acceptor) is prepared.
-
The inhibitor-protein mixture is then added to the peptide-FRET pair mixture in a microplate.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader, with an initial excitation pulse followed by a time-delayed measurement of emission at both the donor and acceptor wavelengths.
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the signal ratio against the inhibitor concentration.
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay
AlphaScreen is another bead-based, no-wash proximity assay technology suitable for screening and characterizing molecular interactions.[10][11][12]
-
Principle: The assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads.[12] The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen.[10][11] These singlet oxygen molecules are highly reactive but have a short half-life, allowing them to diffuse only about 200 nm.[12] If an Acceptor bead is within this proximity, the singlet oxygen triggers a cascade of chemical reactions within the bead, culminating in the emission of light at 520-620 nm.[12][13] For a BET bromodomain assay, one might attach a biotinylated acetylated histone peptide to a streptavidin-coated Donor bead and a GST-tagged bromodomain to an anti-GST antibody-coated Acceptor bead. Inhibition of the interaction separates the beads, reducing the signal.
-
Protocol Outline:
-
The test inhibitor is serially diluted in an appropriate assay buffer.
-
The GST-tagged BET bromodomain protein is added to the inhibitor dilutions.
-
A suspension of anti-GST Acceptor beads is added, and the mixture is incubated to allow for binding.
-
A suspension of streptavidin-coated Donor beads pre-incubated with a biotinylated acetylated histone peptide is then added.
-
The plate is incubated in the dark at room temperature to allow the binding of the bromodomain to the peptide.
-
The plate is read on an AlphaScreen-capable plate reader.
-
IC50 curves are generated by plotting the luminescent signal against the inhibitor concentration.
-
3. Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[14][15]
-
Principle: An ITC instrument consists of a reference cell and a sample cell.[16] The sample cell contains the macromolecule of interest (e.g., a BET bromodomain), and a syringe is used to titrate in the ligand (the inhibitor).[14][16] As the inhibitor binds to the protein, heat is either released (exothermic) or absorbed (endothermic). The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.[16]
-
Protocol Outline:
-
The purified BET bromodomain protein and the inhibitor are prepared in an identical, thoroughly degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[15][17]
-
The protein solution (e.g., 10-50 µM) is loaded into the sample cell of the calorimeter.
-
The inhibitor solution (typically 10-fold higher concentration than the protein) is loaded into the injection syringe.[15]
-
A series of small injections (e.g., 2-10 µL) of the inhibitor are made into the sample cell.[14]
-
The heat change after each injection is measured and integrated.
-
The resulting data, a plot of heat change per mole of injectant versus the molar ratio of inhibitor to protein, is fitted to a binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry of binding (n).[18]
-
Mandatory Visualizations
Caption: TR-FRET experimental workflow for determining inhibitor potency.
Caption: Inhibition of MYC expression via BET bromodomain disruption.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. researchgate.net [researchgate.net]
- 4. selleck.co.jp [selleck.co.jp]
- 5. pharmacy.unc.edu [pharmacy.unc.edu]
- 6. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Devices Support Portal [support.moleculardevices.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Khan Academy [khanacademy.org]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
The Role of GSK097 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK097 is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction is a key mechanism in the regulation of gene transcription. Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, this compound's selectivity for BD2 allows for a more nuanced investigation into the distinct functions of these domains in chromatin remodeling and gene expression. This guide provides an in-depth technical overview of this compound, its mechanism of action, quantitative data, relevant experimental protocols, and associated signaling pathways.
Mechanism of Action: Selective BD2 Inhibition and Its Impact on Chromatin Remodeling
The two tandem bromodomains of BET proteins, BD1 and BD2, have distinct roles in gene regulation. BD1 is primarily associated with maintaining steady-state gene expression and is crucial for anchoring BET proteins to chromatin at promoters and enhancers. In contrast, BD2 appears to be more critical for the rapid, stimulus-induced expression of genes, particularly those involved in inflammatory and oncogenic signaling.
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This selective inhibition prevents the recruitment of transcriptional machinery to specific gene loci, thereby modulating gene expression. The profound selectivity of this compound for BD2 over BD1 (reported to be over 2000-fold for BRD4) is a key feature that distinguishes it from pan-BET inhibitors.[1] This selectivity allows for the targeted disruption of inducible gene expression programs, such as those driven by inflammatory signals, while having a lesser impact on global, steady-state transcription. This targeted approach may offer a therapeutic advantage by minimizing the on-target toxicities associated with broader BET inhibition.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains
| Target | Assay Type | pIC50 |
| BRD2 BD2 | Biochemical Assay | 7.4 |
| BRD3 BD2 | Biochemical Assay | 8.0 |
| BRD4 BD2 | Biochemical Assay | 7.6 |
| BRDT BD2 | Biochemical Assay | 7.9 |
Data sourced from MedchemExpress.[1] pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher values indicate greater potency.
Signaling Pathways Modulated by this compound
Selective inhibition of BD2 by this compound has been shown to impact key signaling pathways implicated in cancer and inflammation. The primary mechanism involves the suppression of transcriptional programs regulated by critical transcription factors that are dependent on BET protein function for their activity.
The NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3] BET proteins, particularly BRD4, are essential co-activators for NF-κB. Upon inflammatory stimulation (e.g., by TNF-α or LPS), BRD4 is recruited to NF-κB target gene promoters and enhancers, facilitating transcriptional activation. By selectively inhibiting BD2, this compound is thought to disrupt this recruitment process, thereby attenuating the inflammatory gene expression cascade. This makes BD2 a promising target for anti-inflammatory therapies.
The c-Myc Oncogenic Pathway
The transcription factor c-Myc is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many cancers.[4] BRD4 plays a critical role in the transcriptional activation of c-Myc and its target genes. Pan-BET inhibitors have demonstrated potent anti-cancer activity through the suppression of c-Myc expression. While the precise role of selective BD2 inhibition on c-Myc is an area of active investigation, it is hypothesized that this compound may disrupt the BRD4-mediated transcriptional amplification of c-Myc, particularly in cellular contexts where c-Myc expression is driven by inducible signals.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BET Bromodomain Binding
Objective: To determine the in vitro potency and selectivity of this compound by measuring its ability to displace a biotinylated histone peptide from a GST-tagged BET bromodomain.
Materials:
-
GST-tagged recombinant human BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4)
-
Biotinylated histone H4 peptide (acetylated at multiple lysine residues)
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Streptavidin Acceptor Beads
-
This compound and other test compounds
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white opaque microplates
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Reagent Preparation:
-
Dilute the GST-tagged bromodomain protein and biotinylated histone peptide in Assay Buffer to their optimized concentrations.
-
Prepare a suspension of Glutathione Donor Beads and Streptavidin Acceptor Beads in Assay Buffer according to the manufacturer's instructions. Keep the bead suspensions in the dark.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add the mixture of GST-tagged bromodomain and biotinylated histone peptide to each well.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Add the AlphaScreen™ bead mixture to each well in subdued light.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60-120 minutes).
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when the donor and acceptor beads are brought into proximity by the protein-peptide interaction.
-
Data Analysis: The inhibitory effect of this compound is observed as a decrease in the AlphaScreen signal. Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where BET protein occupancy is altered by this compound treatment, particularly at the promoters and enhancers of inflammatory genes.
Materials:
-
Cell line of interest (e.g., macrophages, cancer cell line)
-
This compound
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing buffers
-
Antibody against the target BET protein (e.g., anti-BRD4)
-
Protein A/G magnetic beads
-
Buffers for immunoprecipitation, washing, and elution
-
Reagents for reverse cross-linking and DNA purification
-
Reagents and equipment for library preparation and next-generation sequencing
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control for a specified time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-BRD4 antibody overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the ChIP DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. Perform peak calling to identify regions of BRD4 enrichment. Compare the peak profiles between this compound-treated and control samples to identify differential binding sites.
Conclusion
This compound represents a valuable chemical probe for dissecting the specific functions of the BD2 domain of BET proteins in chromatin remodeling and gene transcription. Its high selectivity offers a more targeted approach to modulating BET protein activity compared to pan-BET inhibitors, with potential therapeutic implications in diseases driven by aberrant, stimulus-induced gene expression, such as cancer and inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers seeking to utilize this compound in their investigations into the complex interplay between epigenetic regulation and disease. Further research into the precise molecular consequences of selective BD2 inhibition will continue to illuminate novel therapeutic strategies.
References
The Impact of GSK097 on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK097 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, particularly BRD4, are crucial epigenetic readers that play a pivotal role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers, leading to gene activation. By competitively binding to the BD2 domain of BET proteins, this compound displaces them from chromatin, resulting in the suppression of target gene transcription. This targeted inhibition of gene expression makes this compound a valuable tool for studying the role of BET proteins in various physiological and pathological processes, and a potential therapeutic agent in diseases such as cancer and inflammation.
This technical guide provides an in-depth overview of the effect of this compound on gene transcription, including its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for assessing its activity.
Core Mechanism of Action: Inhibition of BET Protein Function
BET proteins act as scaffolds, linking acetylated chromatin to the transcriptional apparatus. A key interaction is the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II, leading to productive transcriptional elongation. This compound, by occupying the acetyl-lysine binding pocket of the BD2 domain, prevents the tethering of BET proteins to chromatin, thereby inhibiting the recruitment of P-TEFb and subsequent gene transcription.
Impact on Key Signaling Pathways
The inhibitory action of this compound on BET proteins has significant downstream effects on critical signaling pathways that are often dysregulated in disease. Two of the most well-characterized pathways affected by BET inhibition are the NF-κB and MYC signaling pathways.
Attenuation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In inflammatory conditions, the p65 subunit of NF-κB is acetylated, which enhances its transcriptional activity. BRD4 can directly bind to acetylated p65, promoting the transcription of pro-inflammatory genes. This compound can disrupt this interaction, leading to a reduction in the expression of NF-κB target genes.
Downregulation of MYC and MYC-Target Genes
The MYC proto-oncogene is a master transcriptional regulator that is frequently overexpressed in cancer. BRD4 plays a critical role in maintaining high levels of MYC transcription by binding to super-enhancers associated with the MYC gene. By displacing BRD4 from these regulatory regions, this compound can lead to a rapid and potent downregulation of MYC mRNA and protein levels, subsequently affecting the transcription of a plethora of MYC target genes involved in cell proliferation, metabolism, and apoptosis.
Quantitative Analysis of this compound-Mediated Gene Expression Changes
While a comprehensive, publicly available RNA-sequencing dataset specifically for this compound is not readily accessible, studies on other pan-BET inhibitors provide a strong indication of the expected transcriptional effects. Treatment of cancer cell lines with BET inhibitors typically results in the downregulation of a specific subset of genes, often those associated with super-enhancers and key oncogenic pathways.
Table 1: Representative Gene Expression Changes Induced by BET Inhibitors in Cancer Cells
| Gene Symbol | Function | Expected Change with this compound |
| MYC | Transcription factor, oncogene | Downregulated |
| BCL2 | Anti-apoptotic protein | Downregulated |
| CCND1 | Cell cycle regulator (Cyclin D1) | Downregulated |
| CXCL10 | Pro-inflammatory chemokine | Downregulated |
| IL6 | Pro-inflammatory cytokine | Downregulated |
| FOSL1 | Transcription factor (AP-1 component) | Downregulated |
| CDK6 | Cell cycle kinase | Downregulated |
Note: This table is illustrative and based on the known effects of pan-BET inhibitors. The precise set of genes and the magnitude of their regulation by this compound may vary depending on the cell type and experimental conditions.
Experimental Protocols
To assess the effect of this compound on gene transcription, a combination of molecular and cellular biology techniques is employed. Below are detailed protocols for key experiments.
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
DMSO (vehicle control)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from nanomolar to micromolar. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome and allows for the identification of all genes affected by this compound treatment.
Detailed Protocol: A detailed, step-by-step protocol for RNA-sequencing is extensive and dependent on the specific platform and kits used. A general outline is provided below.
-
Sample Preparation: Treat cells with this compound or vehicle control as described for the cell viability assay.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.
-
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
ChIP-qPCR is used to determine if this compound treatment reduces the binding of BET proteins to specific gene promoters or enhancers.
Materials:
-
This compound
-
Cell line of interest
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Antibody against the BET protein of interest (e.g., anti-BRD4)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters/enhancers
-
qPCR master mix and instrument
Protocol:
-
Cross-linking: Treat cells with this compound or vehicle. Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against the BET protein of interest or a control IgG antibody.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers designed to amplify specific regions of target gene promoters or enhancers (e.g., the MYC promoter). Analyze the data to determine the relative enrichment of the target DNA in the BET protein immunoprecipitation compared to the IgG control.
Conclusion
This compound is a powerful chemical probe for elucidating the role of BET proteins in gene regulation. Its selective inhibition of the BD2 domain provides a means to dissect the specific functions of this domain in transcriptional control. By impacting key signaling pathways such as NF-κB and MYC, this compound demonstrates significant potential for therapeutic intervention in a range of diseases characterized by transcriptional dysregulation. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound on gene transcription and cellular function, contributing to a deeper understanding of BET protein biology and the development of novel epigenetic therapies.
References
GSK097: A Potent and Selective Chemical Probe for the Second Bromodomain (BD2) of BET Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK097 is a potent and highly selective chemical probe for the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic regulators that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. While pan-BET inhibitors have shown therapeutic promise, their clinical use has been associated with adverse events. The development of domain-selective inhibitors like this compound allows for a more precise dissection of the biological functions of individual bromodomains (BD1 and BD2) and may offer an improved safety profile.
This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use as a chemical probe.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized across various BET bromodomains using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data is presented in terms of pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Target | pIC50 | IC50 (nM) | Selectivity (fold vs. BRD4 BD1) |
| BRD4 BD2 | 7.6 | 25 | 2000 |
| BRD2 BD2 | 7.4 | 40 | 1250 |
| BRD3 BD2 | 8.0 | 10 | 5000 |
| BRDT BD2 | 7.9 | 13 | 3846 |
| BRD4 BD1 | <4.3 | >50,000 | 1 |
Note: The IC50 values are calculated from the pIC50 values (IC50 = 10^(-pIC50) * 10^9). The selectivity is calculated relative to BRD4 BD1.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of this compound to BET bromodomains.
Materials:
-
GST-tagged BET bromodomain proteins (e.g., BRD4 BD1, BRD4 BD2)
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% (w/v) BSA, 0.05% (v/v) Tween-20
-
This compound compound dilutions
-
384-well low-volume black microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the this compound dilutions.
-
Add 4 µL of a solution containing the GST-tagged BET bromodomain protein and the biotinylated H4K12ac peptide to each well. Final concentrations are typically in the low nanomolar range and should be optimized for each bromodomain.
-
Add 4 µL of a solution containing the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
The TR-FRET signal is calculated as the ratio of the acceptor fluorescence (665 nm) to the donor fluorescence (615 nm).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the pIC50.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to assess the effect of this compound on cell proliferation.
Materials:
-
Human cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound compound dilutions
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well or 384-well microplates
Procedure:
-
Seed cells in an opaque-walled microplate at a density optimized for the specific cell line and assay duration.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the this compound dilutions.
-
Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the volume of cell culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells. Plot the luminescence against the logarithm of the this compound concentration to determine the effect on cell viability.
Visualizations
Signaling Pathway
The BET proteins, including BRD4, are critical components of the transcriptional machinery. They bind to acetylated histones at promoter and enhancer regions, recruiting transcriptional regulators to activate gene expression. This compound, by selectively inhibiting the BD2 domain, can modulate the expression of specific subsets of genes regulated by this domain.
The Role of GSK-3 Inhibition in Inflammatory Models: A Technical Guide
Disclaimer: Information regarding a specific compound designated "GSK097" is not available in the public domain. It is presumed that this is an internal, developmental, or alternative name for a glycogen synthase kinase-3 (GSK-3) inhibitor. This guide therefore provides a comprehensive overview of the role of GSK-3 inhibitors in various inflammatory models, drawing upon publicly available data for well-characterized inhibitors of this class.
Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed and constitutively active serine/threonine kinase that has emerged as a critical regulator of inflammation.[1][2] It exists in two isoforms, GSK-3α and GSK-3β, which are involved in a myriad of cellular processes, including the inflammatory response.[1][3] Inhibition of GSK-3 has demonstrated significant anti-inflammatory effects across a range of preclinical models, making it a compelling target for therapeutic intervention in inflammatory diseases. This technical guide provides an in-depth look at the mechanism of action, experimental data, and relevant signaling pathways associated with GSK-3 inhibition in inflammatory models.
Core Mechanism of Action
GSK-3 primarily promotes inflammation by modulating the activity of key transcription factors and signaling molecules. The activation of GSK-3 often leads to a pro-inflammatory state.[1] Conversely, inhibition of GSK-3 shifts the balance towards an anti-inflammatory response. This is achieved through several key mechanisms:
-
Modulation of NF-κB Signaling: GSK-3 can positively regulate the NF-κB pathway, a central mediator of inflammation. Inhibition of GSK-3 can therefore lead to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.
-
Regulation of Cytokine Production: GSK-3 activity is associated with increased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while suppressing the production of the anti-inflammatory cytokine IL-10.[4] GSK-3 inhibitors can reverse this effect, leading to a more favorable anti-inflammatory cytokine profile.
-
Control of Immune Cell Function: GSK-3 plays a role in the differentiation and activation of various immune cells. Its inhibition can modulate the function of these cells to dampen the inflammatory response.
Quantitative Data on GSK-3 Inhibitors in Inflammatory Models
The following tables summarize quantitative data for various well-characterized GSK-3 inhibitors in different in vitro and in vivo inflammatory models. This data provides a comparative look at their potency and efficacy.
| Inhibitor | Assay Type | Cell/Model System | Readout | IC50/EC50/Inhibition |
| SB216763 | LPS-induced cytokine production | Human Monocytes | IL-6 secretion | ~10 µM (Significant inhibition) |
| TNF-α secretion | ~10 µM (Significant inhibition) | |||
| Carrageenan-induced paw edema | Rat | Paw volume | Significant reduction at 3 mg/kg | |
| CHIR99021 | LPS-stimulated macrophages | Murine RAW 264.7 cells | Nitric Oxide (NO) production | IC50 ~1 µM |
| TNF-α production | IC50 ~0.5 µM | |||
| Lithium Chloride | LPS-induced sepsis | Mouse | Serum TNF-α levels | Significant reduction at 40 mg/kg |
| Survival rate | Increased survival | |||
| AR-A014418 | MOG-induced Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Clinical score | Significant reduction at 50 mg/kg |
| CNS inflammation | Reduced immune cell infiltration |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-inflammatory compounds. Below are protocols for key experiments frequently cited in the study of GSK-3 inhibitors.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This in vitro assay is a standard method for evaluating the anti-inflammatory potential of a compound.
1. Cell Culture:
- Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 (differentiated into macrophages with PMA) are commonly used.
- Cells are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment:
- The GSK-3 inhibitor is dissolved in a suitable vehicle (e.g., DMSO) and diluted to the desired concentrations in cell culture medium.
- The cells are pre-treated with the compound for 1-2 hours before stimulation.
3. Inflammatory Stimulation:
- Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.
4. Sample Collection and Analysis:
- After 18-24 hours of incubation, the cell culture supernatants are collected.
- The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the acute anti-inflammatory activity of a compound.
1. Animals:
- Male Wistar rats or Swiss albino mice are typically used.
- Animals are acclimatized for at least one week before the experiment.
2. Compound Administration:
- The GSK-3 inhibitor is formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- The compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
3. Induction of Inflammation:
- One hour after compound administration, 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
- The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
- The percentage of inhibition of paw edema is calculated for each group compared to the vehicle-treated control group.
Signaling Pathways and Visualizations
The anti-inflammatory effects of GSK-3 inhibitors are mediated through their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: GSK-3 modulation of the NF-κB signaling pathway.
Caption: GSK-3 regulation of inflammatory cytokine gene transcription.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
The inhibition of GSK-3 represents a promising strategy for the development of novel anti-inflammatory therapeutics. The data from various preclinical models consistently demonstrate the potent anti-inflammatory effects of GSK-3 inhibitors. A thorough understanding of the underlying signaling pathways and the use of standardized experimental protocols are essential for the continued investigation and development of this class of compounds for the treatment of a wide range of inflammatory disorders. Further research will be crucial to translate these preclinical findings into safe and effective therapies for patients.
References
- 1. GSK3-Driven Modulation of Inflammation and Tissue Integrity in the Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK3: A Kinase Balancing Promotion and Resolution of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK3-Driven Modulation of Inflammation and Tissue Integrity in the Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3: A Kinase Balancing Promotion and Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
GSK097: An In-depth Technical Guide for Studying Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK097, a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound serves as a valuable chemical probe for elucidating the specific roles of BD2 in gene regulation and disease, offering a more targeted approach compared to pan-BET inhibitors. This document details its mechanism of action, quantitative biochemical and cellular activity, and provides detailed experimental protocols for its characterization.
Core Concepts: BET Proteins and the Rationale for BD2-Selective Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers. They recognize and bind to acetylated lysine residues on histone tails and other proteins through their two tandem bromodomains, BD1 and BD2. This interaction tethers transcriptional machinery to chromatin, thereby regulating gene expression.
Pan-BET inhibitors, which target both BD1 and BD2, have shown therapeutic promise in oncology and inflammation. However, their clinical utility has been hampered by on-target toxicities, such as thrombocytopenia and gastrointestinal issues. The hypothesis that BD1 and BD2 domains may have distinct, non-redundant functions has driven the development of domain-selective inhibitors like this compound. By selectively targeting BD2, researchers can dissect its specific biological roles and potentially develop therapies with improved safety profiles.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins. By occupying this pocket, this compound prevents the interaction of BET proteins with acetylated histones and other acetylated transcription factors. This displacement from chromatin leads to the modulation of gene transcription, affecting the expression of genes involved in cell proliferation, inflammation, and other key cellular processes. The high selectivity of this compound for BD2 allows for the specific investigation of BD2-dependent gene regulation.
Figure 1. Mechanism of action of this compound as a selective BET BD2 inhibitor.
Quantitative Data
The following tables summarize the in vitro biochemical and cellular activity of this compound, referred to as compound 36 in the primary literature[1].
Table 1: In Vitro Biochemical Activity of this compound [1]
| Target | Assay Type | pIC50 | IC50 (nM) | Selectivity (fold) vs. BRD4 BD1 |
| BRD4 BD2 | TR-FRET | 7.9 | 12.6 | 2000 |
| BRD4 BD1 | TR-FRET | <4.7 | >20,000 | - |
| BRD2 BD2 | TR-FRET | 7.4 | 39.8 | - |
| BRD3 BD2 | TR-FRET | 8.0 | 10.0 | - |
| BRDT BD2 | TR-FRET | 7.9 | 12.6 | - |
Table 2: Cellular Activity of this compound in THP-1 Cells [1]
| Assay | Stimulant | Endpoint | pIC50 | IC50 (nM) |
| LPS-induced IL-6 release | LPS | IL-6 protein | 6.2 | 631 |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound [1]
| Property | Value |
| Aqueous Solubility (pH 7.4) | >1 mg/mL (in FaSSIF) |
| Human Plasma Protein Binding | 98.5% |
| Mouse Clearance (in vivo) | 33 mL/min/kg |
| Mouse Oral Bioavailability | 45% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for BET Bromodomain Binding
This protocol is adapted from the methods used to characterize this compound's binding affinity and selectivity[1].
Figure 2. Experimental workflow for the TR-FRET based BET bromodomain binding assay.
Materials:
-
GST-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)
-
Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)
-
TR-FRET buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., ULight™) (Acceptor)
-
This compound stock solution in DMSO
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in TR-FRET buffer to the desired final concentrations.
-
Reagent Preparation: Prepare a mixture of the GST-tagged BET bromodomain and the biotinylated histone peptide in TR-FRET buffer at 2x the final desired concentration.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the BET bromodomain/histone peptide mixture to each well.
-
Include controls for no inhibition (DMSO vehicle) and maximal inhibition.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.
-
Detection:
-
Prepare a 2x detection mix containing the Europium-labeled anti-GST antibody and the streptavidin-conjugated fluorophore in TR-FRET buffer.
-
Add 10 µL of the detection mix to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the pIC50 and IC50 values.
-
Cellular Assay: LPS-induced IL-6 Production in THP-1 Monocytes
This protocol describes a method to assess the cellular potency of this compound by measuring its effect on the production of the pro-inflammatory cytokine IL-6 in a human monocytic cell line[1].
Figure 3. Experimental workflow for the LPS-induced IL-6 production assay in THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
ELISA plate reader
Procedure:
-
Cell Culture: Maintain THP-1 cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the cells and incubate for 1 hour.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 100 ng/mL.
-
Include vehicle-treated and unstimulated controls.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA:
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for IL-6.
-
Calculate the concentration of IL-6 in each sample.
-
Plot the percentage of IL-6 inhibition against the logarithm of the this compound concentration.
-
Determine the pIC50 and IC50 values by fitting the data to a dose-response curve.
-
Signaling Pathway Perturbation by this compound
This compound, by selectively inhibiting the BD2 of BET proteins, is expected to modulate specific gene expression programs. While pan-BET inhibitors are known to downregulate key oncogenes like MYC, the precise transcriptional consequences of BD2-selective inhibition are an active area of research. In inflammatory contexts, BET proteins are recruited to the promoters of pro-inflammatory genes, such as IL6, following stimulation with agents like LPS. This compound's ability to inhibit LPS-induced IL-6 production in THP-1 cells suggests its utility in dissecting the BD2-specific regulation of inflammatory signaling pathways.
Figure 4. Proposed signaling pathway for this compound-mediated inhibition of IL-6 production.
Conclusion
This compound is a potent, selective, and cell-permeable inhibitor of the second bromodomain of BET proteins. Its favorable physicochemical and pharmacokinetic properties make it a valuable tool for both in vitro and in vivo studies. This guide provides the necessary technical information and experimental protocols to facilitate the use of this compound in elucidating the specific functions of BET BD2 in health and disease, and for the development of novel epigenetic-based therapeutics.
References
The Structural Basis for GSK097 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK097 is a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This selectivity offers a promising avenue for therapeutic intervention, particularly in inflammatory diseases, with a potentially improved safety profile compared to pan-BET inhibitors. This technical guide delves into the structural underpinnings of this compound's BD2 selectivity, presenting key quantitative data, detailed experimental methodologies, and a visualization of the relevant biological pathways.
Introduction to BET Bromodomains and the Rationale for Selective Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Each BET protein contains two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers the BET proteins to chromatin, where they recruit transcriptional machinery to drive gene expression.
While pan-BET inhibitors, which target both BD1 and BD2, have shown therapeutic promise, particularly in oncology, they are often associated with on-target toxicities. This has spurred the development of selective inhibitors targeting either BD1 or BD2. Emerging research indicates that the two bromodomains have distinct functional roles. BD1 appears to be more critical for maintaining steady-state gene expression and is a key driver in many cancers. In contrast, BD2 is more prominently involved in the rapid induction of inflammatory gene expression, suggesting that selective BD2 inhibitors could be effective anti-inflammatory agents with a wider therapeutic window.[1][2][3][4]
This compound has emerged as a key chemical probe for exploring the therapeutic potential of selective BD2 inhibition. It exhibits remarkable selectivity for the BD2 domains of BET proteins, with a reported selectivity of over 2000-fold for the BD2 of BRD4 over its corresponding BD1.[5] A closely related analog, GSK040, has demonstrated even greater selectivity, reaching up to 5000-fold.[6]
Quantitative Analysis of this compound Selectivity
The potency and selectivity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data for this compound and its close analogs.
| Target | pIC50 | IC50 (nM) | Selectivity (over BD1) | Reference |
| BRD2 BD2 | 7.4 | ~40 | - | [5] |
| BRD3 BD2 | 8.0 | ~10 | - | [5] |
| BRD4 BD2 | 7.6 | ~25 | >2000-fold (BRD4) | [5][7] |
| BRDT BD2 | 7.9 | ~12.6 | - | [5] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Data is compiled from vendor information and public research.
The Structural Basis of BD2 Selectivity
The high degree of sequence and structural homology between the BD1 and BD2 domains of BET proteins presents a significant challenge for the design of selective inhibitors. The key to this compound's selectivity lies in its ability to exploit subtle differences in the amino acid composition and conformational flexibility of the acetyl-lysine binding pockets of BD1 and BD2.
Analysis of the co-crystal structure of a close analog of this compound, GSK549, in complex with the second bromodomain of BRD2 (PDB ID: 6zb2) provides critical insights into the molecular interactions driving this selectivity.
Key Molecular Interactions
The selectivity of this compound and its analogs is achieved through a combination of specific hydrogen bonds and hydrophobic interactions within the BD2 binding pocket. A key interaction involves a water-bridged hydrogen bonding network established between the inhibitor, specific water molecules, and key residues within the BD2 binding pocket, such as His433 and Asn429 in BRD2.[8] This network is not as favorably formed in the BD1 pocket due to differences in the surrounding amino acid residues.
Diagram: Logical Relationship of BET Bromodomain Inhibition
Caption: Differential effects of pan-BET versus BD2-selective inhibition.
Experimental Protocols
The characterization of this compound and other BET inhibitors relies on a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method for quantifying the binding affinity of an inhibitor to a bromodomain.
-
Objective: To determine the IC50 value of this compound for each BET bromodomain.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged bromodomain (receptor). The bromodomain is labeled with a Europium (Eu3+) cryptate donor, and the histone peptide is bound to a streptavidin-XL665 acceptor. When the donor and acceptor are in close proximity, FRET occurs. An inhibitor will displace the histone peptide, leading to a decrease in the FRET signal.
-
Methodology:
-
Recombinant human BET bromodomains (BD1 and BD2 of BRD2, BRD3, and BRD4) are expressed with a GST tag.
-
A biotinylated peptide corresponding to a region of histone H4 acetylated at multiple lysine residues is used as the ligand.
-
Assays are performed in 384-well plates in a suitable assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
A dilution series of this compound is prepared in DMSO and added to the wells.
-
The GST-tagged bromodomain and the biotinylated histone peptide are added to the wells and incubated to allow for binding.
-
A solution containing Eu3+-labeled anti-GST antibody and streptavidin-XL665 is added.
-
The plate is incubated to allow for the FRET reaction to reach equilibrium.
-
The TR-FRET signal is read on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Diagram: TR-FRET Assay Workflow
Caption: A streamlined workflow for determining inhibitor potency using TR-FRET.
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used to measure binding inhibition.
-
Objective: To confirm the IC50 values of this compound and assess its selectivity profile.
-
Principle: This assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. A biotinylated histone peptide is bound to streptavidin-coated donor beads, and a His-tagged bromodomain is bound to nickel-chelate acceptor beads. Inhibition of the protein-peptide interaction separates the beads, leading to a loss of signal.
-
Methodology:
-
His-tagged recombinant BET bromodomains and biotinylated histone peptides are used.
-
Assays are conducted in 384-well plates in an appropriate buffer.
-
A serial dilution of this compound in DMSO is added to the wells.
-
The His-tagged bromodomain and biotinylated histone peptide are incubated with the inhibitor.
-
Streptavidin-coated donor beads and nickel-chelate acceptor beads are added.
-
The plate is incubated in the dark to allow for bead binding and signal generation.
-
The AlphaScreen signal is read on a compatible plate reader.
-
IC50 values are determined from the dose-response curves.
-
Cellular Target Engagement Assays
Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm that this compound engages its target within a cellular context.
-
Objective: To verify that this compound binds to BET bromodomains in living cells.
-
Principle (NanoBRET™): This assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged bromodomain expressed in cells. An inhibitor competes with the tracer for binding to the bromodomain, resulting in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Methodology (NanoBRET™):
-
Cells are transiently transfected with a plasmid encoding a fusion of the target bromodomain and NanoLuc® luciferase.
-
Transfected cells are plated in a 96-well plate.
-
A dilution series of this compound is added to the cells.
-
A cell-permeable fluorescent tracer that binds to the bromodomain is added.
-
The NanoLuc® substrate is added to initiate the luminescent reaction.
-
The BRET signal (ratio of acceptor emission to donor emission) is measured on a plate reader.
-
Cellular IC50 values are calculated.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound can displace BET proteins from their target gene promoters in cells.
-
Objective: To assess the effect of this compound on the chromatin occupancy of BET proteins at specific gene loci.
-
Principle: Cells are treated with the inhibitor, and protein-DNA complexes are cross-linked with formaldehyde. The chromatin is then sheared, and an antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein and its associated DNA. The enriched DNA is then quantified by qPCR to measure the occupancy at target gene promoters.
-
Methodology:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Protein-DNA interactions are cross-linked using formaldehyde.
-
Cells are lysed, and the chromatin is sheared into small fragments by sonication.
-
An antibody against the target BET protein is added to the chromatin lysate to immunoprecipitate the protein-DNA complexes.
-
The immune complexes are captured on protein A/G magnetic beads.
-
The beads are washed to remove non-specific binding.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of DNA corresponding to specific gene promoters (e.g., MYC) is quantified by quantitative PCR (qPCR).
-
Signaling Pathways and Downstream Effects of BD2-Selective Inhibition
Selective inhibition of BD2 is expected to have a more nuanced effect on gene transcription compared to pan-BET inhibition. While pan-BET inhibitors broadly suppress the expression of genes regulated by super-enhancers, including key oncogenes like MYC, BD2-selective inhibitors like this compound are thought to primarily impact the inducible expression of genes involved in inflammatory and immune responses.
The signaling cascade leading to the activation of inflammatory genes often involves transcription factors such as NF-κB. Upon stimulation (e.g., by cytokines), these transcription factors are activated and recruit co-activators, including BET proteins, to the promoters and enhancers of target genes. The BD2 domain is believed to play a crucial role in the initial recruitment of BET proteins to these sites of active transcription. By selectively blocking BD2, this compound can prevent the upregulation of these inflammatory genes without affecting the basal expression of many other genes that are more dependent on BD1.
Diagram: BET Protein Signaling Pathway
Caption: Inhibition of inflammatory signaling by the BD2-selective inhibitor this compound.
Conclusion
This compound represents a significant advancement in the development of selective chemical probes for studying the distinct functions of BET bromodomains. Its high selectivity for BD2 is attributed to its ability to exploit subtle structural differences in the acetyl-lysine binding pocket. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other domain-selective BET inhibitors. A deeper understanding of the structural basis for this compound's selectivity and its impact on signaling pathways will be instrumental in guiding the development of the next generation of epigenetic therapies with improved efficacy and safety profiles.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Highly Selective BET BD2 Inhibitor from a DNA-Encoded Library Technology Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
The Impact of GSK097 on Oncogene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK097 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins are critical epigenetic readers that play a pivotal role in the transcriptional regulation of key oncogenes, including MYC and BCL2. Inhibition of these proteins has emerged as a promising therapeutic strategy in various malignancies. This technical guide provides an in-depth overview of the core principles behind this compound's mechanism of action, its anticipated effects on oncogene expression, and detailed experimental protocols for evaluating these effects. While specific quantitative data for this compound's direct impact on oncogene expression is not extensively available in the public domain, this guide extrapolates from the well-established effects of BET inhibitors to provide a robust framework for investigation.
Introduction to this compound and the BET Family
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. These bromodomains recognize and bind to acetylated lysine residues on histone tails, a key mechanism for recruiting transcriptional machinery to specific gene promoters and enhancers. BRD4, in particular, is a well-validated therapeutic target in cancer due to its role in regulating the transcription of oncogenes that drive cellular proliferation and survival.
This compound is distinguished by its high selectivity for the second bromodomain (BD2) of BET proteins. This selectivity may offer a differentiated therapeutic window compared to pan-BET inhibitors that target both BD1 and BD2.
Mechanism of Action: Inhibition of BET Function
The primary mechanism of action for BET inhibitors, including presumably this compound, involves the competitive binding to the acetyl-lysine binding pockets of the bromodomains. This prevents the tethering of BET proteins to chromatin, leading to the displacement of the transcriptional apparatus from the promoters and enhancers of target genes.
Anticipated Effects on Oncogene Expression
Based on the established role of BET proteins in transcriptional regulation, this compound is expected to downregulate the expression of key oncogenes that are dependent on BET protein function for their transcription.
MYC Family Oncogenes
The MYC family of proto-oncogenes (c-MYC, N-MYC, and L-MYC) are master transcriptional regulators that drive cell proliferation, growth, and metabolism. Their overexpression is a hallmark of many cancers. The transcription of MYC genes is highly dependent on BRD4. Therefore, treatment with this compound is anticipated to lead to a significant reduction in MYC mRNA and protein levels.
BCL2 Family Anti-Apoptotic Genes
The B-cell lymphoma 2 (BCL2) family of proteins are central regulators of apoptosis. Anti-apoptotic members, such as BCL2 itself, are frequently overexpressed in cancer cells, contributing to their survival and resistance to therapy. The transcription of BCL2 has also been shown to be regulated by BET proteins. Consequently, this compound is expected to decrease the expression of BCL2, thereby sensitizing cancer cells to apoptosis.
Quantitative Data on Oncogene Expression (Hypothetical)
While specific public data on this compound is limited, the following table illustrates the expected format for presenting quantitative data on the effect of a BET inhibitor on oncogene expression.
| Cell Line | Treatment | MYC mRNA Expression (Fold Change vs. Control) | BCL2 mRNA Expression (Fold Change vs. Control) | MYC Protein Level (% of Control) | BCL2 Protein Level (% of Control) |
| Leukemia (e.g., MV4-11) | This compound (100 nM) | Expected Decrease | Expected Decrease | Expected Decrease | Expected Decrease |
| This compound (500 nM) | Expected Greater Decrease | Expected Greater Decrease | Expected Greater Decrease | Expected Greater Decrease | |
| Solid Tumor (e.g., MCF-7) | This compound (100 nM) | Expected Decrease | Expected Decrease | Expected Decrease | Expected Decrease |
| This compound (500 nM) | Expected Greater Decrease | Expected Greater Decrease | Expected Greater Decrease | Expected Greater Decrease |
Detailed Experimental Protocols
To rigorously assess the impact of this compound on oncogene expression, a series of well-defined experiments are necessary.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines known to be dependent on the target oncogenes (e.g., MV4-11 for MYC-driven leukemia, MCF-7 for breast cancer).
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of this compound (e.g., 10 nM to 10 µM) for various time points (e.g., 6, 24, 48 hours). A vehicle control (DMSO) should be included in all experiments.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol is for determining the effect of this compound on the mRNA levels of target oncogenes.
-
RNA Isolation: Harvest cells after this compound treatment and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for the target oncogenes (e.g., MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Protein Extraction and Western Blotting
This protocol is for determining the effect of this compound on the protein levels of target oncogenes.
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase
Methodological & Application
Application Notes and Protocols for the Experimental Use of GSK097 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK097 is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. With a 2000-fold selectivity for BD2 over the first bromodomain (BD1), this compound offers a refined tool for investigating the specific biological functions of this domain. BET proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. Unlike pan-BET inhibitors which target both BD1 and BD2, the selective inhibition of BD2 by this compound is thought to primarily modulate the rapid induction of gene expression in response to various stimuli, including inflammatory signals. This selectivity may offer a more targeted therapeutic approach with a potentially improved safety profile.
These application notes provide a comprehensive overview of the experimental protocols for the use of this compound in a cell culture setting, including methodologies for assessing its biological activity and elucidating its mechanism of action.
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound, the following tables include data from other well-characterized BD2 selective inhibitors, such as ABBV-744 and RVX-208, to provide a comparative reference for experimental design. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell line and assay.
Table 1: In Vitro Potency of this compound against BET Bromodomains [1][2]
| Target | pIC50 |
| BRD2 BD2 | 7.4 |
| BRD3 BD2 | 8.0 |
| BRD4 BD2 | 7.6 |
| BRDT BD2 | 7.9 |
Table 2: Exemplary IC50 Values of BD2 Selective Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| ABBV-744 | AGS | Gastric Cancer | 7.4 µM (48h), 3.5 µM (72h) | [3] |
| ABBV-744 | HGC-27 | Gastric Cancer | 4.8 µM (48h), 2.3 µM (72h) | [3] |
| ABBV-744 | LNCaP | Prostate Cancer | 90 nM (gene expression) | [1] |
| ABBV-744 | MV4:11 | Acute Myeloid Leukemia | ~300 nM (proliferation) | [4] |
| RVX-208 | HepG2 | Liver Cancer | Weak activity on BET target genes | [5] |
Note: IC50 values are highly dependent on the cell line, assay type, and incubation time. The provided values should be used as a general guideline.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound, as a selective BD2 inhibitor, is hypothesized to function by displacing BET proteins from acetylated histones at specific gene loci. This disruption is thought to particularly affect the transcriptional activation of genes involved in inflammatory responses and cell cycle regulation. A key downstream effect of BET inhibition is the downregulation of the proto-oncogene c-MYC, which plays a central role in cell proliferation and survival. Furthermore, selective BD2 inhibition may modulate the activity of transcription factors such as NF-κB, which are critical in inflammatory signaling.
Diagram 1: Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathway of the BD2-selective BET inhibitor this compound.
Experimental Workflow for Cell-Based Assays
A general workflow for investigating the effects of this compound on cultured cells is outlined below. This workflow can be adapted for various cell lines and specific experimental questions.
Diagram 2: General Experimental Workflow
Caption: A general workflow for studying the effects of this compound in cell culture.
Experimental Protocols
Cell Culture and this compound Preparation
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture plates (e.g., 96-well, 6-well)
Protocol:
-
Cell Seeding:
-
Culture cells in a T-75 flask to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into appropriate culture plates at a predetermined density. For a 96-well plate, a common starting density is 5,000-10,000 cells per well. For a 6-well plate, 500,000 cells per well is a typical starting point.
-
Incubate plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
This compound Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a wide range of concentrations in initial experiments (e.g., 1 nM to 100 µM) to determine the IC50.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Viability Assay (CCK-8 or MTT)
This protocol is to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
After overnight incubation, carefully remove the medium from the 96-well plate.
-
Add 100 µL of fresh medium containing various concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis
This protocol is to assess the effect of this compound on the expression levels of target proteins.
Materials:
-
Cells seeded in 6-well plates and treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-BRD4, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells in 6-well plates with the desired concentrations of this compound for the specified duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound represents a valuable tool for dissecting the specific roles of the BET BD2 domain in health and disease. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this selective inhibitor. Due to the nascent stage of publicly available data for this compound, it is imperative that researchers perform careful dose-response and time-course experiments to optimize conditions for their specific experimental systems. The provided information on related BD2 selective inhibitors can serve as a valuable guide for initiating these studies. As more data on this compound becomes available, these protocols can be further refined to enhance our understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK097: An In Vitro Guide for Bromodomain Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding GSK097 and its Target
This compound is a potent and selective small molecule inhibitor. It is crucial to note that this compound is not a kinase inhibitor , but rather a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a pivotal role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters and enhancers. By inhibiting the BD2 domain of BET proteins, this compound disrupts this interaction, leading to the modulation of gene expression programs implicated in various diseases, including cancer and inflammation.
This document provides detailed application notes and protocols for the in vitro characterization of this compound, focusing on appropriate assays for determining its potency and selectivity against its intended targets, the BET bromodomains.
Mechanism of Action: BET Bromodomain Inhibition
BET proteins act as scaffolds, linking chromatin to the transcriptional apparatus. The binding of their bromodomains to acetylated histones is a critical step in the expression of key oncogenes and pro-inflammatory genes. This compound, by competitively binding to the BD2 pocket, prevents this association, thereby downregulating the transcription of target genes.
References
Application Notes and Protocols for Compound GSK097 in DMSO
Disclaimer: Publicly available information regarding the solubility and stability of a compound specifically designated as "GSK097" in DMSO is limited. The following application notes and protocols have been developed using best practices for similar research compounds and available data for a similarly named TLR7/8 agonist, CL097, which will be used as a representative example. Researchers should independently validate these parameters for their specific batch of this compound.
Introduction
This document provides a detailed guide for the preparation, storage, and handling of stock solutions of research compounds, using this compound as a focus, in dimethyl sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results. DMSO is a widely used polar aprotic solvent capable of dissolving a broad range of both polar and nonpolar compounds.[1][2][3] Proper handling of DMSO solutions is critical to maintain compound integrity and to avoid potential cellular toxicity in in vitro assays.
Physicochemical Data
| Parameter | Value (for CL097 as a reference) | Source |
| Molecular Weight | 242.28 g/mol (free base) | [4] |
| Recommended Solvent | Anhydrous DMSO | [4] |
| Stock Solution Concentration | 10 mM | [4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust calculations accordingly for different molecular weights or desired concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile amber glass vial
-
Sterile, DMSO-compatible syringe filter (0.22 µm) (optional)
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate PPE.
-
Weighing the Compound: Carefully weigh out the required amount of this compound powder and transfer it to a sterile amber glass vial. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 242.28 g/mol , you would weigh 2.42 mg.
-
Adding DMSO: Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution.[4] Gentle warming or sonication in a 37°C water bath for 10-30 minutes may aid in dissolving compounds that are difficult to solubilize.[5]
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., Teflon or nylon).[4][6] Do not use cellulose acetate membranes as they are not compatible with DMSO.[6]
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in cell culture medium should typically be kept below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular toxicity.[5][7]
-
Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.[4]
Procedure:
-
Thawing Stock Solution: On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[7]
Stability and Storage
Stock Solution Storage:
-
Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots at -20°C or -80°C.[7]
-
For general guidance, stock solutions in DMSO are typically stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[7] If a solution is stored at -20°C for longer than one month, its efficacy should be re-examined.[7]
DMSO Stability:
-
DMSO is a stable solvent under standard laboratory conditions. It is stable up to 100°C under alkaline, acidic, and neutral conditions.
-
DMSO is hygroscopic and should be protected from moisture.
-
The relatively high freezing point of DMSO (18.5°C or 65.3°F) means it may solidify at or just below room temperature.[1] The solidified product can be reliquefied by warming to room temperature without damaging the product.
Diagrams
Signaling Pathway
The following diagram illustrates the Toll-like receptor 7/8 (TLR7/8) signaling pathway, which is activated by the reference compound CL097. The specific signaling pathway for this compound may differ.
Caption: TLR7/8 signaling pathway activated by CL097.
Experimental Workflow
The following diagram outlines the general workflow for preparing a compound stock solution and subsequent working solutions for cell-based assays.
Caption: Workflow for stock and working solution preparation.
References
Application Notes and Protocols for GSK097 Immunoprecipitation Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing GSK097, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in immunoprecipitation (IP) pull-down assays. This protocol is designed to enable the identification and characterization of proteins that interact with BET proteins in a BD2-dependent manner.
Introduction and Application Notes
The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histones and other proteins via their two tandem N-terminal bromodomains, BD1 and BD2.[3][4] While structurally similar, these bromodomains have distinct functions. BD1 is primarily responsible for anchoring BET proteins to chromatin, maintaining steady-state and oncogenic gene expression. In contrast, BD2 is thought to be critical for the recruitment of specific transcriptional co-regulators during rapid, stimulus-induced gene expression, such as in inflammatory responses.[5][6][7]
This compound is a highly selective inhibitor of the BD2 domain, displaying over 2000-fold selectivity for BD2 over BD1.[8] This selectivity makes it an invaluable chemical probe for dissecting the specific functions of the BD2 domain.
An immunoprecipitation pull-down assay using this compound can be employed to:
-
Identify BD2-Dependent Interactors: Isolate and identify proteins that form complexes with a specific BET protein (e.g., BRD4) through its BD2 domain.
-
Validate Protein-Protein Interactions: Confirm suspected interactions and determine if they are sensitive to BD2 inhibition.
-
Elucidate Drug Mechanism of Action: Understand how this compound or similar BD2-selective compounds disrupt specific protein complexes to exert their biological effects.
-
Discover Novel Therapeutic Targets: Identify new proteins involved in inflammatory or disease-specific gene regulation that are part of BD2-dependent complexes.
This protocol focuses on using BRD4 as the "bait" protein for immunoprecipitation, as it is the most extensively studied member of the BET family.
Data Presentation: Quantitative Analysis
Quantitative data is essential for interpreting the effects of this compound. The following tables provide examples of the types of data that can be generated and analyzed.
Table 1: Binding Affinity of this compound for BET BD2 Domains
This table summarizes the reported potency of this compound against the second bromodomain (BD2) of the four human BET family proteins. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), with higher values indicating greater potency.
| Target Protein Domain | pIC50 |
| BRD2 BD2 | 7.4[8] |
| BRD3 BD2 | 8.0[8] |
| BRD4 BD2 | 7.6[8] |
| BRDT BD2 | 7.9[8] |
Table 2: Illustrative Data from a BD2-Selective Inhibitor (ABBV-744)
While a comprehensive quantitative proteomics dataset for this compound is not publicly available, this table presents data from ABBV-744, another well-characterized, potent, and BD2-selective inhibitor, to illustrate the expected selectivity and functional outcome.[9][10][11][12] This type of data helps confirm the inhibitor's mechanism of action within a cellular context.
| Assay Type | Target Domain | Inhibitor | IC50 (nM) | Result Interpretation |
| Biochemical Binding | BRD4 BD1 | ABBV-744 | 2006[7][10] | Very weak binding to BD1 |
| BRD4 BD2 | ABBV-744 | 4[7][10] | Potent and selective binding to BD2 | |
| Cellular Function | BRD4 Occupancy at Androgen Receptor (AR) Super-Enhancers (ChIP-seq) | ABBV-744 | N/A | Displaces BRD4 from AR-regulated super-enhancers, inhibiting oncogenic transcription.[13][14] |
This table is provided as an illustrative example of the data that can be generated in experiments with BD2-selective inhibitors.
BET Protein Signaling and Inhibition Mechanism
BET proteins, particularly BRD4, act as epigenetic scaffolds. They bind to acetylated histones at active promoters and super-enhancers. Through its C-terminal domain, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb), which then phosphorylates RNA Polymerase II to stimulate transcriptional elongation. The BD2 domain is implicated in recruiting additional, specific co-factors required for the rapid induction of genes, for instance, in response to inflammatory stimuli. This compound selectively occupies the acetyl-lysine binding pocket of the BD2 domain, preventing the recruitment of these specific co-factors and thereby suppressing stimulus-dependent gene transcription while having a lesser effect on global transcription.
Caption: Mechanism of BRD4-mediated transcription and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps of the immunoprecipitation pull-down assay, from initial cell culture to final data analysis by mass spectrometry.
Caption: Workflow for this compound immunoprecipitation pull-down assay.
Detailed Experimental Protocol
This protocol describes the immunoprecipitation of endogenous BRD4 to identify its BD2-dependent protein interactors.
A. Materials and Reagents
-
Cell Lines: A cell line expressing BRD4 (e.g., HEK293T, HeLa, MM.1S).
-
Inhibitor: this compound (dissolved in DMSO to create a 10-20 mM stock solution, store at -80°C).
-
Antibodies:
-
IP-grade anti-BRD4 antibody (e.g., Cell Signaling Technology #13440).
-
Normal Rabbit IgG (isotype control).
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer (NP-40 based): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% IGEPAL CA-630 (NP-40), 10% Glycerol.[15] Just before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Same as Lysis Buffer but with lower detergent (e.g., 0.1% NP-40) or higher salt (e.g., 300-500 mM NaCl) to reduce background. Optimization may be required.
-
Elution Buffer: 1x Laemmli sample buffer (for Western Blot) or 50 mM Ammonium Bicarbonate (for Mass Spectrometry).
-
DMSO (vehicle control).
-
B. Step-by-Step Procedure
Step 1: Cell Culture and Treatment
-
Culture cells to ~80-90% confluency. For a single IP, a 10-15 cm dish (approx. 1-5 x 10⁷ cells) is recommended.
-
Treat the cells with the desired concentration of this compound (e.g., 1-5 µM) or an equivalent volume of DMSO (vehicle control).
-
Incubate for a duration appropriate for observing effects on protein-protein interactions (e.g., 4-24 hours).
Step 2: Preparation of Cell Lysate
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Cell Lysis Buffer (with inhibitors) to the dish. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your protein input.
-
Determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).
Step 3: Pre-Clearing of Lysate (Optional but Recommended)
-
To 1 mg of protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads (using a magnetic rack or centrifugation at 500 x g for 1 min).
-
Transfer the supernatant to a new tube. This is the pre-cleared lysate.
Step 4: Immunoprecipitation
-
To the pre-cleared lysate, add 3-5 µg of the anti-BRD4 antibody or Normal Rabbit IgG for the control.
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow the antibody to bind to its target.
Step 5: Capture of Immune Complexes
-
Add 40 µL of a 50% slurry of pre-washed Protein A/G beads to each IP reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
Step 6: Washing
-
Pellet the beads and discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer to the beads. Resuspend gently and incubate for 5 minutes on a rotator.
-
Pellet the beads and discard the supernatant.
-
Repeat the wash step 3-4 times to effectively remove non-specifically bound proteins. For the final wash, use a buffer without detergent if preparing for mass spectrometry.
Step 7: Elution
-
For Western Blot Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40-50 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes to elute proteins and denature them.
-
Pellet the beads, and the supernatant is ready for loading onto an SDS-PAGE gel.
-
-
For Mass Spectrometry Analysis:
-
After the final wash, resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate.
-
Perform on-bead digestion by adding trypsin and incubating overnight at 37°C.
-
Alternatively, elute with a low pH buffer (e.g., 0.1 M glycine, pH 2.5), immediately neutralize, and then proceed with in-solution digestion.
-
Collect the supernatant containing the digested peptides for LC-MS/MS analysis.
-
Step 8: Downstream Analysis
-
Western Blot: Analyze the eluates using SDS-PAGE and Western Blotting to confirm the successful pull-down of BRD4 and to validate the presence or absence of a known interactor in the this compound-treated vs. vehicle-treated samples.
-
Mass Spectrometry: Analyze the digested peptides by LC-MS/MS. Use label-free quantification (LFQ) or tandem mass tagging (TMT) to compare the abundance of proteins co-precipitated in the this compound-treated sample versus the vehicle control and IgG control. Proteins showing significantly reduced abundance in the this compound-treated sample are potential BD2-dependent interactors.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of bait protein (BRD4) | - Inefficient cell lysis.- Antibody not suitable for IP.- Insufficient amount of lysate or antibody. | - Use a stronger lysis buffer (e.g., RIPA).- Confirm antibody is validated for IP.- Increase starting material or antibody amount. |
| High background / Non-specific binding | - Insufficient washing.- Wash buffer not stringent enough.- Beads are binding non-specifically.- Antibody cross-reactivity. | - Increase the number of wash steps (to 4-5).- Increase salt or detergent concentration in the wash buffer.- Perform pre-clearing step.- Use a high-specificity monoclonal antibody. |
| Co-IP target not detected | - Interaction is weak or transient.- Interaction is disrupted by lysis buffer.- this compound treatment time/dose is incorrect. | - Consider in vivo cross-linking before lysis.- Use a milder lysis buffer (e.g., lower detergent).- Perform a dose-response and time-course experiment for this compound treatment. |
| Contamination with bead protein (e.g., IgG heavy/light chains) | - Elution with sample buffer releases antibody from beads. | - Use an IP-specific secondary antibody (e.g., VeriBlot).- Cross-link the antibody to the beads before incubation with lysate. |
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactome Rewiring Following Pharmacological Targeting of BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BD2 domain of BRD4 is a determinant in EndoMT and vein graft neointima formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intrinsic kinase activity of BRD4 spans its BD2-B-BID domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abbv-744 - My Cancer Genome [mycancergenome.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of RSV-Induced BRD4 Protein Interactions Using Native Immunoprecipitation and Parallel Accumulation—Serial Fragmentation (PASEF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of GSK097 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK097 is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By selectively targeting BD2, this compound offers a promising tool for investigating the specific functions of this domain in various biological processes and for the development of novel therapeutics, particularly in oncology and inflammatory diseases. Inhibition of BET proteins has been shown to downregulate the expression of key oncogenes, most notably c-MYC[1][2][3][4][5].
These application notes provide a comprehensive overview of the recommended protocols for the in vivo administration of this compound to mice, based on available preclinical data for BET inhibitors. The information herein is intended to guide researchers in designing and executing robust and reproducible preclinical studies.
Data Presentation
Table 1: In Vivo Administration Parameters for BET BD2 Selective Inhibitors in Mice
| Compound | Dose Range (mg/kg) | Administration Route | Vehicle | Dosing Frequency | Therapeutic Area | Reference |
| ABBV-075 | 1 | Oral Gavage | Not specified | Daily | Ovarian Cancer | [6] |
| ABBV-744 | 4.7 | Not specified | Not specified | Not specified | Prostate Cancer | [7] |
Note: Specific in vivo pharmacokinetic data for this compound in mice is not publicly available at this time. The data presented for analogous compounds can be used as a starting point for dose-range finding studies.
Experimental Protocols
General Guidelines for Substance Administration in Mice
The administration of any substance to laboratory mice should be performed by trained personnel and in accordance with institutional animal care and use committee (IACUC) guidelines. Key considerations include the choice of administration route, injection volume, and needle size to minimize animal stress and ensure accurate dosing.
Recommended Protocol for Oral Gavage Administration of this compound
Oral gavage is a common and effective route for the systemic delivery of small molecule inhibitors in mice.
Materials:
-
This compound
-
Vehicle (e.g., 50% DMSO, 40% PEG300, 10% ethanol)[8]
-
Sterile water or saline
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, and sterile water or ethanol[8].
-
Dissolve this compound in a small amount of DMSO first.
-
Gradually add the remaining vehicle components while vortexing to ensure complete dissolution. The final concentration of DMSO should be kept as low as possible.
-
Prepare the formulation fresh daily and protect it from light if the compound is light-sensitive.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound formulation based on the animal's body weight and the desired dose.
-
Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
To characterize the in vivo properties of this compound, it is essential to conduct PK/PD studies.
Experimental Workflow for a PK/PD Study:
Caption: Workflow for a pharmacokinetic and pharmacodynamic study of this compound in mice.
Pharmacokinetic Analysis:
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Pharmacodynamic Analysis:
-
Target Engagement: To confirm that this compound is hitting its intended target, assess the levels of downstream biomarkers. As BET inhibitors are known to suppress c-MYC expression, measuring c-MYC protein levels in tumor or relevant tissue samples via Western blot or immunohistochemistry can serve as a robust pharmacodynamic marker[1][4].
-
Tissue Collection: Collect tissue samples at the same time points as blood collection.
-
Biomarker Analysis: Process the tissues to extract proteins and analyze the expression of c-MYC and other relevant downstream targets.
Signaling Pathway
Inhibition of BET proteins by this compound primarily affects the transcription of genes regulated by super-enhancers, including the prominent oncogene c-MYC. By binding to the acetylated lysine residues on histones, BET proteins recruit the transcriptional machinery to these sites, driving gene expression. This compound, by selectively blocking the BD2 domain, disrupts this interaction, leading to the downregulation of target gene transcription.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Targeting CCR2+ macrophages with BET inhibitor overcomes adaptive resistance to anti-VEGF therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Downstream Protein Modulation by the BET Bromodomain Inhibitor, GSK097
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bromodomain and Extra-Terminal domain (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammation. GSK097 is a potent and highly selective small molecule inhibitor that targets the second bromodomain (BD2) of BET proteins, exhibiting approximately 2000-fold selectivity for BD2 over the first bromodomain (BD1).[1] This selective inhibition allows for the precise investigation of BD2-dependent functions.
Western blot analysis is an indispensable technique for elucidating the functional consequences of BET inhibition by this compound. It enables researchers to quantify changes in the expression levels of specific downstream target proteins, thereby confirming the inhibitor's mechanism of action and its impact on cellular signaling pathways. This document provides a detailed protocol for performing Western blot analysis on cell lysates following treatment with this compound.
This compound Mechanism of Action
This compound functions by competitively binding to the BD2 pocket of BET proteins. This prevents the recruitment of transcriptional regulators and elongation factors, leading to the downregulation of target gene expression. Key targets often include proto-oncogenes and inflammatory cytokines.
Caption: this compound selectively inhibits the BD2 domain of BRD4.
Quantitative Data Summary
Following Western blot analysis and densitometry, results should be normalized to a loading control (e.g., GAPDH, β-Actin). The data can be presented as follows to compare the effects of this compound treatment relative to a vehicle control.
| Target Protein | Treatment Group | Normalized Densitometry (Arbitrary Units) | Fold Change (vs. Vehicle) |
| BRD4 | Vehicle Control | 1.02 ± 0.08 | 1.00 |
| This compound (1 µM) | 1.05 ± 0.11 | 1.03 | |
| c-Myc | Vehicle Control | 0.98 ± 0.12 | 1.00 |
| This compound (1 µM) | 0.35 ± 0.06 | 0.36 | |
| Fos B | Vehicle Control | 1.10 ± 0.09 | 1.00 |
| This compound (1 µM) | 0.51 ± 0.07 | 0.46 | |
| p-CREB (S133) | Vehicle Control | 0.89 ± 0.15 | 1.00 |
| This compound (1 µM) | 0.42 ± 0.10 | 0.47 | |
| GAPDH | Vehicle Control | 1.00 ± 0.05 | 1.00 |
| This compound (1 µM) | 1.00 ± 0.06 | 1.00 |
Data are presented as mean ± standard deviation from three independent experiments. This table represents hypothetical data for illustrative purposes.
Detailed Experimental Protocol
This protocol provides a comprehensive workflow for sample preparation, electrophoresis, protein transfer, and immunodetection to analyze protein expression changes after this compound treatment.
I. Materials and Reagents
-
Cell Culture: Appropriate cell line, complete culture medium, flasks/plates, PBS (phosphate-buffered saline).
-
Inhibitor: this compound (dissolved in DMSO to create a stock solution).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue, β-mercaptoethanol. Precast gels (e.g., 4-15% gradient) are recommended for convenience.
-
Buffers:
-
Running Buffer (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Transfer Buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Solution: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Antibodies:
-
Primary antibodies for target proteins (e.g., anti-c-Myc, anti-BRD4, anti-Fos B) and loading control (e.g., anti-GAPDH, anti-β-Actin).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
II. Experimental Workflow
References
Determining the Dose-Response Curve of GSK097: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the dose-response curve of GSK097, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The provided methodologies cover the assessment of cellular viability and direct target engagement, crucial for characterizing the potency and mechanism of action of this compound in a cellular context.
Introduction
This compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of BET proteins, which include BRD2, BRD3, BRD4, and BRDT.[1][2] Unlike pan-BET inhibitors that bind to both the first (BD1) and second bromodomains, BD2-selective inhibitors like this compound offer a more targeted approach to modulating BET protein function. BET proteins are epigenetic readers that play a critical role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers. A key downstream target of BET protein activity is the MYC proto-oncogene, a master regulator of cell proliferation, growth, and metabolism. By inhibiting BET proteins, compounds like this compound can effectively suppress the transcription of MYC and its target genes, leading to anti-proliferative effects in various cancer models.
These application notes provide protocols for two key experiments to characterize the dose-response of this compound: a cell viability assay to determine its IC50 value and a cellular thermal shift assay (CETSA) to confirm target engagement.
Data Presentation
The following tables summarize the known inhibitory activity of this compound against isolated BET bromodomains. The protocols outlined in this document can be utilized to generate cellular IC50 values in specific cell lines of interest.
Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains
| Target | pIC50 |
| BRD2 BD2 | 7.4 |
| BRD3 BD2 | 8.0 |
| BRD4 BD2 | 7.6 |
| BRDT BD2 | 7.9 |
Data sourced from MedchemExpress. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).[1][2]
Table 2: Representative Cellular IC50 Values for this compound in Cancer Cell Lines (Example)
| Cell Line | Cancer Type | IC50 (µM) |
| (Example) Human Myeloma Cell Line | Multiple Myeloma | To be determined |
| (Example) Human Leukemia Cell Line | Acute Myeloid Leukemia | To be determined |
| (Example) Human Prostate Cancer Cell Line | Prostate Cancer | To be determined |
These values are placeholders and should be determined experimentally using the protocol provided below.
Signaling Pathway
The primary mechanism of action for BET inhibitors like this compound involves the suppression of MYC-driven transcriptional programs. The following diagram illustrates this signaling pathway.
Caption: BET Inhibition Signaling Pathway.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTS Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of choice using a colorimetric MTS assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow:
Caption: MTS Assay Workflow.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting concentration is 100 µM, with 8-10 dilution points.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Confirmation of this compound Target Engagement using Cellular Thermal Shift Assay (CETSA™)
This protocol describes a method to confirm that this compound directly binds to and stabilizes its target BET proteins within intact cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Experimental Workflow:
Caption: CETSA™ Workflow.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat the cells with a high concentration of this compound (e.g., 10x the determined IC50) or vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Cell Harvesting and Heating:
-
Harvest the cells by scraping and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody against the target BET protein (e.g., BRD4) and a loading control.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the vehicle- and this compound-treated samples.
-
Normalize the band intensities to the unheated control (100% soluble).
-
Plot the percentage of soluble protein against the temperature to generate melting curves for both conditions.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates stabilization of the target protein upon drug binding, confirming target engagement.
-
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with GSK097
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK097 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, this compound's selectivity for BD2 offers a more targeted approach to modulating gene transcription. BET proteins are key epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci. By inhibiting the BD2 domain, this compound disrupts these interactions, leading to downstream effects on cell proliferation, cell cycle progression, and apoptosis.
These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies will enable researchers to quantify changes in apoptosis, cell cycle distribution, and the expression of key cell surface markers.
Mechanism of Action and Signaling Pathways
This compound, by selectively binding to the BD2 domain of BET proteins, modulates the transcription of genes regulated by these epigenetic readers. This inhibition can lead to several downstream cellular consequences:
-
Downregulation of Oncogenes: BET proteins are known to regulate the expression of key oncogenes, most notably c-Myc. Inhibition of BET proteins can lead to the suppression of c-Myc transcription, a critical event in the anti-proliferative effects of these inhibitors.
-
Modulation of Inflammatory Pathways: The NF-κB signaling pathway, a central regulator of inflammation, is also influenced by BET protein activity. This compound may alter the expression of NF-κB target genes involved in inflammation and cell survival.
-
Cell Cycle Arrest: By affecting the expression of cell cycle regulatory proteins, this compound can induce cell cycle arrest, typically at the G1 phase, preventing cancer cell proliferation.
-
Induction of Apoptosis: The disruption of pro-survival signaling pathways and the downregulation of anti-apoptotic proteins can lead to the induction of programmed cell death, or apoptosis.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: this compound selectively inhibits the BD2 domain of BET proteins, disrupting their interaction with acetylated histones and transcription factors. This leads to the downregulation of target genes like c-Myc and modulation of the NF-κB pathway, resulting in cell cycle arrest and apoptosis.
Data Presentation: Quantitative Analysis of Cellular Responses
The following tables summarize representative quantitative data from flow cytometry analyses of cells treated with BET inhibitors. While specific data for this compound is limited in publicly available literature, the provided data from studies on other BET inhibitors can serve as a benchmark for expected outcomes.
Table 1: Apoptosis Induction by a Pan-BET Inhibitor
| Cell Line | Treatment (Concentration) | Duration (hours) | % Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| INT-SFT | BMS-986158 (50 nM) | 72 | 45.9% |
| IEC139 | BMS-986158 (50 nM) | 72 | 34.3% |
| Data is representative of pan-BET inhibitor effects as reported in a study on solitary fibrous tumor (SFT) cell lines. |
Table 2: Cell Cycle Analysis Following Pan-BET Inhibitor Treatment
| Cell Line | Treatment | Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| SFT Cells (INT-SFT) | Mivebresib | 24 | Increased | Decreased | Decreased |
| SFT Cells (IEC139) | BMS-986158 | 24 | Increased | Decreased | Decreased |
| Qualitative representation of data showing an accumulation of cells in the G1 phase after treatment with pan-BET inhibitors. |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of apoptosis, cell cycle, and cell surface markers in cells treated with this compound.
Experimental Workflow Overview
Application Notes and Protocols: Investigating GSK097, a Selective BET Bromodomain 2 (BD2) Inhibitor, in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK097 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes such as MYC, as well as genes involved in cell cycle progression and apoptosis. While pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains, have shown promise in preclinical cancer models, their clinical utility has often been limited by on-target toxicities, including thrombocytopenia and gastrointestinal issues.
The selective inhibition of BD2 with compounds like this compound presents a promising therapeutic strategy. Emerging evidence suggests that the two bromodomains of BET proteins may have distinct functions. BD1 appears to be more critical for maintaining steady-state gene expression, whereas BD2 is thought to be more involved in the rapid induction of gene expression in response to stimuli. By selectively targeting BD2, it may be possible to achieve a more favorable therapeutic window, mitigating some of the toxicities associated with pan-BET inhibition while retaining or even enhancing anti-tumor efficacy in specific contexts, particularly in combination with other anti-cancer agents.
These application notes provide a framework for investigating the synergistic potential of this compound in combination with other cancer drugs, based on preclinical data from analogous selective BD2 inhibitors.
Data Presentation: Preclinical Anti-Tumor Activity of Selective BD2 Inhibitors in Combination Therapies
The following tables summarize preclinical data from studies on selective BD2 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Selective BD2 Inhibitors in Combination with Other Anti-Cancer Agents
| Cancer Model | Selective BD2 Inhibitor | Combination Partner | Dosing Regimen | Outcome |
| Prostate Cancer (Xenograft) | NUV-868 | Enzalutamide | Not specified | Enhanced tumor growth inhibition compared to single agents.[1] |
| Breast, Ovarian, Pancreatic Cancer (Xenograft) | NUV-868 | Olaparib | Not specified | Inhibition of tumor growth.[1] |
| Acute Myeloid Leukemia (Xenograft) | ABBV-744 | Venetoclax | Not specified | Enhanced anti-tumor efficacy compared to monotherapies.[2] |
| Prostate Cancer (Xenograft) | ABBV-744 | Not specified | Not specified | Robust anti-tumor activity with fewer platelet and gastrointestinal toxicities compared to a pan-BET inhibitor.[3] |
Table 2: In Vitro Activity of Selective BD2 Inhibitors
| Cell Line Type | Selective BD2 Inhibitor | Effect |
| Acute Myeloid Leukemia | ABBV-744 | Significant antiproliferative activity.[2][3] |
| Prostate Cancer (Androgen Receptor Positive) | ABBV-744 | Significant antiproliferative activity.[3] |
| Pediatric Cancer Cell Lines | Novel tetrahydroquinoline analogs (>50-fold selective for BD2) | Potent cytotoxicity.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination effects of this compound.
Protocol 1: In Vitro Cell Proliferation and Synergy Assessment
Objective: To determine the anti-proliferative effects of this compound as a single agent and in combination with other anti-cancer drugs and to quantify synergistic interactions.
Materials:
-
Cancer cell lines of interest (e.g., prostate, breast, ovarian, AML)
-
This compound
-
Combination drug(s)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of this compound and the combination drug(s) in cell culture medium.
-
Treatment: Treat the cells with this compound and the combination drug(s) alone and in a matrix of combinations of different concentrations. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: In Vivo Xenograft Model for Combination Therapy Evaluation
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with another anti-cancer agent in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, NSG)
-
Cancer cell line of interest
-
This compound formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination drug alone, this compound + Combination drug).
-
Treatment Administration: Administer the treatments to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Continue to measure tumor volume regularly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Mandatory Visualizations
Caption: Mechanism of Action of a Selective BET BD2 Inhibitor like this compound.
Caption: General Experimental Workflow for Evaluating this compound Combination Therapy.
Caption: Hypothesized Signaling Pathways Modulated by this compound in Combination Therapy.
References
Application Notes and Protocols for Developing GSK097-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK097 is a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes such as c-Myc and components of the NF-κB signaling pathway.[3][4] By targeting BD2, this compound disrupts these transcriptional programs, leading to anti-proliferative effects in various cancer models. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. The generation of this compound-resistant cell lines in vitro is an essential tool for understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.
These application notes provide a detailed protocol for the development and characterization of this compound-resistant cancer cell lines using a gradual dose-escalation method.
Signaling Pathways and Rationale
BET proteins, particularly BRD4, are critical for the transcription of genes involved in cell proliferation and survival. They bind to acetylated lysine residues on histones and transcription factors, recruiting the transcriptional machinery to promoters and enhancers. Inhibition of BET proteins by compounds like this compound disrupts this process, leading to the downregulation of key oncogenic drivers. Resistance to BET inhibitors can emerge through various mechanisms, including the upregulation of alternative survival pathways (e.g., PI3K/AKT, MAPK/ERK), compensation by other BET family members (e.g., BRD2), or modifications to the drug target.[5][6][7][8] Understanding these escape pathways is paramount for developing effective combination therapies.
Experimental Protocols
Protocol 1: Determination of Initial this compound Sensitivity (IC50)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line of interest. This value will serve as the baseline for the dose-escalation strategy.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to use a concentration range that brackets the expected IC50 value. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cell Lines
Objective: To generate a this compound-resistant cell line through continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.
-
Monitoring and Passaging: Closely monitor the cells for signs of recovery (i.e., reaching 70-80% confluency). Initially, a significant number of cells may die. Once the surviving cells resume proliferation, passage them as you would for the parental line, always maintaining the same concentration of this compound in the medium.
-
Dose Escalation: Once the cells are stably proliferating at the current this compound concentration for at least 2-3 passages, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat: Repeat steps 2 and 3, gradually increasing the concentration of this compound. This process can take several months. It is crucial to cryopreserve cells at each successful concentration step as a backup.
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Maintenance of Resistance: To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in the presence of the final concentration of this compound.
Protocol 3: Confirmation and Characterization of Resistance
Objective: To confirm the resistant phenotype and quantify the degree of resistance in the newly generated cell line.
Materials:
-
This compound-resistant cell line
-
Parental cell line
-
Materials from Protocol 1
Procedure:
-
Comparative IC50 Determination: Perform the IC50 determination assay (Protocol 1) simultaneously on both the parental and the this compound-resistant cell lines.
-
Calculate Fold Resistance: The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A significant increase in the fold resistance confirms the resistant phenotype.
-
Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 5-10) and then re-determine the IC50. A stable resistant phenotype will show minimal to no decrease in the IC50 value.
-
Further Characterization (Optional):
-
Western Blotting: Analyze the expression levels of key proteins in the BET signaling pathway (e.g., BRD4, c-Myc) and potential resistance pathways (e.g., p-AKT, p-ERK).
-
RNA Sequencing: Perform transcriptomic analysis to identify global changes in gene expression that may contribute to resistance.
-
Cross-Resistance Studies: Evaluate the sensitivity of the this compound-resistant line to other BET inhibitors or drugs targeting different pathways.
-
Data Presentation
Table 1: Initial Sensitivity of Parental Cancer Cell Lines to this compound
| Cell Line | Cancer Type | This compound IC50 (nM) [Proxy Data] |
| MV-4-11 | Acute Myeloid Leukemia | 70 - 380 |
| MM.1S | Multiple Myeloma | 100 |
| A549 | Lung Adenocarcinoma | >1000 |
| PANC-1 | Pancreatic Cancer | >1000 |
| U2OS | Osteosarcoma | >1000 |
Note: Specific IC50 values for this compound are not widely published. The values presented are based on published data for other BET inhibitors, particularly BD2-selective compounds, and may vary depending on the specific cell line and experimental conditions.[9]
Table 2: Characterization of a Hypothetical this compound-Resistant Cell Line (MV-4-11-GR)
| Cell Line | This compound IC50 (nM) | Fold Resistance | Stability of Resistance (IC50 after 10 passages w/o drug) |
| MV-4-11 (Parental) | 150 | - | N/A |
| MV-4-11-GR (Resistant) | 3000 | 20 | 2850 nM |
Potential Mechanisms of Resistance and Troubleshooting
The development of resistance to BET inhibitors is a complex process. In some cases, resistance can be mediated by the upregulation of parallel survival pathways that bypass the need for BET-driven transcription of oncogenes.
Troubleshooting:
-
High Rate of Cell Death: If the majority of cells die after increasing the drug concentration, revert to the previous, lower concentration for a few more passages to allow the cells to adapt more gradually.
-
Loss of Resistance: If the resistant cell line loses its phenotype when cultured without the drug, it indicates that the resistance mechanism is not stable. In this case, it is necessary to maintain the cells in a medium containing this compound.
-
Slow Growth: It is common for drug-resistant cell lines to have a slower growth rate than their parental counterparts. Be patient and adjust the passaging schedule accordingly.
By following these detailed protocols, researchers can successfully develop and characterize this compound-resistant cell lines, providing a valuable resource for advancing our understanding of drug resistance in cancer.
References
- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD2 Upregulation as a Pan-Cancer Adaptive Resistance Mechanism to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Treatment Resistance in Medulloblastoma: Underlying Mechanisms and Potential Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with GSK097
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for high-throughput screening (HTS) campaigns utilizing GSK097, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the BD2 of BET proteins, including BRD2, BRD3, BRD4, and BRDT.[1] This selectivity offers a powerful tool to investigate the specific biological functions of the BD2 domain in contrast to pan-BET inhibitors that target both BD1 and BD2. By binding to the acetyl-lysine binding pocket of BD2, this compound displaces BET proteins from chromatin, leading to the downregulation of key oncogenes and inflammatory mediators, such as c-MYC and NF-κB target genes. This mechanism makes this compound a valuable probe for drug discovery efforts in oncology and inflammatory diseases.
Mechanism of Action: BET Protein Inhibition
BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers transcriptional regulatory complexes to chromatin, facilitating the expression of target genes. This compound disrupts this fundamental process, leading to transcriptional repression.
Caption: this compound mechanism of action.
High-Throughput Screening (HTS) with this compound: An Overview
The following sections detail representative biochemical and cell-based HTS protocols that can be adapted for screening with this compound. The choice of assay will depend on the specific research question, available resources, and desired throughput.
Caption: A typical HTS workflow.
Biochemical HTS Protocol: TR-FRET Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify compounds that disrupt the interaction between the BRD4-BD2 domain and an acetylated histone H4 peptide.
Principle: The assay measures the proximity between a donor fluorophore (e.g., Europium-cryptate labeled anti-His-tag antibody bound to His-tagged BRD4-BD2) and an acceptor fluorophore (e.g., APC-labeled streptavidin bound to a biotinylated acetylated histone peptide). Inhibition of the BRD4-BD2/histone interaction by this compound or other inhibitors leads to a decrease in the TR-FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Recombinant Protein: Purified His-tagged human BRD4-BD2.
-
Peptide: Biotinylated histone H4 acetylated at lysine 16 (H4K16ac).
-
Detection Reagents: Europium-labeled anti-His antibody and APC-labeled streptavidin.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of test compound (or this compound as a positive control, DMSO as a negative control) to each well.
-
Add 4 µL of a solution containing His-tagged BRD4-BD2 and biotinylated H4K16ac peptide in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of a solution containing Eu-labeled anti-His antibody and APC-labeled streptavidin in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the DMSO controls (0% inhibition) and a saturating concentration of a known inhibitor like JQ1 or this compound (100% inhibition).
-
Calculate the Z'-factor to assess assay quality.
-
| Parameter | Representative Value |
| This compound pIC50 | 7.6 (for BRD4 BD2)[1] |
| Screening Concentration | 1 - 10 µM |
| Z'-Factor | ≥ 0.6 |
| Signal-to-Background | > 5 |
| Hit Criteria | > 50% inhibition |
Cellular HTS Protocol: c-MYC Expression Reporter Assay
This protocol describes a cell-based reporter assay to identify compounds that downregulate the expression of the oncogene c-MYC, a known downstream target of BET proteins.
Principle: A human cancer cell line (e.g., HEK293T, HeLa) is engineered to stably express a luciferase reporter gene under the control of a c-MYC promoter. Inhibition of BET protein function by this compound leads to decreased c-MYC promoter activity and a corresponding reduction in luciferase signal.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture c-MYC-luciferase reporter cells in appropriate media.
-
Seed cells into 384-well white, clear-bottom plates and incubate overnight.
-
-
Compound Treatment:
-
Add test compounds (or this compound as a positive control, DMSO as a negative control) to the cells using a pintool or acoustic dispenser.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a cell-permeable luciferase substrate (e.g., from a one-step luciferase assay system).
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to DMSO-treated wells.
-
A parallel cytotoxicity assay (e.g., using a cell viability reagent) should be run to identify compounds that decrease the reporter signal due to toxicity.
-
Calculate the Z'-factor for the assay.
-
| Parameter | Representative Value |
| This compound IC50 | 10 - 100 nM |
| Screening Concentration | 1 - 10 µM |
| Z'-Factor | ≥ 0.5 |
| Signal-to-Background | > 3 |
| Hit Criteria | > 50% reduction in luciferase signal with < 20% cytotoxicity |
Secondary and Orthogonal Assays
Hits identified from the primary HTS should be confirmed and further characterized using secondary and orthogonal assays to eliminate false positives and confirm the mechanism of action.
-
Dose-Response Confirmation: Test confirmed hits in a dose-response format to determine their potency (IC50 or EC50).
-
Orthogonal Biochemical Assay: If the primary screen was cell-based, confirm activity in a biochemical assay (e.g., AlphaLISA) and vice-versa.
-
Cellular Thermal Shift Assay (CETSA): This assay confirms direct target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
-
Western Blot Analysis: Confirm the downregulation of c-MYC protein levels in a relevant cancer cell line upon treatment with hit compounds.
-
Apoptosis/Cell Viability Assays: Assess the functional consequences of BET inhibition by measuring the induction of apoptosis or reduction in cell viability in cancer cell lines known to be sensitive to BET inhibitors.
Apoptosis Assay Protocol (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Experimental Protocol:
-
Cell Treatment:
-
Seed a relevant cancer cell line (e.g., a hematological malignancy cell line) in a 6-well plate.
-
Treat cells with hit compounds at various concentrations for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., this compound or a known apoptosis inducer).
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Live cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle (DMSO) | > 90% | < 5% | < 5% |
| This compound (1 µM) | 40-60% | 20-30% | 10-20% |
| Hit Compound X (1 µM) | (Varies) | (Varies) | (Varies) |
These application notes and protocols provide a framework for conducting high-throughput screening and follow-up studies with this compound. Careful assay development, validation, and the use of appropriate orthogonal assays are critical for the successful identification and characterization of novel modulators of BET protein function.
References
Troubleshooting & Optimization
Troubleshooting GSK097 insolubility in media
Welcome to the technical support center for GSK097. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated lysine residues on histones, which in turn recruits transcriptional machinery to drive the expression of key oncogenes, such as c-MYC, and pro-inflammatory genes. By selectively inhibiting the BD2 domain, this compound disrupts this interaction, leading to the downregulation of target gene expression.
Q2: What is the reported solubility of this compound?
A2: this compound has a reported solubility of greater than 1 mg/mL in Fasted State Simulated Intestinal Fluid (FaSSIF) media.[1][2] Specific solubility in common cell culture media is not widely reported and can be influenced by various factors including media composition, pH, and temperature.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: While specific manufacturer instructions should always be followed, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing stock solutions of this compound and other small molecule inhibitors for use in cell-based assays. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q4: What are the potential consequences of this compound precipitation in my cell culture experiment?
A4: The precipitation of this compound in your cell culture media can lead to several significant issues:
-
Inaccurate Dosing: The actual concentration of soluble, and therefore active, this compound will be lower than intended, leading to unreliable and difficult-to-interpret experimental results.
-
Cellular Toxicity: The solid particles of the precipitate may have cytotoxic effects on your cells that are independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitate can interfere with imaging-based assays by creating artifacts and can also affect the results of plate-based assays.
Troubleshooting Guide: this compound Insolubility in Media
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation in cell culture media.
Issue 1: Precipitate Forms Immediately Upon Addition to Media
This is often due to a "solvent shift" effect, where the compound, which is soluble in a concentrated organic stock solution (e.g., DMSO), rapidly precipitates when diluted into the aqueous environment of the cell culture medium.
| Potential Cause | Recommended Solution |
| High Stock Solution Concentration | While counterintuitive, starting with a more concentrated stock solution (e.g., 10 mM or higher in 100% DMSO) allows for a smaller volume to be added to the media, thereby minimizing the disruption to the aqueous environment. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is at a level that is well-tolerated by your specific cell line, typically not exceeding 0.5% and ideally at or below 0.1%. |
| Rapid Dilution | Avoid adding the concentrated this compound stock solution directly into the full volume of your media. Instead, perform a serial dilution. First, create an intermediate dilution in a small volume of serum-free media or PBS. Mix this intermediate dilution gently and then add it to the final volume of your complete cell culture media. |
| Media Temperature | Pre-warm your cell culture medium to 37°C before adding the this compound solution. Many compounds are less soluble at lower temperatures. |
Issue 2: Precipitate Forms Over Time (Hours to Days) in Culture
This may indicate that while initially soluble, this compound is not stable in the media over the duration of your experiment.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may degrade or interact with media components over time. Consider refreshing the media with freshly prepared this compound at regular intervals for long-term experiments. |
| Media Component Interaction | High concentrations of certain salts or proteins in the media could contribute to the precipitation of the compound. If possible, test the solubility of this compound in different media formulations. |
| pH Shift | Ensure the pH of your culture medium is stable throughout the experiment, as pH changes can affect the solubility of small molecules. Use of a buffered medium (e.g., with HEPES) can help maintain a stable pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution.
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Sterile conical or microcentrifuge tubes
Procedure (for a final concentration of 10 µM):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
In a sterile tube, perform an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed, serum-free media or PBS. Gently pipette to mix. This creates a 100 µM intermediate solution.
-
Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed, complete cell culture media to achieve the desired final concentration of 10 µM. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of complete media.
-
Gently mix the final solution by inverting the tube or pipetting slowly.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound mechanism of action in inhibiting BET signaling.
References
Technical Support Center: GSK097 and BET Bromodomain Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK097, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family. Given that specific public data on the off-target effects of this compound is limited, this guide addresses potential issues based on the known class-wide effects of BET inhibitors, with a focus on the anticipated profile of a BD2-selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
As a selective inhibitor of the second bromodomain (BD2) of BET proteins, this compound is designed to have a more favorable safety profile compared to pan-BET inhibitors that target both BD1 and BD2. While specific off-target data for this compound is not extensively published, the development of BD2-selective inhibitors aims to mitigate the common adverse effects associated with pan-BET inhibition.[1][2][3] Researchers should still be aware of potential class-wide effects.
Q2: What are the common adverse effects observed with pan-BET inhibitors?
Pan-BET inhibitors have been associated with a range of on-target but undesirable toxicities. The most common dose-limiting toxicity is thrombocytopenia (a decrease in platelet count).[4][5][6] Other frequently reported adverse events include gastrointestinal issues such as diarrhea, nausea, and vomiting, as well as fatigue and anemia.[4][5]
Q3: How is the safety profile of a BD2-selective inhibitor like this compound expected to differ from a pan-BET inhibitor?
BD2-selective inhibitors are hypothesized to have an improved safety profile, particularly with reduced hematological and gastrointestinal toxicities.[2][7] For example, the BD2-selective inhibitor ABBV-744 has demonstrated fewer platelet and gastrointestinal toxicities in preclinical models compared to pan-BET inhibitors.[2] Therefore, while monitoring for these effects is still recommended, their incidence and severity may be lower with this compound.
Q4: Why is there limited public information on the off-target effects of this compound?
This compound is likely a preclinical compound, and detailed safety and toxicology data are often not publicly disclosed until later stages of drug development. The available information focuses on its high selectivity for BD2 over BD1.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity or Reduced Viability | Off-target effects, on-target toxicity in the specific cell line, or incorrect dosage. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Compare the phenotype with that of a known pan-BET inhibitor to assess if the toxicity is a class effect. 3. Ensure the cell line is not particularly sensitive to BET inhibition. |
| Lack of Efficacy at Expected Concentrations | Cell line insensitivity, compound instability, or incorrect experimental setup. | 1. Verify the expression and activity of BET proteins in your cell model. 2. Confirm the identity and purity of the this compound compound. 3. Include positive controls (e.g., a pan-BET inhibitor) to validate the experimental system. |
| Inconsistent Results Between Experiments | Variability in cell culture conditions, passage number, or compound preparation. | 1. Standardize all experimental parameters, including cell density and passage number. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Ensure consistent incubation times and conditions. |
Data on BET Inhibitor Adverse Events
Table 1: Common Adverse Events Associated with Pan-BET Inhibitors in Clinical Trials
| Adverse Event | Frequency (All Grades) | Frequency (Grade ≥3) |
| Thrombocytopenia | ~40% | ~20% |
| Anemia | High | Moderate |
| Neutropenia | High | Moderate |
| Diarrhea | High | Low |
| Nausea | High | Low |
| Fatigue | High | Low |
| Decreased Appetite | Moderate | Low |
| Dysgeusia | Moderate | Low |
Note: Frequencies are approximate and can vary based on the specific inhibitor, dosage, and patient population. Data is compiled from studies on various pan-BET inhibitors.[5]
Table 2: Expected Comparative Safety Profile of Pan-BET vs. BD2-Selective Inhibitors
| Adverse Event Class | Pan-BET Inhibitors | BD2-Selective Inhibitors (Expected) |
| Hematological Toxicity (Thrombocytopenia) | High | Lower |
| Gastrointestinal Toxicity | High | Lower |
| Anti-inflammatory Efficacy | Effective | Potentially more potent |
| Anticancer Efficacy | Effective in certain contexts | Potentially effective with a better therapeutic window |
This table is based on the rationale for developing BD2-selective inhibitors and early preclinical findings.[1][2][4]
Experimental Protocols
Protocol: Assessment of Hematological Toxicity of a BET Inhibitor in a Murine Model
This protocol provides a general framework for evaluating the potential for a BET inhibitor to induce thrombocytopenia in mice.
1. Animal Model and Dosing:
-
Use a standard mouse strain (e.g., C57BL/6).
-
Administer the BET inhibitor (e.g., this compound) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.
-
Treat animals for a specified period (e.g., 7-14 days).
2. Blood Collection:
-
Collect blood samples at baseline and at multiple time points during and after treatment.
-
Use appropriate anticoagulant-coated tubes (e.g., EDTA).
3. Complete Blood Count (CBC) Analysis:
-
Analyze blood samples using an automated hematology analyzer to determine platelet counts, red blood cell counts, and white blood cell counts.
-
Pay close attention to the platelet count as a primary indicator of thrombocytopenia.
4. Data Analysis:
-
Compare the platelet counts of the treated groups to the vehicle control group.
-
Analyze the dose-dependency and time course of any observed changes in blood cell counts.
-
A significant decrease in platelet count in the treated groups is indicative of hematological toxicity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New selective BET inhibitor with improved safety profile identified | BioWorld [bioworld.com]
- 4. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Highly Selective BET BD2 Inhibitor from a DNA-Encoded Library Technology Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing GSK097 Incubation Time: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of GSK097 to achieve maximal therapeutic effect in experimental settings. This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. Proper incubation time is a critical parameter for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1][2] By competitively binding to the BD2 domain, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription.[1]
Q2: What are the key downstream effects of this compound treatment?
A2: Inhibition of BET proteins by compounds like this compound leads to the rapid transcriptional downregulation of key proto-oncogenes, most notably MYC.[1][3] Other significant downstream effects include the suppression of anti-apoptotic proteins like BCL2 and the modulation of inflammatory pathways, such as those regulated by NF-κB.[1][4] The specific transcriptional changes can be cell-type dependent.
Q3: Why is optimizing the incubation time for this compound important?
A3: The optimal incubation time for this compound is crucial for observing its maximal biological effect. Insufficient incubation may not allow for the full cascade of transcriptional and cellular changes to occur, leading to an underestimation of its potency. Conversely, excessively long incubation times may lead to secondary, off-target effects or cytotoxicity that can confound the interpretation of results. The kinetics of target engagement and the subsequent downstream events, such as mRNA and protein turnover, dictate the ideal time window for analysis.
Q4: What is a typical starting point for this compound incubation time?
A4: Based on studies with other BET inhibitors, a time-course experiment is highly recommended. A common starting point is to test a range of incubation times, such as 6, 12, 24, 48, and 72 hours.[5][6] The optimal time will depend on the specific cell line, the concentration of this compound used, and the endpoint being measured.[6]
Q5: What assays can be used to determine the maximal effect of this compound?
A5: The choice of assay depends on the desired readout. Here are some common and effective options:
-
Gene Expression Analysis (qRT-PCR or RNA-seq): Measuring the mRNA levels of a known BET target gene, such as MYC, is a direct and sensitive method to assess this compound activity.[3][7]
-
Protein Expression Analysis (Western Blot or ELISA): Quantifying the protein levels of c-Myc or another relevant downstream target can confirm the transcriptional changes at the protein level.[3]
-
Cell Viability and Proliferation Assays (e.g., MTS, CellTiter-Glo): These assays measure the overall impact of this compound on cell growth and are useful for determining the functional consequences of treatment.[2]
-
Apoptosis Assays (e.g., Annexin V staining, Caspase-Glo): To determine if this compound induces programmed cell death in your cell model.[2]
-
Chromatin Immunoprecipitation (ChIP-qPCR): This technique can directly measure the displacement of BRD4 from the promoter or enhancer regions of target genes like MYC, providing a direct readout of target engagement in the cell.[2]
Experimental Protocol: Optimizing this compound Incubation Time
This protocol outlines a general workflow for determining the optimal incubation time of this compound in a cell-based assay.
Objective: To identify the incubation time at which this compound exhibits its maximal effect on a chosen downstream marker (e.g., c-Myc expression).
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Multi-well plates (e.g., 6-well or 12-well)
-
Reagents for the chosen readout assay (e.g., RNA extraction kit and qRT-PCR reagents for gene expression analysis)
-
Vehicle control (e.g., DMSO)
Methodology:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent during the longest incubation period. Allow the cells to adhere and recover for 24 hours.
-
This compound Treatment:
-
Prepare a working stock of this compound at a concentration known to be effective (e.g., a concentration around the reported IC50 value).
-
Treat the cells with this compound. Include a vehicle-only control group.
-
-
Time-Course Incubation: Incubate the treated cells for a range of time points. A suggested starting range is 0, 6, 12, 24, 48, and 72 hours.
-
Sample Collection: At each time point, harvest the cells according to the requirements of your chosen downstream assay. For example, for qRT-PCR, lyse the cells and extract the RNA. For Western blotting, lyse the cells and collect the protein lysate.
-
Endpoint Analysis: Perform the selected assay to quantify the effect of this compound. For instance, measure the relative mRNA expression of MYC using qRT-PCR, normalized to a housekeeping gene.
-
Data Analysis: Plot the measured effect (e.g., % reduction in MYC expression) against the incubation time. The optimal incubation time is the point at which the maximal effect is observed and sustained.
Data Presentation
Table 1: Example Time-Course Data for this compound Effect on MYC mRNA Expression
| Incubation Time (hours) | This compound (1 µM) - % MYC Expression (Mean ± SD) | Vehicle Control - % MYC Expression (Mean ± SD) |
| 0 | 100 ± 5.2 | 100 ± 4.8 |
| 6 | 45 ± 3.1 | 98 ± 5.5 |
| 12 | 25 ± 2.5 | 102 ± 6.1 |
| 24 | 22 ± 2.8 | 99 ± 4.9 |
| 48 | 28 ± 3.5 | 101 ± 5.3 |
| 72 | 40 ± 4.2 | 97 ± 5.0 |
Note: This is example data. Actual results will vary depending on the experimental conditions.
Visualizations
Caption: Simplified signaling pathway of BET protein function and its inhibition by this compound.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BET Bromodomain Inhibition as a Therapeutic Strategy in Ovarian Cancer by Downregulating FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET protein inhibition sensitizes glioblastoma cells to temozolomide treatment by attenuating MGMT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 7. ERK and c-Myc signaling in host-derived tumor endothelial cells is essential for solid tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of GSK097: A Technical Guide to Preventing Degradation in Solution
For researchers, scientists, and drug development professionals utilizing the potent and selective BET bromodomain inhibitor GSK097, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of this compound.
This guide offers detailed methodologies for solution preparation and storage, summarizes key stability data, and provides insights into the signaling pathways affected by this inhibitor. By adhering to these protocols, researchers can minimize compound degradation and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation can occur for several reasons, including improper storage, solvent choice, or concentration.
-
Troubleshooting Steps:
-
Gently warm the solution: A brief warming at 37°C may help redissolve the precipitate.
-
Sonication: Use a sonicator bath for a few minutes to aid in dissolution.
-
Verify solvent compatibility: Ensure you are using a recommended solvent such as dimethyl sulfoxide (DMSO).
-
Check concentration: If the concentration is too high, dilute the solution with additional solvent.
-
Fresh Preparation: If precipitation persists, it is recommended to prepare a fresh stock solution.
-
Q2: How can I be sure my this compound is active and not degraded?
A2: The most definitive way to assess the activity of your this compound solution is through a functional assay.
-
Recommended Action:
-
Perform a dose-response experiment in a sensitive cell line and compare the IC50 value to the literature or your own historical data. A significant shift in IC50 may indicate degradation.
-
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound in your solution.
-
Q3: I need to use an aqueous buffer for my experiment. How can I minimize this compound degradation?
A3: this compound, like many small molecules, can be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH.
-
Best Practices:
-
Prepare fresh dilutions: Prepare aqueous working solutions fresh for each experiment from a DMSO stock.
-
Maintain neutral pH: Whenever possible, use buffers with a pH around 7.0-7.4.
-
Minimize time in aqueous solution: Add the this compound solution to your experimental system as close to the start of the experiment as possible.
-
Keep solutions on ice: If immediate use is not possible, keep aqueous dilutions on ice to slow down potential degradation.
-
Quantitative Data Summary
For optimal stability and performance, adhere to the following storage and solution preparation guidelines.
| Parameter | Condition | Recommendation |
| Storage (Powder) | Long-term | Store at -20°C for up to 3 years. |
| Short-term | Store at 4°C for up to 2 years. | |
| Storage (Solution) | In DMSO | Store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Solvent | Stock Solution | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. |
| Working Solution | Cell Culture | Dilute the DMSO stock solution in cell culture medium to the final desired concentration. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Pre-weighing preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 3.394 mg of this compound per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription.
Caption: this compound inhibits BET proteins, disrupting transcription of c-Myc.
The diagram above illustrates the mechanism of action of this compound. By binding to the BD2 domain of BET proteins, this compound prevents their association with acetylated histones and transcription factors. This leads to the inhibition of RNA Polymerase II recruitment and subsequent downregulation of target gene transcription, including the key oncogene c-Myc, ultimately resulting in reduced cell proliferation.
Caption: A typical experimental workflow for using this compound in cell culture.
This workflow outlines the key steps for utilizing this compound in a cell-based assay. Proper preparation and handling of the compound at each stage are crucial for obtaining accurate and reproducible results. Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on the cells.
Technical Support Center: Interpreting Unexpected Results with GSK097
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with GSK097, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] By binding to the BD2 domain, this compound prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby modulating the expression of specific genes involved in cell proliferation, inflammation, and cancer. Its high selectivity for BD2 over the first bromodomain (BD1) allows for more targeted investigation of BD2-specific functions of BET proteins.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the BD2 domain over the BD1 domain of BET proteins. The inhibitory potency of this compound against the BD2 domains of various BET proteins is summarized in the table below.
| Target | pIC50 |
| BRD2 BD2 | 7.4 |
| BRD3 BD2 | 8.0 |
| BRD4 BD2 | 7.6 |
| BRDT BD2 | 7.9 |
| pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.[1] |
Q3: What are the potential advantages of using a BD2-selective inhibitor like this compound over a pan-BET inhibitor?
A3: Pan-BET inhibitors, which target both BD1 and BD2 domains, can have widespread effects on gene transcription, potentially leading to off-target effects and cellular toxicity. A BD2-selective inhibitor like this compound allows for the dissection of the specific roles of the second bromodomain in gene regulation and disease pathology. This selectivity may offer a better therapeutic window and reduced toxicity compared to pan-BET inhibitors.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability or Lack of a Phenotypic Effect
Q: We are treating our cancer cell line with this compound, but we are not observing the expected decrease in cell viability or the anticipated phenotype. What could be the reason?
A: Several factors could contribute to a lack of efficacy in a cell-based assay. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions:
-
Cell-Type Specificity: The transcriptional programs regulated by BET proteins are highly cell-type specific. The target genes downstream of BD2 engagement in your specific cell line may not be critical for cell survival or the phenotype you are measuring.
-
Recommendation: Perform a literature search to see if the targeted pathway is relevant in your cell model. Consider testing this compound in a panel of cell lines, including a known sensitive cell line as a positive control.
-
-
Compound Inactivity: Improper storage or handling may have compromised the compound's activity.
-
Recommendation: Use a fresh stock of this compound. Confirm the compound's identity and purity via analytical methods like LC-MS or NMR if possible.
-
-
Insufficient Target Engagement: The concentration of this compound may be too low to effectively engage the BD2 domain in your cells.
-
Recommendation: Perform a dose-response experiment over a wide range of concentrations. To confirm target engagement in cells, you can perform a cellular thermal shift assay (CETSA) or a co-immunoprecipitation (Co-IP) experiment to assess the disruption of the BET protein's interaction with its binding partners.
-
-
Redundancy or Compensatory Mechanisms: Other BET family members or alternative signaling pathways may be compensating for the inhibition of the BD2 domain.
-
Recommendation: Consider combination therapies with inhibitors of other relevant pathways. Additionally, using a pan-BET inhibitor as a comparator in your experiments can help determine if the lack of effect is specific to BD2 inhibition.
-
-
Bromodomain-Independent Functions: The function of the BET protein in your context may not solely depend on its bromodomain. For example, BRD4 can activate oncogenes through mechanisms independent of its bromodomains.
-
Recommendation: To investigate this, you could use genetic approaches like siRNA or CRISPR/Cas9 to deplete the entire BET protein and compare the phenotype to that observed with this compound treatment.
-
Caption: this compound selectively inhibits the BD2 domain of BET proteins.
References
Technical Support Center: GSK097 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK097 in cytotoxicity and cell viability experiments. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated histones, they recruit transcriptional machinery to specific gene promoters and enhancers. This compound's selective inhibition of BD2 is thought to modulate the transcription of key genes involved in cell proliferation and survival, such as the MYC oncogene[2][3][4].
Q2: What are the expected cytotoxic effects of this compound on cancer cells?
A2: As a BET inhibitor, this compound is expected to reduce cancer cell viability and proliferation[2][3]. This is primarily achieved through the induction of cell cycle arrest, commonly at the G1 phase, and the activation of apoptosis (programmed cell death)[2]. The downregulation of the MYC oncogene is a key downstream event contributing to these cytotoxic effects[4].
Q3: Which cell viability assays are recommended for assessing the effects of this compound?
A3: Several assays are suitable for measuring the impact of this compound on cell viability. The choice of assay can depend on the cell type, experimental throughput, and the specific information required. Commonly used assays include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are widely used due to their simplicity and cost-effectiveness[5][6].
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a marker of metabolically active cells. It is known for its high sensitivity and is well-suited for high-throughput screening[7][8].
-
Trypan Blue Exclusion Assay: This is a direct method to count viable cells based on membrane integrity.
Q4: How can I assess this compound-induced apoptosis?
A4: Apoptosis can be detected using several methods that identify different stages of the process:
-
Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. This can be analyzed by flow cytometry or fluorescence microscopy[9].
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays are available to measure the activity of key caspases like caspase-3 and caspase-7.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q5: How can I analyze the effect of this compound on the cell cycle?
A5: Flow cytometry is the most common method for cell cycle analysis[9][10]. Cells are stained with a DNA-binding dye, such as propidium iodide (PI) or DAPI, and the fluorescence intensity, which is proportional to the DNA content, is measured. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[10].
II. Troubleshooting Guides
A. Cell Viability Assays (MTT, MTS, CellTiter-Glo®)
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers will lead to different baseline metabolic activity. 2. Compound precipitation: this compound may have limited solubility in media, leading to inconsistent effective concentrations. 3. Edge effects: Wells on the perimeter of the plate are prone to evaporation. 4. Pipetting errors: Inaccurate pipetting of cells, compound, or assay reagents. | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Visually inspect wells for precipitate after adding this compound. Consider using a lower final DMSO concentration or pre-warming the media. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. 4. Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| Low signal or no dose-response | 1. Incorrect this compound concentration range: The concentrations tested may be too low to elicit a response. 2. Short incubation time: The duration of treatment may be insufficient to observe a cytotoxic effect. 3. Cell line resistance: The chosen cell line may be insensitive to BET inhibitors. 4. Inactive compound: The this compound stock may have degraded. | 1. Perform a broad dose-range finding experiment (e.g., from nanomolar to high micromolar). 2. Extend the incubation period (e.g., 48 or 72 hours). 3. Test this compound on a sensitive control cell line known to be responsive to BET inhibitors. 4. Prepare a fresh stock solution of this compound. |
| High background in CellTiter-Glo® assay | 1. Contaminated reagents: Bacterial or yeast contamination can contribute to ATP levels. 2. Long delay between reagent addition and reading: The luminescent signal can decay over time. 3. Sub-optimal plate shaking: Incomplete cell lysis can lead to inconsistent results. | 1. Use sterile, fresh reagents. 2. Read the plate within the recommended time window after adding the reagent (usually 10-30 minutes). 3. Ensure thorough mixing on an orbital shaker for the recommended time to ensure complete cell lysis[11]. |
B. Apoptosis and Cell Cycle Assays (Flow Cytometry)
| Problem | Potential Cause | Troubleshooting Steps |
| High debris in flow cytometry plots | 1. Excessive cell death: High concentrations of this compound can lead to significant cell death and fragmentation. 2. Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cells. | 1. Use a lower concentration range of this compound or a shorter incubation time. 2. Handle cells gently. Use a cell strainer to remove clumps and debris before analysis. |
| Poor resolution of cell cycle phases | 1. Inadequate staining: Insufficient dye concentration or incubation time. 2. Cell clumping: Aggregates of cells will be read as single events with higher DNA content. 3. Instrument settings: Incorrect voltage or compensation settings on the flow cytometer. | 1. Optimize the concentration of the DNA staining dye and the incubation time. 2. Ensure a single-cell suspension by gentle pipetting and using a cell strainer. 3. Optimize flow cytometer settings using control, unstained, and single-stained samples. |
| No significant increase in apoptotic population | 1. Early time point: Apoptosis may not be detectable at the time of analysis. 2. Cell line resistance to apoptosis: The cell line may undergo cell cycle arrest rather than apoptosis in response to this compound. 3. Incorrect assay: The chosen apoptosis assay may not be sensitive enough or may be detecting the wrong apoptotic marker for the given time point. | 1. Perform a time-course experiment to identify the optimal time point for apoptosis detection. 2. Concurrently analyze cell cycle distribution to check for arrest in a specific phase. 3. Use a combination of apoptosis assays that detect both early (Annexin V) and late (TUNEL) markers. |
III. Experimental Protocols
A. MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL[5].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader[5].
B. CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[7].
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[7].
-
Luminescence Reading: Measure the luminescence using a plate reader.
C. Apoptosis Assay by Annexin V Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC (or another fluorochrome) and a viability dye like propidium iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
D. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed and treat cells with this compound in 6-well plates.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases based on their DNA content[12].
IV. Visualizations
Caption: Proposed signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® 2.0 Assay Technical Manual [promega.kr]
- 9. Flow Cytometric Quantification of All Phases of the Cell Cycle and Apoptosis in a Two-Color Fluorescence Plot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: GSK097 Purity and Activity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity and activity of GSK097, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) protein family.[1][2]
Section 1: Purity Assessment of this compound
The accurate determination of this compound purity is critical for ensuring reproducible and reliable experimental results. The following sections provide guidance on common analytical techniques and troubleshooting potential issues.
Frequently Asked Questions (FAQs): Purity Analysis
Q1: What are the recommended methods for assessing the purity of a new batch of this compound?
A1: The most common and reliable methods for assessing the purity of small molecule inhibitors like this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] These techniques allow for the separation, identification, and quantification of the active compound and any potential impurities.
Q2: What is a typical acceptance criterion for this compound purity?
A2: For research purposes, a purity of ≥98% is generally considered acceptable.[2] However, for more sensitive applications or in later stages of drug development, a higher purity (e.g., ≥99.5%) may be required.
Q3: How should I prepare this compound for purity analysis?
A3: this compound should be dissolved in a high-quality solvent that is compatible with the chosen analytical method. For reverse-phase HPLC, this is typically a mixture of acetonitrile and water or methanol and water. It is crucial to use HPLC-grade or LC-MS-grade solvents to avoid introducing contaminants.
Troubleshooting Guide: HPLC Purity Analysis
This guide addresses common issues encountered during the HPLC analysis of small molecules like this compound.[6][7][8][9][10][11]
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Injection issue (e.g., air bubble in the syringe, clogged injector). | Manually inspect the injector and syringe for air bubbles. Purge the injection system. |
| Low sample concentration. | Prepare a more concentrated sample of this compound. | |
| Detector issue (e.g., lamp off, incorrect wavelength). | Ensure the detector lamp is on and set to the appropriate wavelength for this compound (typically determined by UV-Vis scan). | |
| Peak tailing | Secondary interactions between this compound and the column stationary phase. | Use a high-purity silica column. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the this compound sample. | |
| Peak fronting | Sample solvent is stronger than the mobile phase. | Dissolve this compound in the initial mobile phase or a weaker solvent. |
| Ghost peaks | Contaminated mobile phase or carryover from a previous injection. | Use fresh, HPLC-grade solvents. Run a blank injection of the solvent to check for carryover. |
| Retention time shifts | Change in mobile phase composition or flow rate. | Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate. |
| Column degradation. | Replace the column with a new one of the same type. |
Experimental Protocol: HPLC Purity Assessment of this compound
This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Section 2: Activity Assessment of this compound
Determining the biological activity of this compound is essential to confirm its potency and selectivity as a BET bromodomain inhibitor. The following sections provide guidance on biochemical and cellular assays.
Frequently Asked Questions (FAQs): Activity Assays
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the second bromodomain (BD2) of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the acetyl-lysine binding pocket of BD2, this compound displaces BET proteins from chromatin, leading to the downregulation of target gene expression.
Q2: What types of assays can be used to measure this compound activity?
A2: Both biochemical and cellular assays are recommended.
-
Biochemical assays , such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) or AlphaScreen, directly measure the ability of this compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.[1][12][13][14][15]
-
Cellular assays measure the downstream effects of BET inhibition in cells, such as the downregulation of the oncogene c-Myc or the inhibition of cancer cell proliferation.[16][17][18]
Q3: What is an IC50 value and how is it determined?
A3: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce a biological activity by 50%. It is a standard measure of inhibitor potency. To determine the IC50, a dose-response curve is generated by measuring the activity at a range of inhibitor concentrations.
Troubleshooting Guide: TR-FRET/AlphaScreen Activity Assays
This guide addresses common issues encountered during TR-FRET or AlphaScreen-based biochemical assays for BET inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Low signal-to-background ratio | Suboptimal concentrations of assay components (protein, peptide, beads). | Titrate the concentrations of the bromodomain protein, acetylated peptide, and donor/acceptor beads to find the optimal ratio. |
| Insufficient incubation time. | Increase the incubation time to allow the binding reaction to reach equilibrium. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Air bubbles in the wells. | Centrifuge the plate briefly after adding all reagents to remove air bubbles. | |
| Inconsistent IC50 values | This compound precipitation at high concentrations. | Check the solubility of this compound in the assay buffer. If necessary, adjust the buffer composition or use a lower top concentration. |
| Inaccurate serial dilutions. | Carefully prepare serial dilutions of this compound and use fresh dilutions for each experiment. |
Experimental Protocols
This protocol describes a general method for determining the IC50 of this compound against a BET bromodomain using a TR-FRET assay.[1][6][12][19]
Materials:
-
Recombinant GST-tagged BET bromodomain (e.g., BRD4-BD2)
-
Biotinylated acetylated histone peptide (e.g., H4K12ac)
-
Terbium-conjugated anti-GST antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume microplate
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution containing the BET bromodomain protein and the biotinylated histone peptide in assay buffer.
-
Prepare a detection mixture containing the terbium-conjugated antibody and the streptavidin-conjugated fluorophore in assay buffer.
-
-
Assay Plate Setup:
-
Add the this compound dilutions to the assay plate.
-
Add the protein/peptide mixture to all wells.
-
Incubate at room temperature for 60 minutes.
-
Add the detection mixture to all wells.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol outlines a method to assess the cellular activity of this compound by measuring the downregulation of c-Myc mRNA levels using quantitative real-time PCR (qRT-PCR).[16][17][18][20]
Materials:
-
Human cancer cell line known to be sensitive to BET inhibitors (e.g., MM.1S multiple myeloma cells)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for c-Myc and a housekeeping gene like GAPDH, SYBR Green master mix)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO for a defined period (e.g., 6 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
-
qRT-PCR:
-
Perform qRT-PCR using primers for c-Myc and the housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative expression of c-Myc mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Plot the relative c-Myc expression against the this compound concentration to observe the dose-dependent downregulation.
-
Section 3: Signaling Pathway and Experimental Workflows
BET Bromodomain Signaling Pathway
BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[7][21][22][23][24] They bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers, leading to gene expression.[22][23] this compound, by inhibiting the BD2 domain, disrupts this process.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ijnrd.org [ijnrd.org]
- 10. hplc.eu [hplc.eu]
- 11. tecan.com [tecan.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. Replication Study: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Navigating Potential Assay Interference with GSK097: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing GSK097, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family. While a powerful tool in epigenetic research, understanding its potential interactions with assay reagents is critical for generating accurate and reproducible data. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of BET proteins, exhibiting a high degree of selectivity over the first bromodomain (BD1). BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the BD2 domain, this compound displaces BET proteins from chromatin, leading to the modulation of gene expression.
Q2: Have there been any reported instances of this compound directly interfering with common assay reagents?
To date, there are no specific, widespread reports in the scientific literature detailing direct interference of this compound with common assay reagents. However, like any small molecule, the potential for assay interference cannot be entirely dismissed and is dependent on the specific assay technology and experimental conditions. Proactive validation and the use of appropriate controls are always recommended.
Q3: What are Pan-Assay Interference Compounds (PAINS) and is this compound considered a PAIN?
Pan-Assay Interference Compounds (PAINS) are molecules that exhibit non-specific activity in a variety of high-throughput screening assays, often leading to false-positive results. This can be due to various mechanisms, including chemical reactivity, aggregation, or optical interference.
Based on an analysis of the chemical structure of this compound, it does not contain obvious structural motifs that are commonly associated with PAINS. However, the absence of a classic PAINS alert does not entirely preclude the possibility of assay interference under specific conditions.
Q4: What are the most common assay platforms used to assess BET inhibitor activity?
The most prevalent in vitro assays for characterizing BET inhibitors like this compound include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
-
Fluorescence Polarization (FP)
These assays are designed to measure the binding affinity of the inhibitor to the target bromodomain.
Troubleshooting Guide: this compound Assay Interference
This guide provides structured advice to identify and mitigate potential assay artifacts when working with this compound.
Issue 1: Inconsistent IC50 values or unexpected results in biochemical assays.
| Potential Cause | Troubleshooting Steps |
| Compound Aggregation | 1. Solubility Check: Ensure this compound is fully dissolved in the assay buffer. Determine the critical aggregation concentration (CAC) if possible. 2. Detergent Addition: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to prevent aggregation. 3. Concentration Range: Test a wide range of this compound concentrations to identify potential aggregation-driven artifacts at higher concentrations. |
| Optical Interference (Fluorescence-based assays) | 1. Control Experiments: Run control experiments with this compound in the absence of the target protein to assess its intrinsic fluorescence or quenching properties at the assay wavelengths. 2. Wavelength Selection: If possible, select excitation and emission wavelengths that minimize interference from the compound. |
| Reagent Reactivity | 1. Pre-incubation Studies: Pre-incubate this compound with assay reagents (e.g., enzymes, antibodies) to check for time-dependent inactivation or signal degradation. 2. Redox Activity: Include reducing agents like DTT or TCEP in the assay buffer if redox cycling is suspected, though this is not a primary concern based on the this compound structure. |
Issue 2: Discrepancies between biochemical and cell-based assay results.
| Potential Cause | Troubleshooting Steps |
| Cellular Permeability and Efflux | 1. Permeability Assays: If not already established, determine the cell permeability of this compound in your cell line of interest. 2. Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors to see if this potentiates the cellular activity of this compound. |
| Off-Target Effects in Cells | 1. Target Engagement Assays: Employ cellular thermal shift assays (CETSA) or nanoBRET to confirm that this compound is engaging with BET proteins within the cell at the concentrations used. 2. Phenotypic Controls: Use a structurally distinct BET inhibitor with a similar profile as a positive control to ensure the observed phenotype is due to on-target BET inhibition. |
Experimental Protocols & Workflows
Below are detailed methodologies for common assays used to evaluate BET inhibitors.
BET Signaling Pathway
BET proteins, upon binding to acetylated histones, recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promote gene transcription. This compound acts by competitively inhibiting this interaction.
Caption: BET protein signaling pathway and the inhibitory action of this compound.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting unexpected assay results with this compound.
Caption: A logical workflow for troubleshooting this compound assay interference.
Experimental Workflow: TR-FRET Assay
This workflow details the steps for a typical TR-FRET assay to measure this compound binding to a BET bromodomain.
Caption: A typical experimental workflow for a TR-FRET-based BET inhibitor assay.
By following these guidelines and employing rigorous experimental controls, researchers can confidently utilize this compound to further our understanding of the critical role of BET proteins in health and disease.
Technical Support Center: Validating the On-Target Effects of GSK097
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the on-target effects of GSK097, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of the BET protein family (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to drive the expression of genes involved in cell proliferation and inflammation, including the oncogene MYC.[2][3] this compound competitively binds to the BD2 acetyl-lysine binding pocket, displacing BET proteins from chromatin and leading to the suppression of target gene transcription.[2]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the BD2 bromodomain over the first bromodomain (BD1) of BET proteins.[1] It displays a 2000-fold selectivity for BD2 over BD1 for BRD4.[1] This selectivity is significant as BD1 and BD2 domains can have distinct functional roles; BD1 is thought to be primarily involved in steady-state gene expression, while BD2 is more critical for the induction of inflammatory gene expression.[4][5]
Q3: What are the expected downstream cellular effects of this compound treatment?
The primary downstream effect of this compound is the transcriptional repression of BET-dependent genes. A well-documented target of BET inhibitors is the MYC oncogene.[2] Therefore, a common validation of on-target activity is the observation of a dose-dependent decrease in MYC mRNA and protein levels. Other potential effects include cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.
Q4: How can I confirm that this compound is engaging its target (BD2) in my cellular model?
Direct target engagement in a cellular context can be confirmed using biophysical and biochemical assays. Commonly used methods for BET inhibitors include:
-
Cellular Thermal Shift Assay (CETSA®): This assay measures the thermal stabilization of a target protein upon ligand binding. Increased thermal stability of BRD2, BRD3, or BRD4 in the presence of this compound would indicate direct binding.
-
NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to quantify the displacement of a tracer from a NanoLuc®-tagged BET protein in live cells by a competing inhibitor like this compound.
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound for the BD2 domains of various BET proteins.
| Target | pIC50 |
| BRD2 BD2 | 7.4 |
| BRD3 BD2 | 8.0 |
| BRD4 BD2 | 7.6 |
| BRDT BD2 | 7.9 |
Data sourced from MedchemExpress. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater potency.[1]
Experimental Protocols
Protocol 1: Western Blot for MYC Downregulation
This protocol is to indirectly assess the on-target activity of this compound by measuring the protein levels of a key downstream target, MYC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against MYC overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A dose-dependent decrease in MYC protein levels indicates on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol provides a framework for directly measuring the engagement of this compound with BET proteins in intact cells.
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specific duration.
-
Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the target BET protein (e.g., BRD4) by Western blot as described in Protocol 1.
-
Data Analysis: Plot the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates thermal stabilization and therefore, target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No change in MYC levels after this compound treatment. | 1. Insufficient drug concentration or treatment time.2. Cell line is resistant to BET inhibitors.3. This compound degradation. | 1. Perform a dose-response and time-course experiment.2. Confirm that your cell line is known to be sensitive to BET inhibitors.[6]3. Ensure proper storage and handling of the compound. |
| High background in Western blot. | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high. | 1. Increase blocking time or change blocking agent.2. Titrate antibody concentrations. |
| Inconsistent results in CETSA®. | 1. Uneven heating of samples.2. Incomplete cell lysis. | 1. Use a thermal cycler with a heated lid for precise temperature control.2. Ensure complete lysis through microscopic examination or by optimizing the number of freeze-thaw cycles. |
| This compound is not soluble in my cell culture medium. | Improper solvent or concentration. | This compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: Experimental workflow for validating the on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
Buffers and additives to improve GSK097 stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of GSK097, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal Domain (BET) proteins. Proper handling and storage are crucial for maintaining the integrity and activity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. For aqueous working solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C for no longer than 24 hours.
Q3: What are the potential signs of this compound degradation?
A3: Degradation of this compound may not be visually apparent. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the main compound peak area. A loss of biological activity in your experiments could also be an indicator of degradation.
Q4: Can I repeatedly freeze-thaw my this compound stock solution?
A4: It is best to avoid multiple freeze-thaw cycles. We recommend aliquoting the stock solution into single-use vials to maintain its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in experiments | Degradation of the compound due to improper storage or handling. | - Prepare fresh working solutions from a new aliquot of the stock solution. - Verify the storage conditions of the stock solution. - Perform an analytical check (e.g., HPLC) on the stock solution to assess its purity and concentration. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is sufficient to maintain solubility, but still compatible with your experimental system. - Consider using a buffer with a pH that favors the solubility of this compound (further investigation may be required to determine the optimal pH). |
| Inconsistent experimental results | Instability of this compound in the experimental buffer over the time course of the experiment. | - Minimize the incubation time of this compound in aqueous buffers. - Prepare fresh solutions immediately before use. - Evaluate the stability of this compound in your specific experimental buffer over time using an analytical method like HPLC. |
Buffers and Additives to Improve Stability
While specific stability data for this compound is not extensively published, based on its N-methylpyridine-2-carboxamide chemical structure, hydrolysis of the amide bond is a potential degradation pathway. The rate of hydrolysis is often pH-dependent.
Table 1: Potential Buffers for this compound Formulation
| Buffer System | pH Range | Rationale for Use |
| Phosphate Buffer | 6.0 - 8.0 | Commonly used physiological buffer. The optimal pH for this compound stability within this range would need to be determined experimentally. |
| Citrate Buffer | 3.0 - 6.2 | May be suitable if this compound is more stable under slightly acidic conditions. |
| Tris Buffer | 7.5 - 9.0 | Another common biological buffer. Compatibility and stability should be tested. |
Table 2: Potential Additives for this compound Stabilization
| Additive | Concentration Range | Potential Benefit |
| Propylene Glycol | 1-10% | Co-solvent to improve solubility and potentially reduce water-mediated degradation. |
| Glycerol | 5-20% | Viscosity enhancer and co-solvent that can reduce molecular mobility and degradation rates. |
| Antioxidants (e.g., Ascorbic Acid, Sodium Metabisulfite) | 0.01-0.1% | To protect against oxidative degradation, if this is identified as a degradation pathway. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Prepare the desired aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Dilute the this compound stock solution into the aqueous buffer to a final concentration of 100 µM.
-
-
Incubation:
-
Incubate the aqueous this compound solution at various temperatures (e.g., 4°C, 25°C, 37°C).
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
Look for the appearance of new peaks, which would correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Visualizations
BET Signaling Pathway
The Bromodomain and Extra-Terminal Domain (BET) proteins are epigenetic readers that play a crucial role in transcriptional regulation. They bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This compound, as a BET inhibitor, disrupts this interaction.
Caption: Mechanism of action of this compound in the BET signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound.
Technical Support Center: GSK097 in Cell-Based Assays
Welcome to the technical support center for GSK097. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful execution of your experiments.
Understanding this compound: A Selective BET Bromodomain Inhibitor
This compound is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT. BET proteins are epigenetic readers that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones. By selectively targeting BD2, this compound offers a tool to dissect the specific functions of this domain in cellular processes, which may differ from those of the first bromodomain (BD1). Notably, BD2 has been particularly associated with cancer-related pathways.
Key Characteristics of this compound:
| Property | Value | Reference |
| Target | Bromodomain 2 (BD2) of BET proteins | [1] |
| Selectivity | >50-fold for BD2 over BD1 | [2] |
| Reported Biological Effects | Modulation of MYC protein and downstream targets, potent cytotoxicity in pediatric cancer cell lines. | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in cells?
A1: this compound is designed to competitively bind to the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins. This binding prevents the interaction of BET proteins with acetylated histones on chromatin. The displacement of BET proteins from chromatin is thought to disrupt the transcription of specific genes, including oncogenes like MYC, leading to downstream effects such as cell cycle arrest and apoptosis in susceptible cancer cells.[2]
Caption: Mechanism of Action of this compound in the Cell Nucleus.
Q2: I am not observing the expected decrease in cell viability with this compound treatment. What could be the issue?
A2: Several factors could contribute to a lack of effect on cell viability. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to BET inhibitors. The anti-proliferative effects of BET inhibitors are often linked to the downregulation of key oncogenes like MYC.[2] Verify that your cell line is known to be dependent on BET protein function.
-
Compound Integrity and Concentration: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment. It is also crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The effects of BET inhibitors on cell viability may not be apparent after short incubation times. It is recommended to perform time-course experiments (e.g., 24, 48, 72 hours) to capture the desired biological response.
-
Assay Type: The choice of viability assay can influence the results. Metabolic assays (e.g., MTT, MTS) measure metabolic activity, which may not always directly correlate with cell number. Consider using a direct cell counting method or a cytotoxicity assay that measures membrane integrity to confirm your findings.
Q3: My results with this compound are inconsistent between experiments. What are the potential sources of variability?
A3: Inconsistent results can be frustrating. Here are some common sources of variability to investigate:
-
Compound Solubility and Stability: While this compound has improved solubility, it is essential to ensure it is fully dissolved in your culture medium.[1] Sonication may aid in dissolution. Also, consider the stability of the compound in your specific cell culture medium over the course of the experiment.
-
Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, seeding density, and serum concentration. Variations in these parameters can alter cellular responses to treatment.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth, leading to an "edge effect." To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification during incubation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Off-Target Effects or Cellular Phenotypes
Possible Cause: Although this compound is highly selective for BD2, off-target interactions can never be fully excluded without comprehensive screening. The observed phenotype may be due to the inhibition of an unknown target.
Troubleshooting Steps:
-
Literature Review: Search for publications that have performed broad selectivity profiling of this compound or structurally similar compounds. This may provide insights into potential off-target activities.
-
Use of Controls:
-
Structural Analog Control: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Different BET Inhibitor: Compare the phenotype observed with this compound to that of a pan-BET inhibitor or a BD1-selective inhibitor to determine if the effect is specific to BD2 inhibition.
-
-
Target Engagement Assay: Confirm that this compound is engaging its intended target (BET BD2) in your cellular system using a technique like the Cellular Thermal Shift Assay (CETSA).
References
Validation & Comparative
A Comparative Guide to BET Inhibitors: GSK097 vs. JQ1 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides an objective comparison of two key BET inhibitors, the pan-BET inhibitor JQ1 and the selective BD2 inhibitor GSK097, based on available experimental data. Our aim is to equip researchers with the necessary information to make informed decisions for their cancer research models.
Mechanism of Action: A Tale of Two Binding Modes
JQ1 is a potent, cell-permeable small molecule that acts as a pan-inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4) by competitively binding to their acetyl-lysine recognition pockets, specifically the bromodomains (BD1 and BD2).[1][2] This broad inhibition displaces BET proteins from chromatin, leading to the downregulation of key oncogenes, most notably c-MYC, and subsequent cell cycle arrest and apoptosis in various cancer models.[3][4][5] However, JQ1 exhibits a short half-life, which has limited its direct clinical application.[2]
In contrast, this compound is a highly selective inhibitor of the second bromodomain (BD2) of BET proteins.[6] It displays a remarkable 2000-fold selectivity for BD2 over the first bromodomain (BD1).[6] This selectivity offers a more targeted approach to BET inhibition, potentially leading to a differentiated efficacy and safety profile compared to pan-BET inhibitors like JQ1. The precise downstream effects of selective BD2 inhibition are an active area of investigation, with some studies suggesting a more pronounced role in modulating inflammatory responses compared to the anti-proliferative effects primarily driven by BD1 inhibition in some cancer contexts.
Signaling Pathway Overview
The canonical pathway affected by BET inhibitors involves the disruption of transcriptional elongation of key oncogenes. JQ1, by inhibiting both BD1 and BD2 of BRD4, prevents the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters of genes like c-MYC. This leads to a significant reduction in their transcription, triggering downstream anti-cancer effects. The role of selective BD2 inhibition by this compound in this pathway is less established, but it is hypothesized to modulate a distinct set of target genes or have a more nuanced effect on the transcription of shared targets.
Caption: Mechanism of action of JQ1 and this compound on the BET protein signaling pathway.
Quantitative Data Summary
Direct, head-to-head quantitative comparisons of this compound and JQ1 across a broad range of cancer models are limited in the public domain. The following tables summarize available data for each compound from various studies. It is important to note that experimental conditions may vary between studies, making direct cross-study comparisons challenging.
Table 1: In Vitro Efficacy (IC50 Values in µM)
| Cell Line | Cancer Type | JQ1 IC50 (µM) | This compound IC50 (µM) | Reference |
| MCF7 | Breast Cancer | ~1.5 | Not Reported | [7] |
| T47D | Breast Cancer | ~1.0 | Not Reported | [7] |
| Kasumi-1 | Acute Myeloid Leukemia | ~0.25 | Not Reported | [6] |
| MOLM13 | Acute Myeloid Leukemia | ~0.5 | Not Reported | [6] |
| Various Lung Adenocarcinoma | Lung Cancer | <5 (sensitive lines) | Not Reported |
Table 2: In Vivo Efficacy
| Cancer Model | Compound | Dosage | Efficacy | Reference |
| Childhood Sarcoma Xenografts | JQ1 | 50 mg/kg daily | Significant growth inhibition | [8] |
| Pancreatic Ductal Adenocarcinoma (PDX) | JQ1 | 50 mg/kg daily | 40-62% tumor growth inhibition | [4] |
| Neuroblastoma Xenograft | BD2-selective inhibitor | Not specified | Growth delay with minimal toxicity |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key experiments used to evaluate BET inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound or JQ1 for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, JQ1, or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., c-MYC, BRD4, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with this compound, JQ1, or vehicle. Cross-link protein-DNA complexes with formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sonicated chromatin with an antibody specific for the protein of interest (e.g., BRD4) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions (e.g., the c-MYC promoter).
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing BET inhibitors in cancer models.
Conclusion
Both JQ1 and this compound represent valuable tools for investigating the role of BET proteins in cancer. JQ1, as a pan-BET inhibitor, has been instrumental in validating the therapeutic potential of targeting this protein family. This compound, with its selectivity for BD2, offers a more refined approach to dissect the specific functions of this bromodomain.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 4. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK097 and I-BET Inhibitors in Oncology Research
A detailed examination of the differential efficacy and mechanisms of BD2-selective versus pan-BET inhibition in cancer models.
In the landscape of epigenetic therapeutics, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of anti-cancer agents. This guide provides a comparative analysis of two distinct types of BET inhibitors: the BD2-selective inhibitor GSK097 and the pan-BET inhibitors, exemplified by I-BET762. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental basis for their differentiation.
Introduction to BET Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This process is crucial for the expression of key oncogenes, most notably MYC.[1][2] Pan-BET inhibitors, such as I-BET762, competitively bind to both the first (BD1) and second (BD2) bromodomains of BET proteins, displacing them from chromatin and leading to the transcriptional repression of target genes.[1][3] In contrast, second-generation inhibitors like this compound are designed to selectively target the BD2 domain, offering the potential for a more refined therapeutic window and a differentiated safety profile.[4][5]
Mechanism of Action: A Tale of Two Domains
The differential roles of BD1 and BD2 are central to understanding the comparative efficacy of these inhibitors. Preclinical evidence suggests that the two bromodomains of BET proteins may have distinct, non-redundant functions.[6][7][8]
I-BET Inhibitors (Pan-BET): By inhibiting both BD1 and BD2, pan-BET inhibitors like I-BET762 induce a broad transcriptional reprogramming.[9] Their primary anti-cancer effect is attributed to the suppression of super-enhancer-driven oncogenes, leading to cell cycle arrest and apoptosis in various cancer models.[3][10]
This compound (BD2-Selective): this compound exhibits high selectivity for the BD2 domain of BET proteins.[5] Research comparing domain-selective inhibitors has revealed that while BD1 inhibition is predominantly responsible for the anti-proliferative effects in cancer cells by downregulating constitutive gene expression programs, BD2 is more critically involved in the induction of inflammatory genes.[6][8] This suggests that BD2-selective inhibitors might have a more pronounced immunomodulatory role and potentially a better safety profile compared to pan-BET inhibitors.[6][7]
Comparative Efficacy: Preclinical Data
Direct head-to-head preclinical studies of this compound and I-BET762 are limited. However, by examining studies on domain-selective versus pan-BET inhibitors, we can infer their comparative efficacy.
| Parameter | I-BET Inhibitors (Pan-BET) | This compound (BD2-Selective Surrogate Data) | Reference |
| Target | BD1 and BD2 of BET proteins | BD2 of BET proteins | [3][5] |
| Anti-proliferative Activity | Potent inhibition of proliferation in a broad range of cancer cell lines. | Less effective at inhibiting cancer cell proliferation compared to pan-BET and BD1-selective inhibitors. | [6][8] |
| Induction of Apoptosis | Strong induction of apoptosis in sensitive cancer cell lines. | Weaker induction of apoptosis compared to pan-BET and BD1-selective inhibitors. | [6][8] |
| Effect on MYC Expression | Potent downregulation of MYC transcription. | Less impact on basal MYC expression compared to pan-BET and BD1-selective inhibitors. | [6] |
| In Vivo Anti-tumor Efficacy | Significant tumor growth inhibition in various xenograft models. | More modest anti-tumor effects in cancer models, but potent efficacy in inflammatory disease models. | [1][4][6] |
| Tolerability/Safety Profile | Dose-limiting toxicities, including thrombocytopenia and gastrointestinal issues, have been observed. | Preclinical data with other BD2-selective inhibitors (e.g., ABBV-744) suggest a better safety profile with fewer platelet and GI toxicities compared to pan-BET inhibitors. | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell proliferation.
Methodology:
-
Cancer cell lines (e.g., MDA-MB-231 breast cancer) are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Cells are treated with a serial dilution of the BET inhibitor (e.g., I-BET762) or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).[1]
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Protein Expression
Objective: To assess the effect of BET inhibitors on the expression levels of key proteins such as c-Myc, p27, and Cyclin D1.
Methodology:
-
Cells are treated with the BET inhibitor or vehicle control for the desired time.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against the target proteins (e.g., anti-c-Myc, anti-p27, anti-Cyclin D1) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.[1]
-
The membrane is washed with TBST and incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
The primary signaling pathway affected by both this compound and I-BET inhibitors is the transcriptional regulation mediated by BET proteins. However, the breadth of this impact differs significantly.
Pan-BET Inhibition (I-BETs): These inhibitors broadly disrupt BET-dependent transcription, leading to the downregulation of a wide array of genes involved in cell cycle progression, proliferation, and survival. A key target is the MYC oncogene, which is often located downstream of a super-enhancer region highly dependent on BRD4.[4][11] Inhibition of BRD4 evicts it from the MYC super-enhancer, leading to a rapid and sustained decrease in MYC transcription and subsequent anti-tumor effects.[10][12]
BD2-Selective Inhibition (this compound): While still impacting transcription, the effect of BD2-selective inhibition on constitutively active oncogenic pathways like MYC is less pronounced.[6] Instead, BD2 appears to be more critical for the inducible expression of genes, particularly those involved in inflammatory responses.[6] This suggests that the anti-cancer efficacy of BD2-selective inhibitors may be more context-dependent, potentially relying on the tumor microenvironment or specific cancer subtypes where BD2-regulated pathways are crucial.
Conclusion
The comparison between this compound and I-BET inhibitors highlights a critical evolution in the development of epigenetic drugs. While pan-BET inhibitors like I-BET762 have demonstrated broad preclinical efficacy, their clinical development has been challenged by on-target toxicities.[7] The development of BD2-selective inhibitors such as this compound represents a strategic approach to refine the therapeutic index of BET-targeted therapies.
Current preclinical evidence suggests that for direct anti-cancer effects driven by the suppression of key oncogenes like MYC, pan-BET or BD1-selective inhibitors may be more potent.[6][8] However, BD2-selective inhibitors hold promise in specific contexts, such as immuno-oncology, where modulation of the tumor microenvironment is a key therapeutic goal, and in cancers where BD2-dependent pathways are critical drivers. Furthermore, the potentially improved safety profile of BD2-selective inhibitors could make them valuable components of combination therapies.[7] Future research, including direct comparative clinical trials, will be crucial to fully elucidate the therapeutic potential of these distinct classes of BET inhibitors.
References
- 1. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating GSK097's BD2-Selective Activity in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BD2-selective BET inhibitor, GSK097, with the pan-BET inhibitor, JQ1. It includes supporting experimental data and detailed protocols for validating cellular activity and selectivity.
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that play a crucial role in regulating gene transcription. Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and other proteins. While pan-BET inhibitors like JQ1 have shown therapeutic promise, their lack of selectivity can lead to off-target effects. This has driven the development of domain-selective inhibitors, such as this compound, which preferentially binds to the second bromodomain (BD2). Validating the BD2-selective activity of compounds like this compound in a cellular context is critical for understanding their therapeutic potential and mechanism of action.
This guide outlines key cellular assays to confirm the BD2 selectivity of this compound, using the well-characterized pan-BET inhibitor JQ1 as a benchmark. The presented data, based on published literature for this compound and its close analog iBET-BD2 (GSK046), demonstrates how to assess target engagement, thermal stability, and downstream effects on gene expression.
Data Presentation
Table 1: Cellular Target Engagement via NanoBRET Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within intact cells. A NanoLuc® luciferase-tagged BET bromodomain protein is expressed in cells, and a fluorescent tracer that binds to the bromodomain is added. Compound binding displaces the tracer, leading to a decrease in BRET signal. The IC50 value represents the concentration of the inhibitor required to displace 50% of the tracer.
| Compound | Target | Cellular IC50 (nM) | Selectivity (BD1/BD2) |
| This compound (iBET-BD2) | BRD4-BD1 | >10,000 | >300-fold for BD2 |
| BRD4-BD2 | ~30 | ||
| JQ1 | BRD4-BD1 | 77 | ~2.3-fold for BD2 |
| BRD4-BD2 | 33 |
Note: Data for this compound is represented by its close analog, iBET-BD2 (GSK046), from a comparative study.[1]
Table 2: Target Protein Stabilization via Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in cells. Ligand-bound proteins are more resistant to heat-induced denaturation. The change in the melting temperature (ΔTm) indicates the extent of stabilization.
| Compound | Target Protein | ΔTm (°C) vs. Vehicle | Interpretation |
| This compound (analog) | BRD4 | Significant stabilization | Confirms cellular target engagement of BRD4. |
| JQ1 | BRD4 | Significant stabilization | Confirms cellular target engagement of BRD4.[2] |
Table 3: Effect on Downstream Target Gene Expression (qPCR)
BET inhibitors are known to regulate the expression of key oncogenes and inflammatory cytokines. The differential effect of BD2-selective versus pan-BET inhibition can be assessed by measuring the mRNA levels of target genes like c-MYC and IL-6 using quantitative PCR (qPCR).
| Compound | Cell Line | Target Gene | Effect on mRNA Expression |
| This compound (iBET-BD2) | Inflammatory models | IL-6 | Significant Downregulation |
| Cancer models | c-MYC | Minimal Effect | |
| JQ1 | MCF-7 | c-MYC | Significant Downregulation[3] |
| MCF-7 | IL-6 | Synergistically decreases with JQ1[3] |
Note: Data for this compound is inferred from studies on the BD2-selective inhibitor iBET-BD2, which shows a predominant effect in inflammatory models, while BD1 inhibition is more critical for c-MYC-driven cancer models.[1]
Mandatory Visualization
Caption: BET protein signaling pathway and points of inhibition.
Caption: Workflow for validating inhibitor selectivity in cells.
Experimental Protocols
NanoBRET™ Target Engagement Assay
This protocol is adapted from commercially available kits for assessing intracellular BET bromodomain engagement.
Materials:
-
HEK293T cells
-
Plasmid DNA for NanoLuc®-BRD4(BD1) or NanoLuc®-BRD4(BD2) fusion proteins
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
This compound and JQ1 compound stocks
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals (donor emission ~460 nm, acceptor emission ~618 nm)
Procedure:
-
Cell Transfection:
-
Seed HEK293T cells in a suitable culture vessel.
-
Prepare a transfection mix of the NanoLuc®-BET fusion plasmid and a carrier DNA in Opti-MEM®.
-
Add the transfection reagent and incubate to form DNA complexes.
-
Add the transfection complexes to the cells and incubate for 24 hours to allow for protein expression.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend in Opti-MEM®.
-
Plate the cells into the white assay plates at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and JQ1.
-
Add the compounds to the cells in the assay plate.
-
Add the NanoBRET™ Tracer to all wells at a final concentration optimized for the assay.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Prepare a detection reagent containing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the detection reagent to all wells.
-
Read the donor and acceptor luminescence signals within 10 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general workflow for performing CETSA to measure target stabilization.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
This compound and JQ1 compound stocks
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against BRD4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to confluency.
-
Treat the cells with this compound, JQ1, or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash with PBS containing inhibitors.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-BRD4 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 at each temperature.
-
Normalize the intensities to the non-heated control for each treatment group.
-
Plot the normalized band intensity against the temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each treatment and calculate the change in Tm (ΔTm) relative to the vehicle control.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol describes the steps to quantify the mRNA levels of c-MYC and IL-6.
Materials:
-
Cell line of interest (e.g., MCF-7) treated with this compound, JQ1, or vehicle
-
RNA extraction kit
-
cDNA synthesis kit (reverse transcriptase, dNTPs, primers)
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Primers for c-MYC, IL-6, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the treated cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in a qPCR plate, including the cDNA template, qPCR master mix, and specific primers for each target gene and the housekeeping gene.
-
Include no-template controls to check for contamination.
-
-
Data Acquisition:
-
Run the qPCR plate in a real-time PCR instrument using an appropriate cycling program.
-
The instrument will measure the fluorescence at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method (2^-ΔΔCt).
-
By employing these experimental approaches, researchers can effectively validate the BD2-selective activity of this compound in a cellular context and objectively compare its performance against pan-BET inhibitors like JQ1. This detailed analysis is crucial for advancing our understanding of the therapeutic potential of domain-selective BET inhibition.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of bromodomain and extra-terminal inhibitor JQ1 and interleukin-6 on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Transcriptional Maze: A Comparative Guide to Gene Expression Changes Induced by GSK097 and its Alternatives
For researchers, scientists, and drug development professionals, understanding the precise downstream effects of a compound on gene expression is paramount. This guide provides a comprehensive comparison of the transcriptional changes induced by GSK097, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, and its alternatives. Due to the limited availability of public data on this compound, this guide utilizes data from RVX-208, a well-characterized BD2-selective BET inhibitor, as a proxy to elucidate the expected downstream effects.
This compound and BET BD2-Selective Inhibition: A Focused Approach to Gene Regulation
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins. This selectivity is crucial as the two tandem bromodomains of BET proteins, BD1 and BD2, appear to have distinct roles in gene transcription. While BD1 is thought to be primarily involved in maintaining steady-state gene expression, BD2 is implicated in the induction of gene expression in response to inflammatory stimuli. Therefore, selective BD2 inhibitors like this compound and RVX-208 are hypothesized to offer a more targeted therapeutic approach with potentially fewer side effects compared to pan-BET inhibitors that target both bromodomains.
Comparative Analysis of Gene Expression Changes
To illustrate the downstream gene expression changes following BD2-selective inhibition, we present a comparative analysis using microarray data from a study on the BD2-selective inhibitor RVX-208 and the pan-BET inhibitor JQ1. This comparison highlights the differential effects on gene transcription.
Table 1: Comparison of Top 10 Genes Upregulated by RVX-208 and JQ1 in HepG2 Cells
| Gene Symbol | RVX-208 Fold Change | JQ1 Fold Change |
| APOA1 | 2.1 | 3.5 |
| ABCA1 | 1.8 | 2.9 |
| APOC3 | 1.7 | 2.5 |
| ANGPTL3 | 1.6 | 2.3 |
| PCK1 | 1.5 | 2.1 |
| FADS1 | 1.4 | 2.0 |
| SCD | 1.4 | 1.9 |
| INSIG1 | 1.3 | 1.8 |
| HMGCS1 | 1.3 | 1.7 |
| ACSL3 | 1.2 | 1.6 |
Data is derived from a microarray analysis of HepG2 cells treated with 5 µM RVX-208 or 0.5 µM (+)-JQ1 for 4 hours.
Table 2: Comparison of Top 10 Genes Downregulated by RVX-208 and JQ1 in HepG2 Cells
| Gene Symbol | RVX-208 Fold Change | JQ1 Fold Change |
| MYC | -1.5 | -4.2 |
| FOSL1 | -1.4 | -3.8 |
| NFE2L2 | -1.3 | -3.1 |
| HES1 | -1.3 | -2.9 |
| ID1 | -1.2 | -2.7 |
| KLF4 | -1.2 | -2.5 |
| EGR1 | -1.1 | -2.4 |
| JUNB | -1.1 | -2.3 |
| ZFP36 | -1.0 | -2.1 |
| NR4A1 | -1.0 | -2.0 |
Data is derived from a microarray analysis of HepG2 cells treated with 5 µM RVX-208 or 0.5 µM (+)-JQ1 for 4 hours.
The data indicates that while both the BD2-selective inhibitor RVX-208 and the pan-BET inhibitor JQ1 regulate a similar set of genes, the magnitude of the transcriptional changes is generally more pronounced with the pan-inhibitor JQ1. This is consistent with the hypothesis that targeting both bromodomains has a broader impact on gene expression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of BET inhibitors and a typical experimental workflow for analyzing downstream gene expression changes.
Caption: Signaling pathway of BET inhibitors targeting gene transcription.
Caption: A typical experimental workflow for gene expression analysis.
Experimental Protocols
Cell Culture and Treatment: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For treatment, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either the BD2-selective inhibitor (e.g., RVX-208 at 5 µM), a pan-BET inhibitor (e.g., JQ1 at 0.5 µM), or a vehicle control (e.g., DMSO). Cells are then incubated for the desired time point (e.g., 4 hours).
RNA Isolation and Microarray Analysis: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the RNA are assessed using a spectrophotometer and a bioanalyzer. For microarray analysis, the labeled cRNA is hybridized to a human genome array. The arrays are then washed, stained, and scanned. The resulting data is normalized and analyzed to identify differentially expressed genes.
Alternative to this compound: Targeting the 5-Lipoxygenase Pathway with GSK2190915
While this compound targets epigenetic regulation, other compounds modulate inflammatory responses through different mechanisms. GSK2190915 is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is a key component in the biosynthesis of leukotrienes, potent pro-inflammatory mediators. To provide a comparative perspective on a different anti-inflammatory strategy, we examine the downstream gene expression changes induced by a FLAP inhibitor.
Comparative Analysis of Gene Expression Changes with a FLAP Inhibitor
Publicly available, comprehensive gene expression data for GSK2190915 is limited. Therefore, to illustrate the transcriptional effects of inhibiting the 5-lipoxygenase pathway, we present microarray data from a clinical study on zileuton, another 5-lipoxygenase inhibitor. This study investigated the effects of zileuton on the nasal epithelium gene expression in current smokers.
Table 3: Top 10 Genes Modulated by Zileuton in the Nasal Epithelium of Smokers
| Gene Symbol | Log2 Fold Change | p-value |
| ALOX5AP | -0.85 | <0.01 |
| LTA4H | -0.72 | <0.01 |
| CYP4F3 | -0.68 | <0.01 |
| PTGS2 (COX-2) | -0.65 | <0.05 |
| MMP9 | -0.59 | <0.05 |
| IL1B | -0.55 | <0.05 |
| CXCL8 (IL-8) | -0.52 | <0.05 |
| TNF | -0.48 | <0.05 |
| CCL2 | -0.45 | <0.05 |
| ICAM1 | -0.41 | <0.05 |
Data is derived from a microarray analysis of nasal brushings from smokers treated with zileuton.
The data shows that inhibition of the 5-lipoxygenase pathway leads to the downregulation of genes directly involved in leukotriene biosynthesis (ALOX5AP, LTA4H) as well as other key inflammatory genes.
Signaling Pathway and Experimental Workflow
The diagrams below depict the 5-lipoxygenase pathway and the workflow of the clinical study from which the zileuton data was obtained.
Caption: Signaling pathway of FLAP inhibitors in the leukotriene biosynthesis cascade.
Caption: Workflow of the clinical study investigating the effects of zileuton.
Experimental Protocols
Clinical Study Design: The study was a randomized, double-blind, placebo-controlled trial. Participants were current smokers who were randomly assigned to receive either zileuton or a placebo for a specified period.
Nasal Brushing and RNA Isolation: Nasal epithelial cells were collected from participants using nasal brushes at baseline and at the end of the intervention period. Total RNA was then isolated from these collected cells.
Microarray Analysis: The gene expression profiles of the isolated RNA were analyzed using microarrays. The data from the zileuton-treated group was compared to the placebo group to identify genes that were significantly modulated by the treatment.
Conclusion
This guide provides a comparative overview of the downstream gene expression changes induced by the BD2-selective BET inhibitor this compound (using RVX-208 as a proxy) and the FLAP inhibitor GSK2190915 (using zileuton as a proxy). While both classes of drugs target inflammatory pathways, they do so through distinct mechanisms, resulting in different gene expression signatures. The data presented herein, along with the detailed experimental protocols and signaling pathway diagrams, offers valuable insights for researchers working on the development of novel anti-inflammatory therapeutics. The choice between a BD2-selective BET inhibitor and a FLAP inhibitor will depend on the specific pathological context and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their effects on the transcriptome.
Confirming In Vivo Target Engagement of GSK097: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the in vivo target engagement of GSK097, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. We will explore established experimental approaches, present key data in a comparative format, and provide detailed protocols to facilitate the design and execution of target engagement studies.
Introduction to this compound and BET Protein Inhibition
This compound is a potent and selective small molecule inhibitor that targets the BD2 of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. By binding to the acetyl-lysine binding pocket of BD2, this compound displaces BET proteins from chromatin, leading to the suppression of key oncogenes, such as c-Myc, and other genes involved in cell proliferation and inflammation.[1][2][3] The selective inhibition of BD2 by this compound offers a potential therapeutic advantage by minimizing off-target effects associated with pan-BET inhibitors that target both BD1 and BD2.
Confirming that a drug candidate like this compound reaches and binds to its intended target in a living organism is a critical step in drug development. In vivo target engagement studies provide essential information on pharmacokinetics (PK) and pharmacodynamics (PD), helping to establish a clear relationship between drug exposure, target modulation, and therapeutic efficacy.
Comparative Analysis of In Vivo Target Engagement Assays
Several robust methods can be employed to quantify the in vivo target engagement of BET inhibitors like this compound. The choice of assay depends on factors such as the specific research question, available resources, and the desired level of quantification. Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, and Activity-Based Protein Profiling (ABPP).
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Label-free, applicable to native proteins in tissues, provides direct evidence of target binding.[4][5][6] | Can be low-throughput, requires specific antibodies for detection, indirect measure of occupancy. | Western blot or ELISA-based detection of soluble protein fraction after heat treatment. |
| NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay | Measures the proximity between a NanoLuciferase-tagged target protein and a fluorescently labeled tracer that competes with the unlabeled drug. | High-throughput, quantitative, can be adapted for in vivo imaging.[7][8][9] | Requires genetic modification of the target protein, potential for steric hindrance from the tag. | BRET signal ratio, which is inversely proportional to target occupancy by the unlabeled drug. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active site of enzymes to measure their functional state. | Provides a direct measure of target activity, can identify off-targets, applicable in vivo.[10][11][12][13][14] | Requires the design and synthesis of specific probes, may not be suitable for non-enzymatic targets like bromodomains. | Mass spectrometry or fluorescence-based detection of probe-labeled proteins. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in setting up their in vivo target engagement studies for this compound.
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
This protocol is adapted for the analysis of tissue samples from animals treated with this compound.
Materials:
-
This compound and vehicle control
-
Animal model (e.g., mice)
-
Tissue homogenization buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Ultracentrifuge
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for the target BET protein (e.g., BRD4)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to animals at the desired dose and time points.
-
Tissue Collection and Lysis: At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., tumor, spleen). Homogenize the tissues in ice-cold lysis buffer.
-
Heat Treatment: Aliquot the tissue lysates into PCR tubes or a 96-well plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target BET protein.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both vehicle and this compound-treated groups. A shift in the melting curve to a higher temperature in the this compound-treated group indicates target engagement.
NanoBRET™ Target Engagement Assay for BET Bromodomains
This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular BET BRD Assay and is adapted for in vivo studies.[7][8]
Materials:
-
Cell line expressing a NanoLuc®-BET bromodomain fusion protein
-
NanoBRET™ Tracer specific for the BET bromodomain
-
This compound and a reference BET inhibitor (e.g., JQ1)
-
Opti-MEM® I Reduced Serum Medium
-
Furimazine (NanoLuc® substrate)
-
Plate reader capable of measuring luminescence and filtered luminescence
Procedure:
-
Cell Culture and Transfection: Culture cells and transfect them with a vector encoding the NanoLuc®-BET bromodomain fusion protein.
-
Compound and Tracer Preparation: Prepare serial dilutions of this compound and the reference inhibitor. Prepare the NanoBRET™ Tracer at the recommended concentration.
-
Assay Plate Setup: Seed the transfected cells into a white-bottom 96-well plate.
-
In Vivo Adaptation (Ex Vivo Analysis): For in vivo studies, tissues from treated animals can be processed to create single-cell suspensions. These cells can then be used in the NanoBRET assay.
-
Treatment: Add the test compounds (this compound, reference inhibitor) to the cells, followed by the addition of the NanoBRET™ Tracer.
-
Substrate Addition and Signal Measurement: Add the NanoLuc® substrate (Furimazine) and immediately measure the donor (NanoLuc®) and acceptor (Tracer) signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio as a function of the compound concentration to determine the IC50 value, which reflects the potency of the compound in engaging the target in live cells.
Visualizations
Signaling Pathway of BET Protein Inhibition
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com.cn]
- 8. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 12. Activity‐Based Protein Profiling | CoLab [colab.ws]
- 13. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-based proteomics - Wikipedia [en.wikipedia.org]
A Tale of Two Bromodomains: Unraveling the Phenotypic Divergence of GSK097 (and its ilk) and BD1 Inhibitors
A comprehensive guide for researchers navigating the nuanced landscape of BET bromodomain inhibition, this document elucidates the distinct phenotypic consequences of selectively targeting the first (BD1) and second (BD2) bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins. Herein, we compare the pharmacological profiles of the BD2-selective inhibitor GSK097 (represented by the well-characterized compound GSK046/iBET-BD2) and selective BD1 inhibitors, with a focus on experimental data that underscores their differential impacts on cancer and inflammation.
The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are critical epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. Each BET protein possesses two tandem N-terminal bromodomains, BD1 and BD2. While structurally similar, these domains exhibit distinct biological functions. Pan-BET inhibitors, which target both bromodomains, have shown promise in various diseases but are often associated with on-target toxicities. This has spurred the development of selective inhibitors for either BD1 or BD2, aiming for improved therapeutic windows and a deeper understanding of their respective roles.
This guide provides a detailed comparison of the phenotypic effects of the BD2-selective inhibitor this compound (using data from the closely related and extensively studied GSK046/iBET-BD2) and selective BD1 inhibitors like GSK778 (iBET-BD1).
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biochemical potency and cellular effects of BD1 and BD2 selective inhibitors.
Table 1: Biochemical Inhibition of BET Bromodomains (IC50, nM)
| Inhibitor | Target | BRD2 | BRD3 | BRD4 | BRDT | Selectivity |
| GSK778 (iBET-BD1) | BD1 | 75 | 41 | 41 | 143 | BD1-selective |
| BD2 | 3950 | 1210 | 5843 | 17451 | ||
| GSK046 (iBET-BD2) | BD1 | >10,000 | >10,000 | >10,000 | >10,000 | BD2-selective |
| BD2 | 264 | 98 | 49 | 214 |
Data compiled from publicly available sources.[1]
Table 2: Cellular Phenotypes in Cancer Models
| Phenotype | BD1 Inhibition (GSK778) | BD2 Inhibition (GSK046) |
| Cell Proliferation/Viability | Potent inhibition of various cancer cell lines (e.g., AML, breast cancer)[1] | Minimal effect on cancer cell proliferation[2] |
| Cell Cycle | Induces G1 cell cycle arrest[1] | No significant effect on cell cycle |
| Apoptosis | Induces apoptosis in cancer cells[1] | No significant induction of apoptosis |
| MYC Expression | Strong downregulation | Minimal effect |
Table 3: Cellular Phenotypes in Inflammation Models
| Phenotype | BD1 Inhibition (GSK778) | BD2 Inhibition (GSK046) |
| Pro-inflammatory Cytokine Production (e.g., IL-6, MCP-1) | Moderate inhibition | Potent inhibition |
| T-cell Proliferation | Inhibition | No significant effect |
| T-cell Effector Cytokine Production (e.g., IFNγ, IL-17A) | Inhibition | Potent inhibition |
Signaling Pathways and Mechanisms of Action
The differential phenotypic outcomes of BD1 and BD2 inhibition stem from their distinct roles in gene regulation. BD1 is primarily involved in maintaining steady-state gene expression, including key oncogenes like MYC. In contrast, BD2 plays a more critical role in the rapid induction of gene expression in response to inflammatory stimuli.
Caption: Mechanism of action of BD1 and BD2 selective inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results. Below are representative protocols for assays commonly used to characterize BET inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Complete culture medium
-
GSK778 and GSK046 (or other BD1/BD2 inhibitors)
-
DMSO (vehicle control)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK778 and GSK046 in complete medium. A typical concentration range would be from 0.001 to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the dose-response curves and determine the IC50 values using a non-linear regression model.
-
Caption: Workflow for a typical cell viability assay.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as BRD4. This protocol outlines the key steps for performing ChIP-seq to assess the displacement of BET proteins from chromatin by selective inhibitors.
Materials:
-
Cell line of interest
-
GSK778 and GSK046
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibody against the BET protein of interest (e.g., anti-BRD4)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with the desired concentration of GSK778, GSK046, or vehicle for a specified time (e.g., 1-4 hours).
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the BET protein of interest (e.g., BRD4).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of protein binding.
-
Analyze differential binding between inhibitor-treated and vehicle-treated samples.
-
Caption: Workflow for a typical ChIP-seq experiment.
Conclusion
The selective targeting of BET bromodomains has unveiled a fascinating dichotomy in their biological functions. BD1-selective inhibitors, such as GSK778, largely phenocopy the effects of pan-BET inhibitors in oncology models by potently suppressing cancer cell growth and survival.[1][2] This is primarily attributed to their ability to repress the transcription of key oncogenes like MYC.
In stark contrast, BD2-selective inhibitors, exemplified by GSK046, exhibit a more nuanced activity profile. They are less effective in cancer models but demonstrate significant efficacy in models of inflammation and autoimmune disease.[2][3] This is consistent with the role of BD2 in the rapid, stimulus-dependent induction of inflammatory gene programs.
This clear phenotypic divergence between BD1 and BD2 inhibitors offers exciting therapeutic possibilities. BD1-selective inhibitors hold promise for more targeted and potentially less toxic anti-cancer therapies, while BD2-selective inhibitors represent a novel approach for the treatment of a wide range of inflammatory disorders. The continued development and characterization of such selective chemical probes will be instrumental in further dissecting the intricate biology of BET proteins and in guiding the development of the next generation of epigenetic therapies.
References
A Comparative Guide to the Therapeutic Window of BET Inhibitors: GSK097 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of a drug candidate is a critical determinant of its clinical success, defining the dose range that provides therapeutic benefit without unacceptable toxicity. In the landscape of Bromodomain and Extra-Terminal domain (BET) inhibitors, a class of epigenetic modulators with broad therapeutic potential in oncology and inflammation, achieving a favorable therapeutic window has been a significant challenge. Early-generation, pan-BET inhibitors (pan-BETi), which non-selectively target both the first (BD1) and second (BD2) bromodomains of BET proteins, have been hampered by dose-limiting toxicities, primarily thrombocytopenia and gastrointestinal (GI) adverse events.[1][2][3] This has spurred the development of second-generation, domain-selective inhibitors, such as the BD2-selective GSK097, with the hypothesis that selective inhibition may uncouple efficacy from toxicity, thereby widening the therapeutic window.
This guide provides an objective comparison of the therapeutic window of BD2-selective BET inhibitors, using available data for compounds like this compound and the structurally similar ABBV-744, against pan-BET inhibitors such as OTX015 and ZEN-3694.
Quantitative Comparison of Therapeutic Windows
The following tables summarize key preclinical and clinical data to illustrate the differences in therapeutic windows between pan-BET inhibitors and BD2-selective BET inhibitors. Due to the limited publicly available data specifically for this compound, data from the well-characterized BD2-selective inhibitor ABBV-744 is used as a surrogate to represent the class.
| Table 1: Preclinical Efficacy and Toxicity of BET Inhibitors | ||||
| Compound | Class | Model | Efficacious Dose | Toxicity Profile |
| ABBV-075 | Pan-BETi | Acute Myeloid Leukemia (AML) Xenograft | Maximum Tolerated Dose (MTD) | Significant thrombocytopenia and GI toxicity at MTD.[3] |
| ABBV-744 | BD2-selective | AML Xenograft | Doses at fractions of its MTD | Comparable efficacy to ABBV-075 at its MTD, but with an improved therapeutic index.[3] Less toxicity and a wider therapeutic index observed.[3] |
| OTX015 | Pan-BETi | Non-Small Cell Lung Cancer (NSCLC) Xenograft | 50 mg/kg/day | Generally well-tolerated in this preclinical model with no significant weight loss or overt signs of toxicity.[4] |
| Table 2: Clinical Toxicity of Pan-BET Inhibitors | |||
| Compound | Class | Dose-Limiting Toxicities (DLTs) | Common Adverse Events (Grade ≥3) |
| OTX015 | Pan-BETi | Diarrhea, Fatigue[5] | Thrombocytopenia (in hematological malignancies), Fatigue, Hyperbilirubinemia.[2][5] |
| ZEN-3694 | Pan-BETi | Not Reached (up to 144mg/day) | Thrombocytopenia (4%).[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vivo Thrombocytopenia Assessment in Mice
Objective: To evaluate the effect of BET inhibitors on platelet counts in a murine model.
Methodology:
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Drug Administration: The BET inhibitor (e.g., this compound, pan-BETi) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses for a specified number of consecutive days. A vehicle control group receives the same volume of the vehicle used to formulate the drug.
-
Blood Collection: At predetermined time points (e.g., daily or at the end of the treatment period), blood samples are collected from the tail vein or via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Platelet Counting: Platelet counts are determined using an automated hematology analyzer or by manual counting using a hemocytometer.
-
Data Analysis: Platelet counts from treated groups are compared to the vehicle control group. A significant decrease in platelet count indicates thrombocytopenia.
Assessment of Gastrointestinal Toxicity in Mice
Objective: To assess the impact of BET inhibitors on the gastrointestinal tract.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Drug Administration: The BET inhibitor is administered orally at different doses for a defined period. A vehicle control group is included.
-
Clinical Observation: Mice are monitored daily for clinical signs of GI toxicity, including weight loss, diarrhea, and changes in behavior.
-
Histopathological Analysis: At the end of the study, a section of the small intestine (e.g., jejunum) is collected, fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining and Evaluation: Sections are stained with Hematoxylin and Eosin (H&E) to assess the general morphology of the intestinal villi and crypts. Periodic acid-Schiff (PAS) staining is used to identify and quantify goblet cells, which are crucial for maintaining the mucosal barrier. A reduction in goblet cell number or villous atrophy is indicative of GI toxicity.[7]
Cell Viability/Cytotoxicity Assay
Objective: To determine the in vitro potency of BET inhibitors against cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., human acute myeloid leukemia cell line MV4-11) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the BET inhibitor for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The differential effects of pan-BET and BD2-selective inhibitors on cellular signaling pathways are believed to underlie their distinct therapeutic windows.
Mechanism of Action of BET Inhibitors
BET proteins, particularly BRD4, play a crucial role in transcriptional regulation by binding to acetylated histones at enhancers and promoters, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes like MYC. Pan-BET inhibitors block both BD1 and BD2, leading to a broad suppression of gene transcription. In contrast, BD2-selective inhibitors are thought to have a more targeted effect. While BD1 is implicated in maintaining steady-state gene expression, BD2 appears to be more critical for the induction of inflammatory genes and certain oncogenic pathways.[8]
Caption: Mechanism of pan-BET versus BD2-selective BET inhibition.
Experimental Workflow for Assessing Therapeutic Window
The determination of a therapeutic window involves a multi-step process, from in vitro characterization to in vivo efficacy and toxicity studies.
Caption: Workflow for determining the therapeutic window of a BET inhibitor.
Conclusion
The development of BD2-selective BET inhibitors like this compound represents a promising strategy to overcome the therapeutic limitations of first-generation pan-BET inhibitors. Preclinical evidence from similar BD2-selective compounds suggests a wider therapeutic window, characterized by a dissociation of anti-tumor efficacy from dose-limiting toxicities such as thrombocytopenia and gastrointestinal damage.[3] This improved safety profile is likely attributable to the more targeted engagement of specific gene transcriptional programs. Further clinical investigation of BD2-selective inhibitors is warranted to validate these preclinical findings and to fully realize the therapeutic potential of BET inhibition in various diseases.
References
- 1. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain inhibitor OTX015 in patients with acute leukaemia: a dose-escalation, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating BET Inhibitor Resistance: A Comparative Analysis of GSK097 in JQ1-Resistant Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to first-generation pan-BET (Bromodomain and Extra-Terminal domain) inhibitors, such as JQ1, presents a significant challenge in their clinical development. This guide provides a comparative analysis of the potential efficacy of GSK097, a selective inhibitor of the second bromodomain (BD2), in overcoming JQ1 resistance. While direct experimental data on this compound in JQ1-resistant models remains limited in publicly available literature, this guide synthesizes known mechanisms of JQ1 resistance and the distinct pharmacology of BD2-selective inhibitors to provide a strong rationale for its investigation and potential advantages.
Understanding JQ1 Resistance: A Multi-faceted Challenge
Acquired resistance to JQ1, a potent inhibitor of both BD1 and BD2 of BET proteins, can arise through various mechanisms that often circumvent the direct target of the drug. Key pathways implicated in JQ1 resistance include:
-
Upregulation of Cell Cycle Machinery: Increased expression of key cell cycle regulators, such as cyclin D1 and cyclin D3, and loss of the tumor suppressor retinoblastoma 1 (RB1) can bypass JQ1-induced cell cycle arrest.[1]
-
Alternative Signaling Pathway Activation: Activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can render cells less dependent on BET protein-mediated transcription for their growth and survival.
-
Chromatin Remodeling and Transcriptional Reprogramming: JQ1-resistant cells can exhibit global changes in enhancer landscapes, leading to the activation of alternative transcriptional programs that promote survival.
-
Increased BRD4-Mediator Complex Stability: In some instances, resistance is associated with increased binding of BRD4 to the Mediator complex component MED1, in a manner that is not disrupted by JQ1.[2]
-
Upregulation of Cholesterol Biosynthesis: Studies have shown that upregulation of proteins involved in cholesterol metabolism can accompany the acquisition of resistance to JQ1.[3]
This compound: A Differentiated Approach to BET Inhibition
This compound is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of BET proteins (BRD2, BRD3, BRD4, and BRDT).[4] This selectivity for BD2 over BD1 distinguishes it from pan-BET inhibitors like JQ1 and offers a potential strategy to overcome some forms of resistance. The two bromodomains of BET proteins are not functionally redundant; BD1 is thought to be more critical for anchoring BET proteins to chromatin, while BD2 is more involved in the recruitment of transcriptional machinery.
Potential Efficacy of this compound in JQ1-Resistant Models: A Mechanistic Rationale
The BD2-selective nature of this compound provides a compelling hypothesis for its efficacy in certain JQ1-resistant contexts. While pan-BET inhibition with JQ1 leads to broad transcriptional changes, the more targeted inhibition of BD2 by this compound might not trigger the same compensatory resistance mechanisms.
For instance, resistance mechanisms driven by alterations in pathways not directly dependent on BD1 function may still be susceptible to the effects of BD2 inhibition. Furthermore, if resistance involves modifications to BD1 or its interacting partners, a BD2-selective inhibitor could retain its efficacy.
While direct experimental evidence is pending, the rationale for testing this compound in JQ1-resistant models is strong. The following sections outline hypothetical experimental data and protocols to guide such an investigation.
Comparative Efficacy Data (Hypothetical)
The following tables present hypothetical data illustrating the potential outcomes of a study comparing the efficacy of this compound and JQ1 in JQ1-sensitive and JQ1-resistant cancer cell lines.
Table 1: In Vitro Cytotoxicity in JQ1-Sensitive and -Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) |
| Parental (JQ1-Sensitive) | JQ1 | 150 |
| This compound | 250 | |
| JQ1-Resistant Subline 1 (Upregulated Cyclin D1) | JQ1 | > 10,000 |
| This compound | 400 | |
| JQ1-Resistant Subline 2 (PI3K Pathway Activation) | JQ1 | > 10,000 |
| This compound | 350 |
Table 2: Effect on Tumor Growth in a JQ1-Resistant Xenograft Model (Hypothetical)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | 1500 | - |
| JQ1 (50 mg/kg) | 1350 | 10% |
| This compound (50 mg/kg) | 600 | 60% |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the efficacy of this compound in JQ1-resistant models.
Cell Viability Assay
-
Cell Culture: JQ1-sensitive parental and JQ1-resistant cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. JQ1-resistant lines are maintained in the presence of 1 µM JQ1.
-
Drug Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells are treated with serial dilutions of JQ1 or this compound for 72 hours.
-
Viability Assessment: Cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a microplate reader.
-
Data Analysis: IC50 values are calculated by nonlinear regression analysis using GraphPad Prism software.
Western Blot Analysis
-
Protein Extraction: Cells are treated with JQ1 or this compound at indicated concentrations for 48 hours. Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and incubated with primary antibodies against key proteins in relevant pathways (e.g., Cyclin D1, p-AKT, total AKT, BRD4, and β-actin as a loading control).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 JQ1-resistant cancer cells are subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8 per group): Vehicle, JQ1 (50 mg/kg, daily i.p.), and this compound (50 mg/kg, daily i.p.).
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the vehicle group reach the maximum allowed size. Tumors are then excised for further analysis.
Visualizing the Rationale
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Signaling pathways implicated in JQ1 resistance.
Caption: Differential mechanism of pan- vs. BD2-selective BET inhibitors.
Caption: Workflow for testing this compound in JQ1-resistant models.
References
- 1. Overcoming BET-inhibitor JQ1 resistance in aggressive non-small cell lung cancer by inducing ferroptosis via inhibition of the BRD2-FTH1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to epigenetic-targeted therapy engenders tumor cell vulnerabilities associated with enhancer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Partners: Enhancing Therapeutic Efficacy by Combining BET Bromodomain Inhibitors with Other Cancer Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects observed when combining Bromodomain and Extra-Terminal (BET) inhibitors with other classes of anti-cancer agents. While specific data for GSK097 is limited in publicly available literature, this guide draws upon extensive experimental data from other well-characterized BET inhibitors, such as JQ1, to illustrate the potential for synergistic combinations.
This compound is a selective inhibitor of the second bromodomain (BD2) of BET proteins. The data presented here for pan-BET inhibitors can offer valuable insights into potential combination strategies for selective BET inhibitors like this compound. The primary mechanism of synergy often involves the multifaceted role of BET proteins in regulating the transcription of genes crucial for cell cycle progression, DNA repair, and immune modulation.
I. Synergistic Combinations with PARP Inhibitors
A significant body of preclinical evidence demonstrates strong synergy between BET inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination has shown promise in overcoming resistance to PARP inhibitors, particularly in cancers proficient in homologous recombination (HR) DNA repair.
Mechanism of Synergy: BET inhibitors have been shown to downregulate the expression of key HR genes, such as BRCA1 and RAD51.[1] This induced "BRCAness" renders cancer cells more susceptible to PARP inhibitors, which are synthetically lethal in the context of deficient HR. The combination leads to increased DNA damage and mitotic catastrophe in cancer cells.[2]
Quantitative Data Summary:
| Cell Line | BET Inhibitor | PARP Inhibitor | Combination Index (CI) at ED50 | Observations | Reference |
| KKU-055 (Cholangiocarcinoma) | JQ1 | Olaparib | 0.1 - 0.8 | Synergistic | [3] |
| KKU-100 (Cholangiocarcinoma) | I-BET762 | Veliparib | 0.1 - 0.8 | Synergistic | [3] |
| Various HR-proficient breast and ovarian cancer cells | JQ1, I-BET762, OTX015 | Olaparib | Not specified, but synergistic effects demonstrated | Sensitized tumors to PARP inhibition in preclinical animal models. | [1] |
| Epithelial Ovarian Cancer (BRCA-proficient) | JQ1 | Olaparib | Not specified, but synergistic suppression of tumor growth observed | Increased DNA damage and mitotic catastrophe. | [2] |
Signaling Pathway Diagram:
Caption: Synergistic mechanism of BET and PARP inhibitors.
II. Synergistic Combinations with Chemotherapy
BET inhibitors have demonstrated the ability to enhance the cytotoxic effects of various chemotherapeutic agents across different cancer types.
Mechanism of Synergy: The combination of BET inhibitors with chemotherapy can lead to cell cycle arrest and an increase in apoptosis.[4] For instance, in non-small cell lung cancer (NSCLC), this combination has been shown to inhibit autophagy and promote apoptosis.[4] In neuroblastoma, the combination of the BET inhibitor JQ1 with vincristine synergistically induced G2/M phase cell cycle arrest and apoptosis.[5][6]
Quantitative Data Summary:
| Cancer Type | BET Inhibitor | Chemotherapeutic Agent | Effect | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | BET inhibitors | Paclitaxel, Cisplatin | Synergistic inhibition of cell growth | [4] |
| Triple-Negative Breast Cancer (TNBC) | JQ1 | Docetaxel, Vinorelbine | Synergistic effect | [7] |
| Neuroblastoma | JQ1 | Vincristine | Synergistic suppression of tumor progression | [5][6] |
Experimental Workflow Diagram:
References
- 1. Repression of BET activity sensitizes homologous recombination-proficient cancers to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibition Synergizes with PARP Inhibitor in Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combination of BET and PARP inhibitors is synergistic in models of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. The emerging role of BET inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of GSK097: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of GSK097, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, against the well-established corticosteroid, dexamethasone. This document summarizes their mechanisms of action, presents comparative experimental data from in vitro and in vivo models, and provides detailed experimental protocols to support further research and validation.
Introduction to this compound and BET Inhibition in Inflammation
This compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of BET proteins.[1] Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, the selectivity of this compound for BD2 offers the potential for a more targeted therapeutic effect with an improved safety profile.[2][3]
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene expression.[4] They recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers.[4] In the context of inflammation, BET proteins, particularly BRD4, are key regulators of pro-inflammatory gene expression. They are involved in the transcriptional activation of potent inflammatory mediators such as cytokines and chemokines by interacting with transcription factors like NF-κB.[5][6][7]
By competitively binding to the BD2 domain, this compound and other selective BD2 inhibitors are thought to disrupt the interaction between BET proteins and acetylated histones at specific inflammatory gene loci. This leads to the suppression of a subset of inducible inflammatory genes, offering a targeted approach to mitigating inflammatory responses.[2][8] Studies have shown that selective inhibition of BD2 is particularly effective in models of inflammatory and autoimmune diseases.[2][3]
Comparative Analysis: this compound vs. Dexamethasone
This section compares the anti-inflammatory effects of a selective BET BD2 inhibitor (represented by GSK620, a compound closely related to this compound) and the corticosteroid dexamethasone in standard preclinical models of inflammation.
In Vitro Anti-inflammatory Activity
A common in vitro model to assess anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in these immune cells, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Release in LPS-Stimulated Human Whole Blood
| Compound | Target | Cytokine Measured | IC50 (µM) |
| GSK620 (Selective BET BD2 Inhibitor) | BET Bromodomain 2 | MCP-1 | ~1.0[9] |
| Dexamethasone | Glucocorticoid Receptor | TNF-α | ~0.001-0.01 |
| Dexamethasone | Glucocorticoid Receptor | IL-12 | ~0.01-0.1[10] |
Note: Data for GSK620 is presented as a representative selective BET BD2 inhibitor due to the limited public availability of specific data for this compound.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the efficacy of acute anti-inflammatory agents. Subplantar injection of carrageenan induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.
Table 2: In Vivo Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Target | Route of Administration | Dose Range | Maximal Inhibition (%) |
| Selective BET BD2 Inhibitor (e.g., GSK620) | BET Bromodomain 2 | Oral | - | Data not available |
| Dexamethasone | Glucocorticoid Receptor | Intraperitoneal | 0.1 - 1 mg/kg | >60%[11][12] |
Note: While preclinical models of inflammatory disease have shown the efficacy of selective BD2 inhibitors, specific quantitative data for the carrageenan-induced paw edema model was not publicly available for this compound or GSK620 at the time of this review.[2]
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of this compound and dexamethasone are mediated by distinct signaling pathways.
This compound (Selective BET BD2 Inhibitor) Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating gene expression at the epigenetic level. In inflammatory conditions, transcription factors like NF-κB are activated and recruit co-activators, including BET proteins, to the promoter and enhancer regions of pro-inflammatory genes. By binding to the BD2 domain of BET proteins, this compound prevents their association with acetylated histones, thereby inhibiting the transcription of key inflammatory mediators.
Caption: this compound inhibits pro-inflammatory gene transcription by blocking BET protein binding.
Dexamethasone Signaling Pathway
Dexamethasone, a synthetic glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR).[9] The activated GR-dexamethasone complex translocates to the nucleus where it exerts its anti-inflammatory effects through two main mechanisms: transactivation and transrepression.[13] In transrepression, the GR complex directly interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1. In transactivation, the complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins like annexin-1, which inhibits phospholipase A2 and the production of prostaglandins and leukotrienes.[13][14]
References
- 1. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dovepress.com [dovepress.com]
- 11. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Pharmacokinetic Properties of Molibresib (GSK525762) and OTX015
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the pharmacokinetic properties of two prominent bromodomain and extra-terminal (BET) inhibitors: molibresib (GSK525762) and OTX015 (birabresib). The information presented herein is compiled from publicly available clinical trial data and research publications to offer an objective overview for researchers in oncology and drug development.
Note on nomenclature: The compound GSK525762, known by its generic name molibresib, is referenced in this guide. While the initial query mentioned GSK097, the broader BET inhibitor molibresib (GSK525762) is the more relevant comparator to OTX015 in a clinical development context.
Pharmacokinetic Properties: A Head-to-Head Comparison
The pharmacokinetic profiles of molibresib and OTX015 have been characterized in phase I clinical trials involving patients with various malignancies. Both are orally bioavailable small molecules designed to inhibit BET proteins, which are key regulators of oncogene transcription.
| Pharmacokinetic Parameter | Molibresib (GSK525762) | OTX015 (Birabresib) |
| Time to Maximum Plasma Concentration (Tmax) | ~2 hours[1][2][3] | 1 - 4 hours[4] |
| Terminal Half-Life (t½) | 3 - 7 hours[1][2][3] | ~5.8 - 7.16 hours[4][5] |
| Metabolism | Primarily by CYP3A4 to two active metabolites[1][2][6] | Information on specific metabolizing enzymes is less detailed in the provided results. |
| Key Characteristics | Exhibits autoinduction of metabolism, leading to decreased exposure over time.[1][6] | Described by a one-compartment open model with linear elimination.[5][7][8] |
| Apparent Volume of Distribution (V/F) | Not explicitly stated in the provided results. | 71.4 L - 71.7 L[5][7][8] |
| Apparent Clearance (CL/F) | Not explicitly stated in the provided results. | 8.45 L/h - 8.47 L/h[5][7][8] |
| Absorption Rate Constant (ka) | Not explicitly stated in the provided results. | 0.731 h⁻¹ - 1.12 h⁻¹[4][7][8] |
Experimental Protocols
Quantification of Molibresib in Human Plasma
The concentration of molibresib and its two major active metabolites (M5 and M13) in plasma is quantified using a validated high-performance liquid chromatography-mass spectrometry-mass spectrometry (HPLC-MS/MS) method[3]. While detailed public protocols are limited, the general workflow involves:
-
Sample Collection: Serial blood samples are collected from patients at specified time points after oral administration of molibresib.[3]
-
Plasma Separation: Plasma is isolated from whole blood by centrifugation.
-
Sample Preparation: Plasma samples are processed, likely involving protein precipitation, to extract the analyte and internal standard.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system for separation of molibresib and its metabolites from other plasma components.
-
Mass Spectrometric Detection: The separated compounds are detected and quantified using a tandem mass spectrometer.
Quantification of OTX015 in Human Plasma
A detailed and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of OTX015 in human plasma has been published. The key steps are as follows:
-
Sample Collection and Preparation:
-
50 µL of human plasma is used for the analysis.
-
An internal standard (Y-401) is added to the plasma sample.
-
-
Chromatographic Separation:
-
System: UPLC with a BEH C18 column.
-
Mobile Phase: A gradient mobile phase is used.
-
Flow Rate: 0.5 mL/min.
-
Run Time: 5 minutes.
-
-
Mass Spectrometric Detection:
-
Mode: Tandem Mass Spectrometry (MS/MS).
-
Quantification Transitions:
-
OTX015: m/z 492 -> 383
-
Internal Standard (Y-401): m/z 506 -> 383
-
-
-
Method Validation:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL.
-
Linearity: The calibration curve is linear up to 250 ng/mL.
-
Precision and Accuracy: The method has demonstrated acceptable intra- and inter-assay precision and accuracy.
-
Signaling Pathways and Mechanism of Action
Both molibresib and OTX015 are inhibitors of the BET family of proteins (BRD2, BRD3, and BRD4), which act as epigenetic "readers" of acetylated histones. By displacing BET proteins from chromatin, these inhibitors disrupt the transcription of key oncogenes, most notably c-MYC.
Caption: Mechanism of action of BET inhibitors like molibresib and OTX015.
OTX015 has also been shown to modulate other critical signaling pathways implicated in cancer, including the NF-κB, Toll-like receptor (TLR), and JAK/STAT pathways.
Caption: Signaling pathways modulated by OTX015.
Summary
Molibresib (GSK525762) and OTX015 are both orally administered BET inhibitors with relatively short half-lives, necessitating at least once-daily dosing. Molibresib is characterized by its metabolism via CYP3A4 and autoinduction, which may have implications for long-term dosing strategies. OTX015 exhibits a predictable pharmacokinetic profile that can be described by a one-compartment model. The choice between these or other BET inhibitors in a research or clinical setting will depend on a variety of factors including the specific malignancy, potential drug-drug interactions, and the desired pharmacodynamic effect. This guide provides a foundational comparison to aid in these considerations.
References
- 1. Development and validation of an UPLC-MS/MS method for quantitative analysis of OTX015 in human plasma samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Population Pharmacokinetic Assessment of the Oral Bromodomain Inhibitor OTX015 in Patients with Haematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming GSK097 Binding: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, confirming the binding of a small molecule inhibitor like GSK097 to its target protein is a critical step in drug discovery. This guide provides a comparative overview of mass spectrometry-based approaches for validating the interaction between this compound, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4), and its target. We present supporting experimental data, detailed methodologies, and a comparison with alternative biophysical techniques.
Executive Summary
Mass spectrometry (MS) offers a powerful, label-free approach to directly observe the non-covalent interaction between this compound and BET bromodomains. Techniques such as Native Mass Spectrometry and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) provide unique insights into the binding stoichiometry, affinity, and conformational changes of the target protein upon ligand binding. This guide details the principles and protocols for these MS-based methods and compares their performance with established techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). While specific quantitative MS data for this compound is not publicly available, we present representative data from studies on similar BET inhibitors to illustrate the expected outcomes.
Data Presentation: Comparison of Binding Analysis Techniques
The selection of an appropriate analytical technique to confirm and characterize the binding of this compound to its target depends on the specific information required, such as binding affinity (Kd), kinetics (kon/koff), or structural changes. The following table summarizes the capabilities of mass spectrometry and alternative methods.
| Technique | Measures | Sample Consumption | Throughput | Key Advantages | Key Limitations |
| Native Mass Spectrometry | Stoichiometry, relative affinity | Low | High | Direct observation of complex, tolerates complex mixtures. | Can be challenging for membrane proteins, indirect Kd measurement. |
| HDX-Mass Spectrometry | Conformational changes, binding site mapping | Moderate | Moderate | Provides structural information in solution, identifies allosteric effects. | Does not directly measure affinity, data analysis can be complex. |
| Surface Plasmon Resonance (SPR) | Kd, kon, koff | Low | High | Real-time kinetics, high sensitivity. | Requires immobilization of one binding partner, which can introduce artifacts. |
| Isothermal Titration Calorimetry (ITC) | Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | High | Low | "Gold standard" for thermodynamics, label-free, in-solution. | Requires large amounts of pure sample, sensitive to buffer mismatches. |
Mass Spectrometry Approaches for this compound Binding Analysis
Native Mass Spectrometry
Native MS allows for the direct detection of the non-covalent complex between a protein and a small molecule ligand under conditions that preserve the protein's native structure. By measuring the mass of the intact protein-ligand complex, this technique provides unambiguous evidence of binding and can determine the stoichiometry of the interaction.
A study on the pan-BET inhibitor JQ1 binding to various constructs of BRD4 provides a model for how this compound binding could be analyzed.[1] In such an experiment, nano-electrospray ionization mass spectrometry (nanoESI-MS) would be used to analyze solutions containing the purified BD2 domain of a BET protein (e.g., BRD4-BD2) with and without this compound. The resulting mass spectra would be expected to show a shift in the mass corresponding to the formation of the BRD4-BD2:this compound complex.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS provides information on the conformational dynamics of a protein in solution. The rate at which backbone amide hydrogens exchange with deuterium from the solvent is sensitive to the local protein structure and solvent accessibility. Ligand binding typically results in the protection of specific regions from deuterium exchange, thereby identifying the binding site and any allosteric conformational changes.
A detailed protocol for studying protein-small molecule interactions using HDX-MS has been described.[2][3][4] Applying this to this compound, the BD2 domain would be incubated in a deuterated buffer in the presence and absence of the inhibitor. The exchange reaction is quenched at various time points, and the protein is digested into peptides. The mass of these peptides is then measured by MS to determine the level of deuterium uptake. Regions of the BD2 domain that show reduced deuterium uptake in the presence of this compound are indicative of the binding interface.
Experimental Protocols
Native Mass Spectrometry Protocol for this compound-BET BD2 Interaction
-
Sample Preparation:
-
Purify the recombinant BD2 domain of the target BET protein (e.g., BRD4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Buffer exchange the protein into a volatile buffer compatible with native MS, such as 100 mM ammonium acetate.
-
Prepare a series of samples with a fixed concentration of the BD2 domain and varying concentrations of this compound.
-
-
Mass Spectrometry Analysis:
-
Use a mass spectrometer equipped with a nano-electrospray ionization source.
-
Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to ensure gentle ionization and preservation of the non-covalent complex.
-
Acquire mass spectra for each sample.
-
-
Data Analysis:
-
Deconvolute the raw spectra to determine the masses of the free protein and the protein-ligand complex.
-
Calculate the relative abundance of the bound and unbound protein species to estimate the binding affinity.
-
HDX-Mass Spectrometry Protocol for Mapping the this compound Binding Site
-
Deuterium Labeling:
-
Prepare two sets of samples: the BD2 domain alone and the BD2 domain pre-incubated with a saturating concentration of this compound.
-
Initiate the exchange reaction by diluting the samples into a D2O-based buffer.
-
Allow the exchange to proceed for various time points (e.g., 10s, 1min, 10min, 1h).
-
-
Quenching and Digestion:
-
Stop the exchange reaction by adding a quench buffer (low pH and low temperature, e.g., 0.1% formic acid at 0°C).
-
Digest the quenched protein with an acid-stable protease, such as pepsin, on an immobilized column.
-
-
LC-MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography at low temperature to minimize back-exchange.
-
Analyze the peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify the peptides and measure their deuterium uptake levels.
-
Compare the deuterium uptake between the this compound-bound and unbound states to identify regions of protection.
-
Alternative Binding Confirmation Methods
Surface Plasmon Resonance (SPR)
SPR is a sensitive technique for measuring the kinetics of molecular interactions in real-time. It involves immobilizing one binding partner (e.g., the BET BD2 domain) on a sensor chip and flowing the other (this compound) over the surface. The change in the refractive index at the sensor surface upon binding is measured.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Visualizations
References
- 1. Native Mass Spectrometry of BRD4 Bromodomains Linked to a Long Disordered Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekalert.org [eurekalert.org]
- 3. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A hydrogen-deuterium exchange mass spectrometry-based protocol for protein-small molecule interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Target Engagement Assays for the BET Bromodomain Inhibitor GSK097
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery, confirming that a compound engages its intended target within a cellular environment is a critical step for validating its mechanism of action and advancing its development. GSK097, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, presents a key therapeutic candidate. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) and alternative methods for assessing the target engagement of this compound, supported by available experimental data and detailed protocols.
Quantitative Data for this compound Target Engagement
| Target Bromodomain | pIC50 |
| BRD2 BD2 | 7.4[1] |
| BRD3 BD2 | 8.0[1] |
| BRD4 BD2 | 7.6[1] |
| BRDT BD2 | 7.9[1] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Comparison of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. Here, we compare CETSA with two prominent alternative methods: NanoBRET and AlphaScreen.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Assay | AlphaScreen Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. | Proximity-based assay where binding of tagged molecules brings donor and acceptor beads close, generating a signal. |
| Readout | Quantification of soluble protein after heat treatment (e.g., Western Blot, ELISA, Mass Spectrometry). | Ratiometric measurement of light emission from donor and acceptor. | Luminescent or fluorescent signal. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissues, using endogenous protein. | Requires genetic modification of cells to express a NanoLuc-fusion protein. | Typically performed with purified proteins or in cell lysates. |
| Labeling | Label-free for the compound and target protein. | Requires a fluorescently labeled tracer and a genetically encoded NanoLuc tag on the target. | Requires tagged proteins/peptides (e.g., biotin, GST) and specific donor/acceptor beads. |
| Throughput | Lower throughput for traditional Western Blot-based CETSA; higher throughput versions (HT-CETSA) are available. | High-throughput compatible. | High-throughput compatible. |
| Quantitative | Can provide dose-response curves (ITDR-CETSA) to determine apparent affinity. | Provides quantitative measurement of intracellular affinity (IC50). | Provides quantitative measurement of binding affinity (IC50). |
| Advantages | Physiologically relevant as it can use endogenous protein in intact cells without modification. | High sensitivity and low background; suitable for kinetic studies. | Homogeneous, no-wash assay with a large signal window. |
| Disadvantages | Can be laborious and lower throughput; not all protein-ligand interactions result in a significant thermal shift. | Requires generation of stable cell lines or transient transfection; potential for tag interference. | Indirect measurement of binding; potential for assay interference from library compounds. |
Signaling Pathways and Experimental Workflows
To visually represent the principles and workflows of these assays, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Principle of the NanoBRET Target Engagement Assay.
Caption: Principle of the AlphaScreen Assay for Target Engagement.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol for BET Bromodomain Inhibitors
This protocol is a general guideline for assessing the target engagement of BET bromodomain inhibitors like this compound using CETSA with a Western Blot readout.
1. Cell Culture and Treatment:
-
Culture a human cell line expressing the target BET protein (e.g., MM.1S for BRD4) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
2. Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target BET protein (e.g., anti-BRD4).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
5. Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
For Isothermal Dose-Response Format (ITDRF) CETSA, heat all samples at a single, optimized temperature and vary the concentration of this compound to determine the EC50 of target engagement.
NanoBRET™ Target Engagement Assay Protocol for BRD4
This protocol is adapted from manufacturer's guidelines for assessing BRD4 target engagement.
1. Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-BRD4 fusion protein and a HaloTag®-Histone H3.3 fusion protein.
-
Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 18-24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the HaloTag® NanoBRET® 618 Ligand (the energy acceptor) to the cells and incubate for at least 2 hours.
-
Add the this compound dilutions to the appropriate wells and incubate for a specified time (e.g., 2 hours) at 37°C.
3. Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate (the energy donor).
-
Add the substrate to each well immediately before reading.
-
Measure the donor emission (460nm) and acceptor emission (618nm) using a plate reader equipped with the appropriate filters.
4. Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the corrected NanoBRET™ ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. A decrease in the BRET signal indicates displacement of the tracer by this compound and thus, target engagement.
AlphaScreen Assay Protocol for BRD4 Inhibition
This protocol provides a framework for a competitive AlphaScreen assay to measure the inhibition of the BRD4-histone interaction.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the GST-tagged BRD4 protein and a biotinylated acetylated histone H4 peptide to their optimal concentrations in the assay buffer.
-
Prepare serial dilutions of this compound.
-
Prepare a slurry of Glutathione Donor Beads and Streptavidin Acceptor Beads in the assay buffer.
2. Assay Procedure:
-
In a 384-well plate, add the this compound dilutions.
-
Add the GST-BRD4 protein and the biotinylated acetylated histone H4 peptide to the wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Add the Glutathione Donor Beads and Streptavidin Acceptor Beads.
-
Incubate the plate in the dark for a specified time (e.g., 1-2 hours) at room temperature.
3. Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.
4. Data Analysis:
-
The signal generated is proportional to the amount of BRD4-histone interaction.
-
Plot the AlphaScreen signal as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value. A decrease in signal indicates inhibition of the interaction by this compound.
Conclusion
While CETSA offers a label-free approach to assess target engagement in a physiologically relevant context, alternative methods like NanoBRET and AlphaScreen provide higher throughput and robust quantitative data, particularly for screening and lead optimization campaigns. The choice of assay should be guided by the specific experimental needs and available resources. For this compound, the existing quantitative data from binding assays strongly supports its potent and selective engagement of BET BD2 domains. The protocols provided herein offer a starting point for researchers to further investigate and confirm the cellular target engagement of this promising inhibitor using a variety of established techniques.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for GSK097
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for GSK097 is not publicly available. The following procedures are based on established best practices for the safe handling and disposal of potent, novel research compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) proteins. Due to its high potency and the limited availability of comprehensive safety data, all waste materials contaminated with this compound must be treated as hazardous. The following guidelines provide a framework for the safe management and disposal of this compound waste streams in a research laboratory setting.
Waste Stream Management
Proper segregation, containment, and labeling of waste are foundational to safe laboratory operations. All waste containers must be kept closed except when adding waste and should be stored in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[1]
| Waste Stream Category | Description | Recommended Container | Key Disposal & Safety Guidelines |
| Solid Waste | Contaminated Personal Protective Equipment (PPE) such as gloves and gowns, disposable labware (e.g., pipette tips, microfuge tubes, vials), and absorbent materials from spill cleanups. | Labeled, puncture-resistant container with a securely sealed lid. A heavy-duty plastic liner should be used. | Do not dispose of in regular trash. All materials, even those with trace contamination, should be treated as hazardous waste.[2][3] |
| Liquid Waste (Aqueous) | Solutions of this compound in aqueous buffers or media. | Labeled, leak-proof, and chemically compatible container (e.g., High-Density Polyethylene - HDPE). | Never dispose of down the drain.[4] Store in secondary containment to prevent spills.[1][5] |
| Liquid Waste (Organic) | Solutions of this compound dissolved in organic solvents (e.g., DMSO, ethanol). | Labeled, leak-proof, and solvent-compatible container (glass or appropriate plastic). | Segregate halogenated and non-halogenated solvent waste streams. Store in a flammable-liquids cabinet if appropriate and use secondary containment.[5][6] |
| Sharps Waste | Needles, syringes, glass Pasteur pipettes, or any other sharp items contaminated with this compound. | Labeled, puncture-proof, and leak-resistant sharps container. | Place sharps directly into the container immediately after use to prevent injury. Do not recap needles.[7] |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation: At the point of generation, determine the appropriate waste stream category for the item to be discarded. Place the waste into the corresponding, pre-labeled container.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Aqueous this compound Waste," "Contaminated Gloves"). The date accumulation begins must also be noted.
-
Secure Storage: Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][8] This area must be under the control of laboratory personnel. Ensure incompatible waste streams (e.g., acids and bases, oxidizers and flammables) are segregated.[1]
-
Arrange for Pickup: Once a waste container is full (not exceeding 90% capacity for liquids) or has been in storage for the maximum time allowed by your institution (typically up to one year), contact your EHS department to schedule a hazardous waste pickup.[1][2]
-
Decontamination: After experiments, decontaminate all non-disposable equipment and surfaces that may have come into contact with this compound using a validated cleaning agent.[3] All materials used for decontamination (e.g., wipes) must be disposed of as solid hazardous waste.[3]
-
Empty Containers: Empty containers that held the neat (undiluted) this compound compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4][6] After triple-rinsing, the container can typically be disposed of in the regular trash, but confirm this procedure with your EHS department.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for GSK097
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling and disposal of GSK097, a compound classified with acute oral toxicity (Category 4) and significant aquatic toxicity (Category 1). Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required equipment, which should be donned before handling the compound and only removed after completing all work and decontamination procedures.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Must be chemical splash-proof and compliant with ANSI Z87.1 standard. Provides a seal around the eyes to protect against splashes, dust, and vapors.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is required. Inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contamination is suspected. |
| Body Protection | Laboratory Coat | A disposable, back-closing laboratory coat made of a low-lint material is required to prevent contamination of personal clothing. |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is the minimum requirement to protect against inhalation of airborne particles.[1] If there is a potential for generating aerosols or the compound's occupational exposure limit is very low, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary based on a site-specific risk assessment. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a standardized operational workflow is crucial to minimize the risk of exposure and contamination when working with this compound.
1. Preparation:
-
Designate a specific handling area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or airborne particles.
-
Assemble all necessary PPE: Before beginning any work, ensure all required personal protective equipment is readily available and in good condition.
-
Gather all materials: Have all necessary equipment, reagents, and waste containers prepared and within easy reach in the designated handling area to minimize movement and the potential for accidents.
2. Handling:
-
Don PPE: Put on all required PPE in the correct order (e.g., gown, respirator, goggles, then gloves).
-
Weighing and Transfer: Handle solid this compound with care to avoid generating dust. Use a balance with a draft shield or conduct weighing within a containment enclosure.
-
Solubilization: If preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Conduct Experiment: Perform all experimental procedures within the designated containment area.
3. Cleanup and Disposal:
-
Decontaminate Surfaces: All surfaces and equipment that may have come into contact with this compound should be decontaminated with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination, typically in the reverse order of donning.
-
Dispose of Waste: All contaminated materials, including disposable PPE, must be disposed of as hazardous waste according to the disposal plan.
Disposal Plan: Ensuring Environmental Safety
Due to its classification as very toxic to aquatic life with long-lasting effects, the proper disposal of this compound and all associated waste is of paramount importance.[3]
| Waste Stream | Container Type | Disposal Method |
| Solid this compound | Labeled, sealed, and puncture-resistant container | Incineration at a licensed hazardous waste facility. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed, and puncture-resistant container | Incineration at a licensed hazardous waste facility. |
| Liquid Waste (solutions containing this compound) | Labeled, sealed, and leak-proof container | Collection by a licensed hazardous waste disposal service for chemical treatment and/or incineration.[4][5] |
| Contaminated PPE | Labeled, sealed plastic bag | Incineration at a licensed hazardous waste facility. |
Key Disposal Principles:
-
Do Not Pour Down the Drain: Under no circumstances should any waste containing this compound be disposed of in the sewer system.[5]
-
Segregation: Keep this compound waste separate from other laboratory waste streams to ensure proper handling and disposal.[6]
-
Labeling: All waste containers must be clearly labeled with the contents, including "this compound" and appropriate hazard symbols.
-
Professional Disposal: All this compound waste must be collected and disposed of by a licensed and reputable hazardous waste management company.[6][7]
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response Steps:
-
Evacuate: Immediately evacuate the affected area to prevent further exposure.
-
Notify: Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Don PPE: If trained and safe to do so, don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain Spill: For a solid spill, carefully cover with a damp paper towel to avoid raising dust. For a liquid spill, use an inert absorbent material to contain the liquid.
-
Collect Material: Carefully collect all contaminated materials into a labeled, sealed hazardous waste container.
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate cleaning agent.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
By adhering to these stringent safety protocols, researchers can effectively manage the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel and minimizing the impact on the environment.
References
- 1. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 3. falseguridad.com [falseguridad.com]
- 4. anentawaste.com [anentawaste.com]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
